4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOQFIBKXJGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356263 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127406-11-5 | |
| Record name | 4-(2-Methyl-4-thiazolyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for the design of novel molecules with tailored biological activities and physical properties. Among these, the thiazole moiety is a privileged structure, recognized for its rigid planarity, hydrogen-bonding capabilities, and diverse interaction potential with biological targets.[1][2] The compound 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, a molecule integrating a benzaldehyde unit with a 2-methylthiazole ring, represents a key synthetic intermediate. The aldehyde functional group offers a versatile handle for a myriad of chemical transformations, while the substituted thiazole core is a common feature in numerous pharmacologically active agents.[2][3]
This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies and provides actionable protocols, ensuring that the presented information is not only accurate but also practically applicable in a laboratory setting.
Section 1: Core Molecular and Physicochemical Identifiers
A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent experimental design and interpretation. The structural and key physicochemical parameters for this compound are summarized below.
Molecular Structure and Identity
The molecule consists of a benzaldehyde ring substituted at the para-position (C4) by the C4 of a 2-methyl-1,3-thiazole ring.[4] This arrangement creates a conjugated system that influences its spectroscopic and electronic properties.
Caption: Core structural components of the title compound.
Key Physicochemical Data
The following table consolidates the essential identifiers and computed properties for the compound. These values are critical for tasks ranging from reaction stoichiometry calculations to preliminary in-silico screening.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NOS | [4][5] |
| Molecular Weight | 203.26 g/mol | Calculated |
| Monoisotopic Mass | 203.04048 Da | [4] |
| CAS Number | 127406-11-5 | [6][7][8] |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)C=O | [4] |
| InChIKey | KZEOQFIBKXJGEX-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.5 | [4] |
| Predicted H-Bond Donors | 0 | PubChem |
| Predicted H-Bond Acceptors | 3 (N, O, S) | PubChem |
Experimental Determination of Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity.[9] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.
Rationale for Method Selection: The capillary method using a digital melting point apparatus (e.g., a Mel-Temp or DigiMelt) is the standard for its accuracy, small sample requirement, and safety.[9][10] The protocol emphasizes a two-stage heating process to balance efficiency with precision.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. A sample height of 2-3 mm is optimal.[10] Compact the sample at the bottom by tapping or by dropping it down a long glass tube.[10]
-
Initial Rapid Determination: Place the loaded capillary into the apparatus. Heat rapidly (10-20°C/min) to find the approximate melting range.[10] This provides a target for the subsequent, more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat the block until the temperature is about 10-15°C below the approximate melting point.
-
Slow Heating: Reduce the heating rate to a slow ramp of 1-2°C per minute.[10] This slow rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal disappears. The melting range is reported as T1-T2.
-
Replicate: Conduct at least two additional accurate determinations until consistent values are obtained.
Solubility Profile
The solubility of a compound is paramount for its application in drug delivery, reaction chemistry, and analytical sample preparation. Based on its structure—a largely nonpolar aromatic and heterocyclic core with a polar aldehyde—this compound is expected to be soluble in common organic solvents like acetonitrile, methanol, DMSO, and chlorinated solvents, with poor solubility in water.
Experimental Protocol for Qualitative Solubility Assessment:
-
Preparation: Add approximately 1-2 mg of the compound to a series of small, labeled test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Hexane).
-
Observation: Agitate each tube vigorously for 30-60 seconds. Observe if the solid dissolves completely.
-
Classification: Classify the compound as "soluble," "partially soluble," or "insoluble" in each solvent at room temperature. For drug development purposes, quantitative solubility can be determined using HPLC-UV by analyzing a saturated solution against a calibration curve.
Section 2: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.
-
Aldehyde Proton (-CHO): A singlet in the δ 9.0-10.0 ppm region.[11] This downfield shift is characteristic of the deshielding effect of the carbonyl group.
-
Aromatic Protons: The para-substituted benzene ring will exhibit two doublets in the δ 7.0-8.5 ppm range, each integrating to 2H.[11] The exact chemical shifts will depend on the electronic influence of the thiazole substituent.
-
Thiazole Proton: A singlet corresponding to the C5-H of the thiazole ring, typically appearing in the δ 7.0-8.0 ppm region.
-
Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.0-3.0 ppm, consistent with a methyl group attached to an aromatic/heterocyclic system.[11]
-
-
¹³C NMR: The carbon spectrum will complement the proton data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[13]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.[11][14] The conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde.
-
C-H Stretch (Aldehyde): Two weak but characteristic bands may appear around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹.[11][13]
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.[13]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C=N Stretch (Thiazole): A characteristic absorption band is expected around 1500-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₉NOS would be at m/z 203.04.
-
Adducts: In electrospray ionization (ESI), common adducts are observed. Predicted values include [M+H]⁺ at m/z 204.04776 and [M+Na]⁺ at m/z 226.02970.[4] This data is crucial for accurate mass determination in high-resolution mass spectrometry (HRMS).
Section 3: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical intermediates and active ingredients.[15][16]
Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method using a C18 stationary phase is the logical starting point.[17][18] This is because the analyte is a moderately polar organic molecule, making it well-suited for retention and separation on a nonpolar C18 column with a polar mobile phase. UV detection is chosen due to the presence of the highly conjugated aromatic and heterocyclic system, which is expected to have strong UV absorbance.[16]
Caption: A standardized workflow for the HPLC analysis of the title compound.
Step-by-Step Protocol for HPLC Method Development:
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[16]
-
Dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). An acidic modifier like 0.1% formic or phosphoric acid can be added to improve peak shape.[17][19]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: Scan for the absorbance maximum (λmax) using a photodiode array (PDA) detector; a starting point of 254 nm or 272 nm is reasonable.[16][19]
-
Injection Volume: 10 µL.
-
System Equilibration & Suitability: Equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[16] Perform replicate injections of a mid-concentration standard to ensure system suitability (e.g., retention time %RSD < 1%, peak area %RSD < 2%).
-
Calibration and Analysis:
-
Inject the working standards to generate a calibration curve by plotting peak area against concentration. A coefficient of determination (R²) > 0.999 is desired.[15]
-
Inject the sample solution. Determine its purity by area percent or its concentration by interpolating its peak area from the calibration curve.[16]
-
Conclusion
This compound is a valuable chemical entity whose utility is underpinned by its distinct physicochemical properties. This guide has provided a detailed framework for understanding and experimentally determining these characteristics. From its fundamental molecular identifiers and melting behavior to its spectroscopic fingerprints and chromatographic purity assessment, the methodologies outlined herein are designed to be both robust and rooted in established scientific principles. By applying these protocols, researchers and developers can ensure the quality, identity, and suitability of this compound for its intended applications in synthesis, drug discovery, and beyond.
References
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Melting point determination. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]
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Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
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Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved January 14, 2026, from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved January 14, 2026, from [Link]
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Experiment 1 - Melting Points. (n.d.). University of South Alabama. Retrieved January 14, 2026, from [Link]
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Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy. Retrieved January 14, 2026, from [Link]
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]
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Serrano-Andrés, L., et al. (1998). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A. Retrieved January 14, 2026, from [Link]
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Benzaldehyde Derivatives from Sarcodontia crocea. (2006). Journal of Natural Products. Retrieved January 14, 2026, from [Link]
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Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Retrieved January 14, 2026, from [Link]
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Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2020). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 14, 2026, from [Link]
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Overtone spectroscopy of benzaldehyde. (n.d.). Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]
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4-(1,3-Thiazol-2-yl)benzaldehyde. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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4-(Thiazol-2-yl)benzaldehyde. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
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Spectroscopy Tutorial: Examples - Example 7. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). Molecules. Retrieved January 14, 2026, from [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). Molbank. Retrieved January 14, 2026, from [Link]
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Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. Retrieved January 14, 2026, from [Link]
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Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). European Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the NMR data, grounded in established principles and spectral data from analogous structures. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for similar small organic molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation is fundamental to understanding its chemical properties and potential applications. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide presents a detailed, predictive assignment of the ¹H and ¹³C NMR spectra of this molecule, offering a baseline for its characterization.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzaldehyde and the 2-methyl-1,3-thiazole moieties. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and are based on data from substituted benzaldehydes and thiazole derivatives.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (Aldehyde) | 9.9 - 10.1 | Singlet (s) | N/A |
| H-2', H-6' (Benzene) | ~7.9 - 8.1 | Doublet (d) | ~8.0 |
| H-3', H-5' (Benzene) | ~7.8 - 8.0 | Doublet (d) | ~8.0 |
| H-5 (Thiazole) | ~7.5 - 7.7 | Singlet (s) | N/A |
| H-β (Methyl) | ~2.7 - 2.8 | Singlet (s) | N/A |
Justification of Assignments:
-
Aldehyde Proton (H-α): The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing carbon. Its chemical shift is anticipated in the far downfield region of the spectrum, typically between 9.0 and 10.5 ppm, as a sharp singlet.[1][2]
-
Benzene Protons (H-2', H-6', H-3', H-5'): The benzaldehyde ring constitutes an AA'BB' spin system. The protons ortho to the aldehyde group (H-2', H-6') are expected to be more deshielded than the meta protons (H-3', H-5') due to the electron-withdrawing nature of the formyl group. Both sets of protons will appear as doublets with a typical ortho-coupling constant of approximately 8.0 Hz.[1]
-
Thiazole Proton (H-5): The single proton on the thiazole ring is expected to resonate as a singlet in the aromatic region. Its precise chemical shift will be influenced by the electronic effects of the adjacent sulfur and nitrogen atoms and the attached benzaldehyde ring.[3]
-
Methyl Protons (H-β): The protons of the methyl group attached to the thiazole ring are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.7-2.8 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.[4][5][6][7]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~191 - 193 |
| C-2 (Thiazole) | ~165 - 167 |
| C-4 (Thiazole) | ~152 - 154 |
| C-1' (Benzene) | ~136 - 138 |
| C-4' (Benzene) | ~134 - 136 |
| C-2', C-6' (Benzene) | ~130 - 132 |
| C-3', C-5' (Benzene) | ~129 - 131 |
| C-5 (Thiazole) | ~115 - 117 |
| CH₃ (Methyl) | ~19 - 21 |
Justification of Assignments:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very low field, typically between 190 and 195 ppm.[4][5][6]
-
Thiazole Carbons (C-2, C-4, C-5): The carbon atoms of the thiazole ring will have distinct chemical shifts. C-2, being adjacent to both nitrogen and sulfur, is expected to be the most deshielded of the ring carbons. C-4, bonded to the benzaldehyde moiety, will also be significantly downfield. C-5, the protonated carbon of the thiazole ring, will be the most shielded of the thiazole carbons.
-
Benzene Carbons (C-1', C-2', C-3', C-4', C-5', C-6'): The quaternary carbon attached to the aldehyde group (C-1') and the carbon attached to the thiazole ring (C-4') will be deshielded. The protonated carbons will appear in the typical aromatic region, with C-2'/C-6' and C-3'/C-5' being chemically equivalent due to symmetry.[5]
-
Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon, appearing at the highest field in the spectrum.
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup and Data Acquisition
The following is a general workflow for a modern NMR spectrometer (e.g., Bruker, JEOL).
Figure 1: A generalized workflow for NMR data acquisition and analysis.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing
-
Fourier Transform (FT): Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Peak Picking and Integration (for ¹H): Identify the chemical shift of each peak and integrate the area under each signal to determine the relative number of protons.
Structural Elucidation Logic
The unambiguous assignment of all proton and carbon signals can be further confirmed using two-dimensional (2D) NMR experiments.
Sources
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Starting materials for the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Abstract
This compound is a pivotal bifunctional building block in medicinal chemistry and materials science, integrating a reactive aldehyde handle with a decorated thiazole heterocycle. Its synthesis is not trivial and relies on strategic bond formations that dictate the selection of appropriate starting materials. This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the requisite starting materials. We will dissect two dominant strategies: the construction of the thiazole ring via Hantzsch synthesis and the coupling of pre-formed heterocyclic and aromatic moieties using palladium-catalyzed cross-coupling reactions. For each pathway, we will explore the synthesis of key intermediates, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal methodology for their specific needs.
Retrosynthetic Analysis: Deconstructing the Target
A retrosynthetic analysis of this compound reveals two logical disconnection points, giving rise to two distinct synthetic strategies.
-
Strategy A (Hantzsch Approach): Disconnection of the thiazole ring's C-S and C-N bonds. This approach builds the thiazole ring directly onto a functionalized phenyl precursor.
-
Strategy B (Cross-Coupling Approach): Disconnection of the C-C bond between the phenyl and thiazole rings. This strategy involves the coupling of two pre-synthesized heterocyclic and aromatic fragments.
These two pathways necessitate entirely different sets of starting materials and intermediates, each with unique advantages and challenges.
Caption: Retrosynthetic pathways for this compound.
Strategy A: The Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][2][3] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the target molecule, this translates to the reaction between thioacetamide and 2-bromo-1-(4-formylphenyl)ethanone.
Core Starting Materials
-
Thioacetamide (CH₃CSNH₂): This commercially available reagent provides the C2-methyl group and the nitrogen atom of the thiazole ring. It is typically used in slight excess to ensure complete reaction of the more valuable α-haloketone.
-
2-Bromo-1-(4-formylphenyl)ethanone: This is the key, non-commercial intermediate. Its synthesis is a critical preceding step in this strategy. The presence of the aldehyde group requires careful handling, as it can be sensitive to both acidic and basic conditions and may require protection.
Synthesis of Key Intermediate: 2-Bromo-1-(4-formylphenyl)ethanone
This intermediate is typically prepared from 4-acetylbenzaldehyde, which itself can be sourced commercially or synthesized. The aldehyde functionality is often protected as an acetal to prevent side reactions during the bromination step.
Caption: Synthesis workflow for the α-haloketone intermediate.
Experimental Protocol: Hantzsch Synthesis
-
Preparation of 2-(4-(2-Bromoacetyl)phenyl)-1,3-dioxolane:
-
To a solution of 4-acetylbenzaldehyde in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once protection is complete (monitored by TLC), cool the reaction, wash with aqueous sodium bicarbonate, and concentrate to obtain the protected ketone.
-
Dissolve the protected ketone in a suitable solvent like acetic acid. Add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature.
-
Stir until the reaction is complete. The product can be isolated by pouring the mixture into water and filtering the resulting precipitate.
-
-
Synthesis of this compound (via protected intermediate):
-
Reflux a solution of 2-(4-(2-bromoacetyl)phenyl)-1,3-dioxolane (1.0 eq.) and thioacetamide (1.1 eq.) in ethanol for 3-4 hours.[4]
-
Monitor the formation of the thiazole ring by TLC.
-
After completion, cool the reaction mixture. The product, 2-methyl-4-(4-(1,3-dioxolan-2-yl)phenyl)-1,3-thiazole, may precipitate or can be isolated after solvent removal.
-
Hydrolyze the acetal by stirring the intermediate in a mixture of acetone and aqueous HCl (e.g., 2M) at room temperature until deprotection is complete.
-
Neutralize the mixture with a base (e.g., NaHCO₃), extract the product with an organic solvent (e.g., ethyl acetate), dry over MgSO₄, and purify by chromatography to yield the final product.
-
Strategy B: The Palladium-Catalyzed Cross-Coupling Approach
This modern and highly versatile strategy relies on forming the C-C bond between the two aromatic rings as a late-stage transformation. The Suzuki-Miyaura coupling is the most common choice due to its high functional group tolerance and mild reaction conditions.[5][6] This approach requires two pre-functionalized starting materials: an organoboron derivative and an organohalide.
Core Starting Materials
There are two primary pairings for the Suzuki coupling:
-
Pairing 1 (Most Common):
-
4-Formylphenylboronic acid: A widely used, commercially available building block.[7] It provides the benzaldehyde moiety.
-
4-Bromo-2-methyl-1,3-thiazole: A halogenated heterocycle that serves as the coupling partner. This intermediate must be synthesized.
-
-
Pairing 2 (Alternative):
-
4-Bromobenzaldehyde: A readily available and inexpensive starting material.
-
2-Methyl-1,3-thiazole-4-boronic acid (or its ester): A less common organoboron reagent that needs to be synthesized.
-
Synthesis of Key Intermediate: 4-Formylphenylboronic Acid
While commercially available, 4-formylphenylboronic acid can also be synthesized in the lab, typically from 4-bromobenzaldehyde.[8][9] The synthesis involves protection of the aldehyde, formation of an organometallic species (Grignard or organolithium), followed by borylation and deprotection.[9]
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Grignard Route | 4-Bromobenzaldehyde | Mg, Tri-n-butyl borate | ~78%[8] | Foundational method, uses common reagents. | Grignard formation can be sensitive. |
| Organolithium Route | 4-Bromobenzaldehyde | n-BuLi, Triisopropyl borate | High (~99% crude)[8] | Excellent yields, very fast reaction. | Requires cryogenic temperatures (-78 °C). |
| Patented Process | 4-Chlorobenzaldehyde | Li, Trimethyl borate | High | Uses less expensive starting material.[8] | May require specific patented conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: 4-Formylphenylboronic acid (1.0 eq.), 4-bromo-2-methylthiazole (1.1-1.2 eq.).
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., aqueous Na₂CO₃, K₂CO₃, or Cs₂CO₃).[4]
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.
-
Procedure:
-
To a reaction vessel, add 4-formylphenylboronic acid, 4-bromo-2-methylthiazole, the chosen base, and the solvent system.
-
Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or HPLC.[4]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a desiccating agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: Hantzsch Synthesis | Strategy B: Cross-Coupling |
| Key Bond Formation | Thiazole ring construction (C-S, C-N) | Aryl-heteroaryl C-C bond |
| Key Intermediates | 2-Bromo-1-(4-formylphenyl)ethanone | 4-Formylphenylboronic acid, 4-Bromo-2-methylthiazole |
| Convergence | Linear synthesis | Convergent synthesis |
| Advantages | - Well-established, robust reaction.- Avoids expensive palladium catalysts. | - High functional group tolerance.- Modular; allows for easy analog synthesis.- Key starting materials are often commercially available. |
| Disadvantages | - Requires synthesis of a sensitive α-haloketone.- Aldehyde may require protection/deprotection steps.- Can have lower overall yield due to linear nature. | - Requires expensive and air-sensitive palladium catalysts.- Boronic acids can be unstable.- Requires careful removal of metal contaminants from the final product. |
Conclusion
The choice of starting materials for the synthesis of this compound is fundamentally tied to the chosen synthetic strategy.
-
The Hantzsch synthesis is a classic, powerful method for building the core heterocyclic structure from the ground up. It relies on the successful preparation of the key 2-bromo-1-(4-formylphenyl)ethanone intermediate, which necessitates careful handling of the aldehyde functionality, often through protection-deprotection sequences.
-
The Suzuki-Miyaura cross-coupling represents a more modern, convergent approach. Its main advantage lies in its modularity and the commercial availability of one of the key starting materials, 4-formylphenylboronic acid.[7] This route is often preferred in drug discovery settings where the rapid generation of analogs is crucial.
For researchers and drug development professionals, the final decision depends on factors such as scale, cost of reagents (especially palladium catalysts), in-house synthetic capabilities for preparing the key intermediates, and the need for structural diversity in the final products.
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Retrosynthetic analysis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Executive Summary: this compound is a valuable bifunctional building block in medicinal chemistry and materials science, integrating the pharmacologically significant thiazole heterocycle with a versatile formyl group suitable for further elaboration. This guide provides a comprehensive exploration of the retrosynthetic analysis for this target molecule, presenting two primary, field-proven synthetic strategies. Each strategy is detailed with step-by-step experimental protocols, mechanistic insights, and a comparative analysis to inform methodological selection for research, process development, and scaled production. The discussion is grounded in authoritative literature to ensure technical accuracy and practical applicability for researchers, chemists, and drug development professionals.
Introduction
The thiazole ring is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved drugs, including Vitamin B1 (Thiamine).[1] Its ability to engage in hydrogen bonding and aromatic interactions makes it a cornerstone in the design of pharmacologically active agents. When substituted with a benzaldehyde moiety, the resulting molecule, this compound, becomes a highly versatile intermediate. The aldehyde function serves as a synthetic handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the rapid generation of diverse chemical libraries. This guide dissects the synthesis of this target molecule from a retrosynthetic perspective, offering two robust and logical pathways.
Core Retrosynthetic Analysis
The primary structural feature of this compound is the carbon-carbon bond connecting the C4 position of the thiazole ring to the C1 position of the phenyl ring. A logical retrosynthetic analysis identifies this bond as the principal disconnection point, leading to two convergent strategies. A secondary approach involves constructing the thiazole ring as the final key step.
Sources
An In-depth Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Introduction
In the landscape of medicinal chemistry, the thiazole moiety stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding contribute to favorable interactions with a wide array of biological targets.[1] Within this important class of heterocycles, 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde emerges as a significant building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its burgeoning applications in the field of drug discovery and development.
IUPAC Name: this compound CAS Number: 127406-11-5[2][3][4]
This compound's structure, featuring a benzaldehyde group substituted with a 2-methylthiazole ring, offers a versatile platform for the development of compounds with potential therapeutic activities, including but not limited to anticancer and antimicrobial applications. The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for biological screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C11H9NOS | [5] |
| Molecular Weight | 203.26 g/mol | PubChem |
| Appearance | Solid (form may vary) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for thiazole ring formation. The Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are two of the most robust and versatile strategies.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the condensation of a thioamide with an α-haloketone.[6][7] For the synthesis of the target compound, this would involve the reaction of thioacetamide with a 4-(α-haloacetyl)benzaldehyde.
Reaction Scheme:
Caption: Hantzsch synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Preparation of 4-(2-bromoacetyl)benzaldehyde: To a solution of 4-acetylbenzaldehyde in a suitable solvent such as chloroform or acetic acid, add bromine dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude α-haloketone.
-
Thiazole Ring Formation: The crude 4-(2-bromoacetyl)benzaldehyde is dissolved in a polar solvent like ethanol or isopropanol. An equimolar amount of thioacetamide is added to the solution. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This approach can be utilized to couple a pre-formed thiazole ring with a benzaldehyde moiety. Two main retrosynthetic disconnections are possible: coupling of 2-methyl-4-thiazoleboronic acid with 4-bromobenzaldehyde, or coupling of 4-formylphenylboronic acid with a 4-halo-2-methylthiazole. The latter is often more practical due to the commercial availability and stability of 4-formylphenylboronic acid.[8][9]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol (Representative):
-
Reaction Setup: To a reaction vessel, add 4-formylphenylboronic acid (1.2 equivalents), 4-bromo-2-methylthiazole (1.0 equivalent), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The inherent biological activities of the thiazole ring, combined with the synthetic versatility of the benzaldehyde moiety, make this compound a focal point in medicinal chemistry research.
Anticancer Potential
Thiazole derivatives have demonstrated significant potential as anticancer agents.[10] They can be designed to target various components of cancer cell signaling pathways. For instance, derivatives can be synthesized to act as kinase inhibitors, tubulin polymerization inhibitors, or inducers of apoptosis. The benzaldehyde group of the title compound can be readily converted into other functional groups, such as imines (Schiff bases), hydrazones, or oximes, to generate libraries of compounds for screening against various cancer cell lines.
Caption: Conceptual signaling pathways targeted by thiazole-based anticancer agents.
Antimicrobial Activity
The thiazole nucleus is also a key component of many antimicrobial agents.[11] Derivatives of this compound can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The aldehyde can be condensed with various amines or hydrazides to produce compounds that may interfere with microbial growth through various mechanisms, such as enzyme inhibition or disruption of cell wall synthesis. For example, benzaldehyde itself has been shown to possess antimicrobial properties and can modulate the activity of antibiotics.[12][13]
Conclusion
This compound is a versatile and valuable building block in the synthesis of novel compounds with significant potential in drug discovery. Its straightforward synthesis via established methods like the Hantzsch synthesis or Suzuki-Miyaura coupling, combined with the proven biological importance of the thiazole scaffold, makes it an attractive starting point for the development of new anticancer and antimicrobial agents. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.
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An In-depth Technical Guide to the Solubility and Stability of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Introduction
4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde is a heterocyclic aromatic compound of increasing interest within pharmaceutical research and development. Its unique molecular architecture, featuring a methylthiazole moiety linked to a benzaldehyde group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The aldehyde functional group serves as a critical synthetic handle for further molecular elaboration.
A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development workflows. These parameters profoundly influence formulation design, bioavailability, and shelf-life of any derived active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility and stability of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The foundational step in characterizing any compound is to understand its basic physical and chemical properties.
-
IUPAC Name: this compound
-
CAS Number: 127406-11-5[2]
-
Molecular Formula: C₁₁H₉NOS[3]
-
Molecular Weight: 203.26 g/mol [4]
| Property | Value | Source |
| Melting Point | 101 °C | [2] |
| Boiling Point (Predicted) | 363.2 ± 25.0 °C | [2] |
| Density (Predicted) | 1.229 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.24 ± 0.10 | [2] |
| XLogP3 (Predicted) | 2.5 | [3] |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The structure of this compound, with its aromatic rings and heteroatoms, suggests a nuanced solubility profile. The thiazole and benzaldehyde moieties contribute to its polarity, while the overall aromatic character imparts lipophilicity.
Qualitative Solubility and Solvent Considerations
Table of Predicted Qualitative Solubility
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Effective at solvating a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO in its solvating capabilities. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent for moderately polar compounds in chromatography.[5] |
| Methanol (MeOH) | Polar Protic | Moderately Soluble | Capable of hydrogen bonding, but the bulk of the molecule may limit high solubility. |
| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Slightly less polar than methanol, potentially leading to slightly lower solubility. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The compound's polarity may limit its solubility in nonpolar solvents. |
| Water | Polar Protic | Poorly Soluble | The significant nonpolar surface area of the aromatic rings will likely result in low aqueous solubility. |
Experimental Protocol for Equilibrium Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.
-
Ensure a sufficient excess of solid material is present to achieve saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Alternatively, allow the solids to settle by gravity.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as the HPLC method described later in this guide, to determine the concentration of the dissolved compound.
-
Calculate the solubility in units of mg/mL or mol/L.
-
Chemical Stability Profile
The chemical stability of this compound is a critical parameter that dictates its storage conditions, handling procedures, and shelf-life. The presence of the aldehyde and thiazole functional groups suggests potential degradation pathways.
Potential Degradation Pathways
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid. This can be initiated by atmospheric oxygen, light, or oxidizing agents.
-
Hydrolysis: The thiazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, ring opening could potentially occur, although this is less common for aromatic thiazoles.
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light. This can lead to complex degradation pathways, including oxidation and ring cleavage. Studies on other thiazole-containing compounds have shown photodegradation can occur.[2]
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The specific degradation products would depend on the temperature and atmosphere (oxidative or inert).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6] The following protocol outlines a comprehensive approach to assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period. Also, heat a solution of the compound at 60 °C.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a defined duration.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products. The following method is a proposed starting point based on established protocols for similar aromatic and heterocyclic compounds.[5]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined by UV scan) |
| Column Temperature | 30 °C |
Procedure:
-
Reagent Preparation:
-
Prepare the mobile phase components using HPLC-grade solvents.
-
Prepare a diluent, typically the initial mobile phase composition (e.g., 40:60 Acetonitrile:Water).
-
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a stock solution.
-
Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
-
Sample Preparation:
-
Dissolve and dilute the test samples (from solubility or stability studies) with the diluent to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution multiple times to ensure the system is equilibrated and meets predefined criteria for parameters like peak area reproducibility, tailing factor, and theoretical plates.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peak areas and calculate the concentration of this compound in the samples using a calibration curve generated from the standard solutions.
-
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols for solubility determination, forced degradation studies, and HPLC analysis offer a robust starting point for its characterization. A thorough investigation of these properties is essential for advancing the development of new chemical entities derived from this promising scaffold.
References
-
Silva, I. R., Maltarollo, V. G., Protti, I. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10535655, 4-(1,3-Thiazol-2-yl)benzaldehyde. Retrieved January 12, 2026 from [Link].
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Scribd. Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Available from: [Link]
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Štefanić, Z., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15086-15101. Available from: [Link]
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IJCRT.org. Stability Indicating Assay Method. (2023). Available from: [Link]
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University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method for. 2024. Available from: [Link]
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Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species plasma and its application to a pharmacokinetic study. BMC Chemistry, 18(1), 220. Available from: [Link]
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Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2007). Global and local computational models for aqueous solubility prediction of drug-like molecules. Journal of chemical information and modeling, 47(2), 637-648. Available from: [Link]
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Avdeef, A. (2021). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 13(1), 1-19. Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718. Available from: [Link]
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Crystal structure of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde derivatives
An In-depth Technical Guide to the Crystal Structure and Application of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde Derivatives
Authored by: A Senior Application Scientist
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2] This technical guide provides an in-depth exploration of a specific, highly versatile subclass: derivatives of this compound. We delve into the synthetic methodologies for creating these compounds, offer a detailed analysis of their three-dimensional architecture through X-ray crystallography, and connect these structural insights to their biological functions and potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework for the rational design of novel therapeutics.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in pharmaceutical sciences.[2] Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding allow it to engage in favorable interactions with a wide array of biological targets.[3] This versatility has led to the development of thiazole-containing drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1]
The this compound scaffold represents a particularly valuable building block. The benzaldehyde group provides a reactive handle for a wide range of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR). The 2-methylthiazole core provides a stable, lipophilic anchor that can be optimized for target binding. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice of these derivatives is paramount for advancing from a lead compound to a viable drug candidate. X-ray crystallography provides this critical information, offering an atomic-level blueprint for structure-based drug design.
Synthetic Pathways and Methodologies
The construction of the this compound core is typically achieved through the well-established Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.
General Synthetic Scheme
The synthesis commences with the reaction of a substituted thioamide, in this case, thioacetamide, with an α-haloketone derivative of 4-formylphenyl. The aldehyde group is often protected during this step to prevent unwanted side reactions and is deprotected in a subsequent step.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the core scaffold via the Hantzsch thiazole synthesis.
Materials:
-
Pyridine-4-carbothioamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Absolute Ethanol
-
Reflux apparatus
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: A mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) is prepared in absolute ethanol (30 mL) in a round-bottom flask.[4]
-
Reflux: The reaction mixture is heated under reflux for approximately 5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]
-
Isolation: After cooling, the solid product that forms is collected by filtration.[4]
-
Purification: The crude solid is recrystallized from ethanol to yield the purified ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate.[4]
-
Further Modification: The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, followed by reduction or other modifications to yield the target benzaldehyde derivative.
Causality: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions required for the condensation reaction. The Hantzsch synthesis is a robust and high-yielding method for creating substituted thiazole rings, making it an efficient choice for this core structure.[2]
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of thiazole derivatives, starting from the core scaffold.
Caption: General workflow for the synthesis of this compound derivatives.
Crystal Structure Analysis: An Atomic-Level Perspective
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule. This technique provides precise coordinates of each atom, allowing for a detailed analysis of bond lengths, bond angles, and the intermolecular forces that govern the crystal packing. Such insights are invaluable for understanding a molecule's physicochemical properties and its potential interactions with biological targets.
Key Structural Features
Derivatives of this compound typically exhibit several key structural characteristics:
-
Planarity: The thiazole and phenyl rings are generally planar, though the dihedral angle between them can vary depending on the nature and size of the substituents. This relative orientation is critical for fitting into protein binding pockets.
-
Bond Geometries: Bond lengths and angles within the thiazole ring are consistent with its aromatic character.[5] For instance, the C=N and C-S bond lengths fall between typical single and double bond values, indicating electron delocalization.[5]
-
Conformation: The conformation of substituents, particularly flexible side chains attached to the benzaldehyde moiety, is stabilized by intermolecular interactions within the crystal lattice.
Intermolecular Interactions
The stability of the crystal lattice is maintained by a network of non-covalent interactions. In thiazole derivatives, these commonly include:
-
Hydrogen Bonds: Classical N-H···O or O-H···N hydrogen bonds are often present if the derivatives contain suitable functional groups (e.g., amides, hydroxyls).
-
Weak C-H···O/N Interactions: The slightly acidic protons on the aromatic rings and the methyl group can form weak hydrogen bonds with oxygen or nitrogen atoms, playing a significant role in the overall crystal packing.
-
π-π Stacking: The planar thiazole and phenyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to the cohesive energy of the crystal.
Visualization of Molecular Structure & Interactions
Caption: Relationship between molecular components and key intermolecular interactions.
Crystallographic Data Summary
While specific crystallographic data for this compound itself is not widely published, analysis of closely related structures provides valuable insights. The table below presents representative data for a generic thiazole derivative to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell (Å, °) | a=8.5, b=12.1, c=9.3, β=105° | Dimensions of the repeating unit of the crystal. |
| C-S bond (Thiazole) | 1.72 Å | Reflects the partial double-bond character. |
| C=N bond (Thiazole) | 1.33 Å | Indicates a strong double-bond character. |
| Dihedral Angle | 25.4° | Angle between thiazole and phenyl ring planes. |
| Key H-Bond (Å) | C-H···O = 2.45 Å | Distance indicating a significant stabilizing interaction. |
Note: The values presented are illustrative and derived from analyses of similar thiazole-containing structures.
Biological Relevance and Structure-Based Drug Design
The structural insights gained from crystallography are directly applicable to drug discovery. Thiazole derivatives have been identified as potent inhibitors of human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for treating autoimmune diseases like rheumatoid arthritis.[6][7]
Mechanism of Action: HsDHODH Inhibition
X-ray crystal structures of thiazole inhibitors bound to HsDHODH have revealed that these compounds typically bind in the ubiquinone binding tunnel of the enzyme.[6] The thiazole moiety often acts as a "head" group, forming crucial hydrogen bonds with amino acid residues in the active site, while the substituted phenyl group acts as a hydrophobic "tail" that occupies a lipophilic pocket.[6]
The specific conformation and electronic properties of the this compound scaffold make it an excellent starting point for designing such inhibitors. The aldehyde group can be derivatized to introduce functionalities that enhance binding affinity and selectivity. For example, converting the aldehyde to an oxime or a hydrazone can introduce new hydrogen bond donors and acceptors, leading to more potent inhibition.
Visualization of Enzyme Inhibition
Caption: Simplified pathway showing inhibition of HsDHODH by a thiazole derivative.
Experimental Protocol: Single Crystal Growth and X-ray Diffraction
Objective: To obtain single crystals suitable for X-ray diffraction and determine the molecular structure.
Methodology: Slow Evaporation
-
Solvent Selection: The purified thiazole derivative (approx. 10-20 mg) is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Crystallization Setup: The solution is transferred to a small, clean vial. The vial is covered with a cap that is pierced with a few small holes or covered with parafilm with needle punctures. This allows for slow evaporation of the solvent.
-
Incubation: The vial is placed in a vibration-free environment at a constant temperature (often room temperature).
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form.
-
Data Collection: A suitable single crystal is selected, mounted on a goniometer, and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion, and diffraction data is collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding the final atomic coordinates and structural parameters.
Trustworthiness: This self-validating protocol relies on the fundamental principles of crystallization. The quality of the final diffraction data and the refined structure provide direct evidence of the success of the crystallization process and the purity of the compound.
Conclusion and Future Directions
The this compound framework is a validated and highly promising scaffold for the development of novel therapeutics. This guide has outlined the synthetic accessibility, detailed the critical structural features revealed by X-ray crystallography, and linked these atomic-level insights to potent biological activity. The combination of the stable thiazole core and the versatile benzaldehyde handle provides a powerful platform for structure-based drug design.
Future research will undoubtedly focus on expanding the library of derivatives and exploring their activity against a wider range of biological targets. The continued application of X-ray crystallography will be paramount in rationally guiding these efforts, enabling the fine-tuning of molecular interactions to optimize potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from the laboratory bench to clinical application.
References
- Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase - ACS Publications [https://pubs.acs.org/doi/10.1021/jm5015116]
- Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [https://pubmed.ncbi.nlm.nih.gov/25602434/]
- An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs - Benchchem [https://www.benchchem.com/product/b11748847#x-ray-crystallography-]
- X-ray crystallographic study on selected thiazolines. - ResearchGate [https://www.researchgate.net/publication/323862952_X-ray_crystallographic_study_on_selected_thiazolines]
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381667/]
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Quantum chemical calculations for 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of interest in medicinal chemistry due to its constituent thiazole and benzaldehyde moieties. For professionals in drug discovery and computational chemistry, this document outlines the theoretical underpinnings and practical protocols for elucidating the structural, electronic, and reactive properties of this compound. By leveraging Density Functional Theory (DFT), we explore its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The causality behind methodological choices is detailed, ensuring a robust and reproducible computational workflow designed to yield actionable insights for molecular engineering and drug design.
Introduction: The Rationale for Computational Scrutiny
The thiazole ring is a cornerstone of many pharmacologically active compounds, valued for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When functionalized with a benzaldehyde group, as in this compound, the resulting molecule presents a unique electronic and structural profile that warrants detailed investigation. Understanding this profile is paramount for predicting its behavior in a biological system, its reactivity, and its potential as a scaffold for novel therapeutics.
Quantum chemical calculations offer a powerful, non-empirical lens through which we can predict molecular properties with high accuracy, bypassing the need for initial, time-consuming empirical synthesis and testing.[4] This guide focuses on a DFT-based approach to characterize this compound, providing a foundational dataset for its potential pharmacological applications.
The Computational Philosophy: Selecting the Right Tools
The accuracy of any quantum chemical prediction is contingent on the chosen theoretical method and basis set. Our approach is grounded in a balance of computational efficiency and scientific rigor, making it applicable to both academic research and industrial drug development pipelines.
Method Selection: Density Functional Theory (DFT) We employ Density Functional Theory (DFT), a quantum mechanical method that has become a mainstay in computational chemistry for its ability to accurately model the electronic structure of molecules.[5][6] Unlike more computationally expensive ab initio methods, DFT offers a favorable cost-to-accuracy ratio, making it ideal for studying medium-sized organic molecules. The core principle of DFT is to use the electron density, a function of only three spatial coordinates, to determine the ground-state energy and other properties of a system.[6][7]
Functional and Basis Set: B3LYP/6-311++G(d,p) Within the DFT framework, the choice of the exchange-correlation functional is critical. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often corrects for the self-interaction error found in simpler functionals, leading to more accurate predictions of molecular geometries and energies.[8][9]
To describe the molecular orbitals, we use the 6-311++G(d,p) basis set. This choice is deliberate:
-
6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are vital in biological systems.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for orbital shapes to distort anisotropically, which is essential for accurately modeling chemical bonds.
This combination of B3LYP and 6-311++G(d,p) is a well-established and validated level of theory for obtaining reliable results for organic molecules.[8][10] All calculations are performed using the Gaussian suite of programs, a reference software package in computational chemistry.[11][12][13]
The Computational Workflow: A Validating Protocol
A robust computational study follows a logical progression of steps, where the output of each step validates the previous one and serves as the input for the next. This self-validating workflow ensures the scientific integrity of the final results.
Caption: A self-validating workflow for quantum chemical calculations.
Step 1: Molecular Structure Input
The initial 3D coordinates of this compound are constructed using standard bond lengths and angles in a molecular modeling program like GaussView. This initial structure is a reasonable starting point but does not represent the molecule's most stable energetic state.
Step 2: Geometry Optimization
The primary goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is the most stable, or "relaxed," conformation of the molecule. The calculation algorithm iteratively adjusts the positions of the atoms until the forces on each atom are negligible and the total energy is minimized.
Protocol:
-
Load the initial 3D structure into the calculation software.
-
Specify the calculation type as Opt (Optimization).
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
Execute the calculation.
-
The output will provide the optimized Cartesian coordinates and the final, minimized energy.
Data Presentation: Optimized Geometrical Parameters The following table presents a selection of key geometrical parameters for the optimized structure. These values are foundational for all subsequent analyses.
| Parameter | Atoms Involved | Bond Length (Å) | Bond/Dihedral Angle (°) |
| Bond Lengths | |||
| C(aldehyde)-H | 1.108 | - | |
| C(aldehyde)=O | 1.215 | - | |
| C(ring)-C(aldehyde) | 1.489 | - | |
| S-C(methyl) | 1.765 | - | |
| N=C(methyl) | 1.298 | - | |
| Bond Angles | |||
| O=C-H | - | 121.5 | |
| C(ring)-C(ring)-C(aldehyde) | - | 120.3 | |
| Dihedral Angle | |||
| C(thiazole)-C(phenyl)-C(phenyl)-C(phenyl) | - | 178.9 |
Note: Data are representative and derived from typical DFT calculations for similar structures.
Step 3: Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is imperative. This step serves two critical purposes:
-
Validation: It confirms that the optimized structure is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a transition state or saddle point, requiring re-optimization.[14]
-
Spectroscopic Prediction: It calculates the molecule's vibrational modes, which correspond to the peaks observed in an infrared (IR) or Raman spectrum.[15]
Protocol:
-
Use the optimized geometry from the previous step.
-
Specify the calculation type as Freq (Frequency).
-
Use the same level of theory: B3LYP/6-311++G(d,p).
-
Execute the calculation.
Data Presentation: Key Vibrational Frequencies The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set imperfections.[8]
| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 3105 | 45.8 | Aromatic C-H Stretch (Benzene Ring) |
| 2850 | 35.2 | Aldehyde C-H Stretch |
| 1710 | 185.6 | Aldehyde C=O Stretch (Strong Intensity) |
| 1595 | 95.3 | Aromatic C=C Stretch |
| 1480 | 60.1 | Thiazole Ring Stretch (C=N) |
| 1365 | 25.7 | Methyl C-H Bend |
Note: Data are representative examples.
Elucidating Electronic Properties
With a validated minimum-energy structure, we can now probe the electronic properties that govern the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[16]
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. Molecules with high-energy HOMOs are better electron donors.[17]
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity. Molecules with low-energy LUMOs are better electron acceptors.[17]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher state.[16][18]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Data Presentation: FMO Energies
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.58 | Electron-donating capability |
| ELUMO | -2.15 | Electron-accepting capability |
| ΔE (Gap) | 4.43 | High value suggests good kinetic stability |
Note: Data are representative examples.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity and intermolecular interactions, such as hydrogen bonding or docking with a receptor.[19][20]
-
Negative Regions (Red/Yellow): Electron-rich areas, susceptible to electrophilic attack. These are potential sites for hydrogen bond acceptance.
-
Positive Regions (Blue): Electron-deficient areas, susceptible to nucleophilic attack. These are potential sites for hydrogen bond donation.
-
Neutral Regions (Green): Areas of low potential, often associated with nonpolar regions.
MEP analysis provides a visual guide to where a molecule is most likely to interact with other molecules, a cornerstone of rational drug design.[21][22] For this compound, the MEP map would be expected to show a strong negative potential around the aldehyde oxygen and the thiazole nitrogen, identifying them as key interaction sites.
Conclusion and Future Directions
This guide has established a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The workflow, from geometry optimization and vibrational analysis to the characterization of frontier orbitals and electrostatic potential, provides a complete picture of the molecule's intrinsic properties.
The results from such an analysis—including its stable geometry, vibrational signature, kinetic stability (inferred from the HOMO-LUMO gap), and key sites for intermolecular interactions (identified by MEP)—serve as a critical foundation for further research. These computational insights can guide synthetic efforts, predict metabolic behavior, and inform the design of more potent and selective analogs in drug discovery programs.
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Methodological & Application
Synthesis of Novel Schiff Bases from 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde: An Application and Protocol Guide
Introduction: The Versatility of Thiazole-Containing Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in the synthesis of various heterocyclic compounds and serve as privileged ligands in coordination chemistry.[1] Their facile synthesis, coupled with the diverse electronic and steric properties achievable through the variation of aldehyde and amine precursors, has rendered them indispensable in medicinal chemistry and materials science.[2] The incorporation of a thiazole moiety into the Schiff base scaffold is of particular interest. Thiazole rings are a common feature in a multitude of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3]
This application note provides a comprehensive guide for the synthesis and characterization of novel Schiff bases derived from 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. We will delve into the mechanistic underpinnings of the synthetic protocol, offer detailed step-by-step instructions, and outline best practices for purification and structural elucidation. This guide is intended for researchers and professionals in drug development and organic synthesis, providing a robust framework for the generation of a library of thiazole-containing Schiff bases for further investigation.
Reaction Rationale and Mechanistic Overview
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is typically the rate-determining step. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4] Subsequent dehydration of the carbinolamine, also facilitated by the acid catalyst, leads to the formation of an iminium ion, which is then deprotonated to yield the final Schiff base product. The overall reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.[5]
Experimental Protocols
This section details the protocols for the synthesis of a representative Schiff base from this compound and a substituted aniline.
Materials and Reagents
-
This compound
-
Substituted primary amine (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Ethyl acetate (for extraction and chromatography)
-
n-Hexane (for chromatography and washing)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
General Synthesis Protocol
A solution of the primary amine (1.0 mmol) in absolute ethanol (15 mL) is added to a solution of this compound (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[6] To this mixture, 2-3 drops of glacial acetic acid are added as a catalyst.[7] The reaction mixture is then heated to reflux (approximately 78-80 °C) and maintained for 3-5 hours.[8][9]
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:n-hexane, 3:7 v/v). The disappearance of the starting materials (aldehyde and amine) and the appearance of a new spot corresponding to the Schiff base product indicate the completion of the reaction.
Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product. If a precipitate forms, it can be collected by filtration, washed with cold ethanol and diethyl ether to remove any unreacted starting materials, and then dried.[10] If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Schiff base.[8]
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of thiazole-derived Schiff bases.[8]
-
Column Chromatography: For more rigorous purification, silica gel column chromatography can be employed using a gradient of ethyl acetate in n-hexane as the eluent.[10]
The purity of the final product should be confirmed by TLC and melting point determination.
Physicochemical Characterization
The structural elucidation of the synthesized Schiff bases is crucial and can be achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations | Significance |
| FT-IR | Appearance of a strong absorption band in the range of 1600-1630 cm⁻¹ | Confirms the formation of the azomethine (-C=N-) bond.[4] |
| ¹H NMR | A singlet in the region of δ 8.0-9.1 ppm | Characteristic of the proton of the azomethine group (-CH=N-).[7][11] |
| ¹³C NMR | A signal in the range of δ 155-165 ppm | Corresponds to the carbon atom of the azomethine group.[11] |
| Mass Spec. | Molecular ion peak [M]⁺ or [M+H]⁺ | Confirms the molecular weight of the synthesized Schiff base. |
Workflow and Process Visualization
The overall workflow for the synthesis and characterization of Schiff bases from this compound is depicted below.
Figure 1. A generalized workflow for the synthesis, purification, and characterization of Schiff bases.
The chemical reaction for the synthesis is as follows:
Figure 2. General reaction scheme for the synthesis of Schiff bases.
Troubleshooting and Best Practices
-
Low Yield: If the yield is low, ensure that the reagents are pure and the solvent is anhydrous. Increasing the reflux time or using a Dean-Stark apparatus to azeotropically remove water can also improve the yield.
-
Incomplete Reaction: If TLC analysis shows the presence of starting materials after the recommended reflux time, a few more drops of the acid catalyst can be added, and the reflux can be continued for an additional 1-2 hours.
-
Purification Challenges: Some Schiff bases can be oily or difficult to crystallize. In such cases, column chromatography is the preferred method of purification.
-
Hydrolysis: Schiff bases can be susceptible to hydrolysis, especially in the presence of acid. It is advisable to store the purified compounds in a dry environment.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of Schiff bases from this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare a variety of novel thiazole-containing Schiff bases. The versatility of this synthetic route allows for the creation of a diverse library of compounds with potential applications in drug discovery and materials science. The provided workflows and troubleshooting guide aim to facilitate a smooth and efficient synthetic process.
References
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Lemilemu, F., Bitew, M., & Tessema, F. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Chemistry Central Journal, 15(1), 1-17. [Link]
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Karabasannavar, S., Allolli, P., Shaikh, I. N., & Kalshetty, B. M. (2018). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research, 52(4s), s133-s141. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Chemical and Pharmaceutical Sciences, 8(4), 715-718. [Link]
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Pawar, S. D., & Rindhe, S. S. (2018). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development, 2(5), 136-139. [Link]
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Matar, S., Talib, W. H., AlDamen, M., & Abu-Dahab, R. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3 0-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1639-S1644. [Link]
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Rao, N. K., & Kumar, D. S. (2017). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research, 9(5), 140-144. [Link]
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Alves, M. C., de Souza, T. A. J., & de Lima, G. M. (2018). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules, 23(12), 3144. [Link]
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Kathim, S. H. (2023). Synthesis and Characterization of the Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases. Wasit Journal for Pure Science, 2(4), 254-265. [Link]
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Al-Masoudi, N. A., & Al-Sultani, K. A. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1639-S1644. [Link]
-
Abdel-Rahman, L. H., Ismail, A. M., & El-Khouly, A. M. (2015). 1 H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. Journal of Heterocyclic Chemistry, 52(4), 1145-1152. [Link]
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Yousif, E. I., Al-Juboori, A. M., & Al-Masoudi, N. A. (2013). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. International Journal of Inorganic Chemistry, 2013, 1-6. [Link]
-
Atioğlu, Z., & Yüksek, H. (2001). Synthesis and characterization of a new thiazole Schiff base 5-bromo-2-hydroxybenzylidene-2-aminobenzothiazole and its complexes with Co(II), Cu(II) and Ni(II). Polish Journal of Chemistry, 75(1), 29-33. [Link]
-
Qureshi, A., & Pradhan, A. (2018). Schiff Bases of Thiazole Conjugate: Synthesis, Characterization and Antibacterial Screening. Journal of Emerging Technologies and Innovative Research, 5(8), 52-56. [Link]
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Das, A., & Das, D. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 7(6), 1-8. [Link]
-
Rani, J., & Jayaseeli, A. M. I. (2016). GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. International Journal of Current Research, 8(12), 43057-43061. [Link]
-
Al-Juboori, A. M., & Al-Masoudi, N. A. (2012). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complex. Journal of Chemical and Pharmaceutical Research, 4(11), 4887-4894. [Link]
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Application Notes and Protocols for the Exploration of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde Derivatives as Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[3][4] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. This guide focuses on the derivatives of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, a promising starting material for the synthesis of novel antimicrobial candidates. The aldehyde functionality serves as a versatile handle for the introduction of various pharmacophores, such as Schiff bases, hydrazones, and chalcones, which have been shown to confer significant antimicrobial activity.[1][5][6][7]
This document provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of these derivatives, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their quest for new antimicrobial agents.
Synthesis of this compound Derivatives: A Practical Guide
The aldehyde group of this compound is a versatile starting point for the synthesis of a diverse library of derivatives. Here, we detail the synthesis of three key classes of derivatives: Schiff bases, hydrazones, and chalcones.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. The resulting C=N double bond is a key pharmacophore in many biologically active compounds.[1][8]
Causality: The formation of the imine bond introduces a new lipophilic moiety and can significantly alter the electronic and steric properties of the parent molecule, often leading to enhanced biological activity. The choice of the primary amine allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., a substituted aniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum.[1]
Caption: Synthetic workflow for Schiff base derivatives.
Protocol 2: Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. The resulting >C=N-NH- linkage is a key structural feature in many antimicrobial compounds.[5][9]
Causality: The hydrazone moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The substituent on the hydrazine nitrogen can be varied to modulate the compound's properties.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add an equimolar amount (1 mmol) of the desired hydrazine derivative (e.g., thiosemicarbazide, isonicotinohydrazide).
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid or glacial acetic acid as a catalyst.
-
Reflux: Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Isolation: After cooling, the precipitated solid is collected by filtration.
-
Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
-
Characterization: Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the hydrazone is confirmed by the presence of the C=N and N-H characteristic peaks in the spectra.[9]
Caption: Synthetic workflow for hydrazone derivatives.
Protocol 3: Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[7]
Causality: The enone system in chalcones is a reactive pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, leading to enzyme inhibition.
Step-by-Step Methodology:
-
Base Solution: In a flask, dissolve a suitable base (e.g., NaOH or KOH, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Addition of Ketone: To this solution, add the desired ketone (e.g., a substituted acetophenone, 1 mmol) and stir for 15 minutes at room temperature.
-
Addition of Aldehyde: Slowly add a solution of this compound (1 mmol) in ethanol (10 mL) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with water and recrystallize from ethanol to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the chalcone is indicated by the characteristic α,β-unsaturated ketone signals.[6]
Caption: Synthetic workflow for chalcone derivatives.
Evaluation of Antimicrobial Activity: Standardized Protocols
To ensure reliable and reproducible results, standardized protocols for assessing antimicrobial activity are crucial. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized derivatives.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Causality: This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a widely accepted standard for antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to obtain a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution of the test compound in the appropriate broth medium to obtain a range of concentrations (e.g., 512 to 1 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Experimental workflow for MIC determination.
Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)
Causality: While MIC indicates growth inhibition, MBC determines the lowest concentration of an antimicrobial agent required to kill a microorganism. This is particularly important for treating serious infections.
Step-by-Step Methodology:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Antimicrobial Activity Data
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for thiazole derivatives against various microbial strains, as reported in the literature. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.
| Compound Type | Derivative Substitution | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| Schiff Base | 4-Chloroaniline | 12.5 | 25 | 50 | [10] |
| 4-Methoxyaniline | 25 | 50 | 100 | [10] | |
| 2,4-Dichloroaniline | 6.25 | 12.5 | 25 | [10] | |
| Hydrazone | 4-Bromobenzaldehyde | 15.6 | 31.25 | 7.81 | [5] |
| 4-Nitrobenzaldehyde | 31.25 | 62.5 | 15.6 | [5] | |
| 4-Hydroxybenzaldehyde | 62.5 | 125 | 31.25 | [5] | |
| Chalcone | 4-Chlorophenyl | 16 | 32 | 64 | [11] |
| 4-Methoxyphenyl | 32 | 64 | 128 | [11] | |
| Unsubstituted Phenyl | 64 | 128 | 256 | [11] |
Structure-Activity Relationship (SAR) and Mechanism of Action
Structure-Activity Insights
The antimicrobial activity of this compound derivatives is significantly influenced by the nature of the substituents.
-
Schiff Bases: The introduction of electron-withdrawing groups (e.g., halogens) on the aniline ring generally enhances antibacterial activity.[10] This may be due to increased lipophilicity, facilitating penetration through the bacterial cell membrane.
-
Hydrazones: The nature of the aldehyde or ketone used to form the hydrazone plays a crucial role. Aromatic and heterocyclic aldehydes often lead to potent antimicrobial agents. Electron-withdrawing substituents on the aromatic ring can enhance activity.[5]
-
Chalcones: The substitution pattern on both aromatic rings of the chalcone scaffold influences the antimicrobial activity. The presence of electron-withdrawing groups often correlates with increased potency.[11]
Proposed Mechanism of Action
The antimicrobial mechanism of action for these thiazole derivatives is believed to be multifactorial. However, a significant body of evidence points towards the inhibition of key bacterial enzymes.
Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12] Many thiazole-containing compounds have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[13][14] Molecular docking studies have revealed that the thiazole ring and its derivatives can fit into the ATP-binding pocket of GyrB, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby inhibiting its function.[1][15]
Other Potential Targets: Besides DNA gyrase, other potential targets for thiazole derivatives include:
-
Dihydrofolate Reductase (DHFR): An enzyme involved in the folic acid synthesis pathway, which is essential for bacterial growth.
-
Peptide Deformylase (PDF): An enzyme crucial for bacterial protein synthesis.[10]
-
Cell Wall Synthesis: Some thiazole derivatives may interfere with the biosynthesis of the bacterial cell wall.[3]
The antifungal activity is often attributed to the inhibition of lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is a critical component of the fungal cell membrane.[16]
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Application Notes & Protocols: Unveiling the Anticancer Potential of Novel Thiazole Derivatives
Introduction: The Prominence of Thiazole Scaffolds in Oncology
The thiazole ring is a cornerstone of medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This heterocyclic scaffold is integral to numerous clinically approved drugs, demonstrating its significance in therapeutic design. In the realm of oncology, novel thiazole derivatives are emerging as a promising class of anticancer agents.[1][3][4] Their unique structure allows for diverse chemical modifications, enabling the targeting of various biological pathways implicated in cancer progression.[1][5] These derivatives have shown potential in inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and disrupting key signaling cascades within cancer cells.[6][7][8][9] Notably, some thiazole-based drugs, such as Dasatinib and Ixazomib, have already been approved for cancer treatment, further encouraging research into new derivatives with improved efficacy and pharmacokinetic profiles.[1]
This guide offers a comprehensive framework for researchers and drug development professionals to investigate the anticancer properties of novel thiazole derivatives. It provides detailed, field-proven protocols for in vitro and in vivo evaluation, elucidates the scientific rationale behind these methodologies, and offers insights into data interpretation.
Elucidating Mechanisms of Action: How Thiazole Derivatives Combat Cancer
A critical aspect of developing novel anticancer agents is understanding their mechanism of action. Thiazole derivatives have been shown to exert their effects through multiple pathways.
Targeting the Cell Cycle Engine: Inhibition of Cyclin-Dependent Kinases (CDKs)
Uncontrolled cell proliferation is a hallmark of cancer, often driven by the dysregulation of cyclin-dependent kinases (CDKs).[10][11] Several novel thiazole derivatives have been identified as potent inhibitors of CDKs, such as CDK2 and CDK9.[10][11][12][13] By inhibiting these crucial enzymes, thiazole compounds can halt the cell cycle, preventing cancer cells from dividing and leading to cell death.[11] For instance, inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making cancer cells more susceptible to apoptosis.[11]
Caption: A streamlined workflow for the assessment of apoptosis via Annexin V/PI staining.
In Vivo Validation: Testing in Preclinical Animal Models
Compounds that show promising activity in vitro must be evaluated in vivo to assess their efficacy and safety in a more complex biological system. Human tumor xenograft models are widely used for this purpose. [14][15][16][17][18][19]
Subcutaneous Xenograft Models
In this model, human cancer cells are injected subcutaneously into immunocompromised mice. [14][19][20][21][22] Protocol: Subcutaneous Xenograft Tumor Model [20][21][22][23]
-
Cell Preparation and Injection: Harvest cancer cells and inject a specific number (e.g., 1-5 million) subcutaneously into the flank of immunodeficient mice. [20][22][23]2. Tumor Growth: Allow the tumors to grow to a measurable size (e.g., 100-200 mm³).
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the thiazole derivative according to a predetermined schedule and route (e.g., oral, intraperitoneal).
-
Monitoring: Measure tumor volume and mouse body weight regularly. [15][21]Tumor volume can be calculated using the formula: Volume = (width)² x length/2. [15][23]5. Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to confirm the compound's mechanism of action in vivo.
Caption: The workflow for conducting an in vivo subcutaneous xenograft study.
Concluding Remarks and Future Perspectives
The systematic evaluation of novel thiazole derivatives, from in vitro screening to in vivo efficacy studies, is crucial for identifying promising anticancer drug candidates. The protocols outlined in this guide provide a robust framework for this process. Thiazole-based compounds continue to be an exciting area of cancer research, with the potential to yield new therapies that can overcome the challenges of current treatments, such as drug resistance and toxicity. [8]Future research will likely focus on developing more selective and potent thiazole derivatives, as well as exploring their use in combination therapies to achieve synergistic anticancer effects.
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Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. PubMed. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). CIBERONC. [Link]
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Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]
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Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery. [Link]
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Application Note: Characterization of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde as a Potential PI3K/mTOR Dual Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Abstract
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target agents.[1][2] This document provides a comprehensive guide for the evaluation of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde , a novel small molecule, as a potential PI3K/mTOR dual inhibitor. The rationale for investigating this compound is grounded in recent studies demonstrating that the thiazole scaffold is a key pharmacophoric feature in a new class of potent PI3K/mTOR inhibitors.[3][4][5][6][7][8] We present a suite of detailed protocols, from initial biochemical kinase assays to cell-based functional assays and direct target engagement studies, designed to rigorously characterize the compound's mechanism of action and cellular efficacy.
Introduction: The Rationale for Thiazole-Based PI3K/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a central node in cellular signaling, integrating inputs from growth factors and nutrient availability to orchestrate anabolic processes.[1] The PI3K family of lipid kinases phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors, most notably the serine/threonine kinase Akt. Akt then modulates a plethora of substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis. Given that PI3K and mTOR are structurally related kinases sharing homologous ATP-binding sites, the development of dual inhibitors is an attractive therapeutic strategy.[9]
Recent advances in medicinal chemistry have identified the thiazole ring as a versatile heterocyclic scaffold for designing potent kinase inhibitors.[3][10] Several novel series of thiazole derivatives have been synthesized and shown to exhibit significant dual inhibitory activity against PI3K and mTOR.[4][5][6][7] These studies establish a compelling scientific premise for investigating unexplored thiazole-containing compounds for similar activity. This compound contains the core thiazole moiety and represents a candidate for evaluation. This guide outlines the logical workflow to test the hypothesis that this compound can dually inhibit PI3K and mTOR and exert anti-proliferative effects in cancer cells.
Caption: Hypothesized mechanism of this compound.
Experimental Workflow: A Multi-Faceted Approach
A rigorous evaluation of a novel kinase inhibitor requires a tiered approach, moving from specific biochemical assays to complex cellular systems. Our recommended workflow is designed to first confirm enzymatic inhibition, then assess cellular pathway modulation and phenotypic outcomes, and finally, verify direct target engagement within the native cellular environment.
Caption: A tiered workflow for inhibitor characterization.
Protocols
Protocol 1: In Vitro Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K and mTOR kinases and to calculate the half-maximal inhibitory concentration (IC50).
A. PI3K Kinase Assay (Adapted from ADP-Glo™ Kinase Assay)
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[11] Increased kinase activity results in more ADP, leading to a higher luminescent signal. Inhibitors will reduce ADP production and thus lower the signal.
-
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 (PIP2) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound: this compound, dissolved in DMSO
-
Known PI3K inhibitor (e.g., Wortmannin) as a positive control.[2]
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in kinase buffer. Include a DMSO-only vehicle control and a positive control inhibitor.
-
In a 384-well plate, add 2.5 µL of the compound dilution or controls.
-
Add 2.5 µL of a solution containing PI3K enzyme and PIP2 substrate.
-
Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression.
-
B. mTOR Kinase Assay (Adapted from LanthaScreen® Eu Kinase Binding Assay)
-
Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the mTOR kinase domain by an inhibitor.[12] Inhibition results in a decreased FRET signal.
-
Materials:
-
Recombinant human mTOR catalytic domain
-
LanthaScreen® Eu-anti-tag Antibody
-
Kinase Tracer 314
-
Test Compound and controls (e.g., Torin 1)[13]
-
384-well, low-volume black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound as described above.
-
Add 2 µL of each compound dilution or control to the assay plate.
-
Add 4 µL of a mixture of mTOR enzyme and Eu-labeled antibody. Incubate for 15 minutes.
-
Add 4 µL of Alexa Fluor 647-labeled Kinase Tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665/615) and plot against compound concentration to determine the IC50.
-
| Parameter | Hypothetical Data for this compound |
| PI3Kα IC50 | 85 nM |
| mTOR IC50 | 120 nM |
Protocol 2: Cell Viability Assay
Objective: To assess the anti-proliferative effect of the test compound on a cancer cell line known to be dependent on PI3K/mTOR signaling (e.g., MCF-7 breast cancer cells).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[3][6][7][8] A decrease in luminescence correlates with a reduction in cell viability.
-
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test Compound and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque-walled 96-well plates
-
-
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of medium and allow them to attach overnight.
-
Treat cells with serial dilutions of the test compound (e.g., from 100 µM to 1 nM). Include a vehicle control.
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate to room temperature for 30 minutes.[6][7][8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6][8]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[6][8]
-
Measure luminescence.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting percent viability versus compound concentration.
-
| Parameter | Hypothetical Data for this compound |
| MCF-7 GI50 | 0.5 µM |
Protocol 3: Western Blot for Pathway Modulation
Objective: To confirm that the compound inhibits the PI3K/mTOR pathway in cells by measuring the phosphorylation status of key downstream biomarkers, Akt (a PI3K substrate) and S6 Kinase (an mTORC1 substrate).
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. A potent inhibitor should decrease the ratio of phosphorylated protein to total protein for key pathway members.
-
Materials:
-
MCF-7 cells and complete growth medium
-
Test Compound
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p70S6K (Thr389), anti-total-p70S6K.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours, then treat with the test compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 2 µM) for 2 hours.
-
Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific binding.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity and analyze the ratio of phospho-protein to total protein.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of the test compound to its putative targets (PI3K and/or mTOR) in an intact cell environment.
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[9] In a CETSA experiment, cells are treated with a compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures, causing a "thermal shift".
-
Materials:
-
MCF-7 cells
-
Test Compound (at a saturating concentration, e.g., 10-20 µM) and vehicle control (DMSO)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermal cycler
-
Western blot supplies for detecting total PI3K and mTOR
-
-
Procedure:
-
Treat two suspensions of MCF-7 cells, one with the test compound and one with DMSO, for 1 hour.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[9]
-
Lyse the cells (e.g., three rapid freeze-thaw cycles).
-
Separate the soluble fraction (supernatant) from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analyze the supernatant fractions by Western blot to detect the amount of soluble PI3K and mTOR at each temperature for both treated and untreated samples.
-
Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates target engagement.
-
Conclusion and Future Directions
This application note provides a structured, evidence-based framework for characterizing this compound as a potential PI3K/mTOR dual inhibitor. By following these protocols, researchers can obtain robust data on the compound's biochemical potency, its ability to modulate the intended signaling pathway in cancer cells, its anti-proliferative effects, and its direct binding to PI3K and mTOR in a cellular context. Positive results from this workflow would provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy testing in xenograft models.
References
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]
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El-Sayed, N. A., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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El-Sayed, N. A., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances. Available at: [Link]
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Acar, Ç., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Pharmazie. Available at: [Link]
-
Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. Available at: [Link]
-
Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available at: [Link]
-
Bilanges, B., et al. (2019). Chemical structures of selected PI3K/Akt/mTOR pathway inhibitors. ResearchGate. Available at: [Link]
-
Thoreen, C. C., & Sabatini, D. M. (2009). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Available at: [Link]
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El-Sayed, N. A., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]
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Al-Otaibi, F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
MySkinRecipes. 4-(Thiazol-2-yl)benzaldehyde. Available at: [Link]
-
CETSA. (n.d.). CETSA. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. Available at: [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
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- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Development of Fluorescent Probes from Thiazole-Benzaldehyde Scaffolds
Abstract
The thiazole-benzaldehyde scaffold represents a privileged structure in the design of novel fluorescent probes due to its synthetic accessibility, rigid and planar framework, and versatile photophysical properties. These probes are instrumental in detecting a wide array of analytes, including metal ions, anions, and reactive oxygen species, as well as in imaging biological structures like amyloid beta aggregates. This guide provides an in-depth exploration of the design principles, synthesis, characterization, and application of these probes. We delve into the core mechanisms governing their fluorescence, such as Intramolecular Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF), offering detailed, field-proven protocols for their synthesis, validation, and use in live cell imaging.
Part I: Design Principles & Mechanistic Insights
The Thiazole-Benzaldehyde Core Scaffold
The foundation of these probes is typically a Schiff base formed via the condensation of an amino-functionalized thiazole (or benzothiazole) with a hydroxy-substituted benzaldehyde. This creates a conjugated π-system that is electronically rich and photophysically active. The inherent properties of this scaffold can be finely tuned through synthetic modifications.
-
The Thiazole Moiety: Acts as an electron-donating group and provides a site for further functionalization. The inclusion of a benzene ring to form a benzothiazole can extend the π-conjugation, often leading to red-shifted absorption and emission spectra.[1][2]
-
The Benzaldehyde Moiety: The hydroxyl group is crucial, often participating in Excited-State Intramolecular Proton Transfer (ESIPT) or acting as a coordination site for analytes.[3] The aromatic ring can be substituted with various electron-donating or -withdrawing groups to modulate the probe's electronic properties and, consequently, its fluorescence characteristics.
-
The Imine (C=N) Linkage: This Schiff base linkage is not merely a covalent bond; it is a dynamic component of the fluorophore. It can be involved in C=N isomerization, which is a non-radiative decay pathway that quenches fluorescence. Analyte binding can restrict this isomerization, leading to a "turn-on" fluorescence response.[3]
Key Photophysical Mechanisms
The functionality of these probes is underpinned by several key photophysical mechanisms. Understanding these principles is critical for designing probes with desired characteristics.
-
Intramolecular Charge Transfer (ICT): In many thiazole-benzaldehyde probes, the thiazole acts as an electron donor (D) and a portion of the benzaldehyde or its substituents acts as an electron acceptor (A), forming a D-π-A system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an ICT state. The emission from this state is highly sensitive to the local environment's polarity and the presence of analytes that can perturb the D-A interaction.[4]
-
Chelation-Enhanced Fluorescence (CHEF): This is a primary mechanism for detecting metal ions.[3] The probe is designed with a binding pocket (often involving the imine nitrogen and the hydroxyl oxygen) that is selective for a target ion. In the unbound state, the probe exhibits weak fluorescence. Upon chelation with the metal ion, a rigid complex is formed. This rigidity restricts non-radiative decay pathways (like C=N isomerization), leading to a significant enhancement in fluorescence quantum yield.[3][5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Probes containing a hydroxyl group ortho to the imine linkage can exhibit ESIPT. Upon excitation, a proton is rapidly transferred from the hydroxyl group (enol form) to the imine nitrogen, creating an excited keto-tautomer which then fluoresces.[6] This process results in an unusually large Stokes shift (separation between absorption and emission maxima), which is highly advantageous for imaging applications as it minimizes self-quenching and background interference. Analyte binding can inhibit the ESIPT process, causing a distinct change in the fluorescence signal.[3]
Part II: Synthesis & Characterization Protocols
Protocol 2.1: Synthesis of a Representative Thiazole-Benzaldehyde Schiff Base Probe
This protocol describes the synthesis of a versatile probe scaffold via a one-step condensation reaction. The resulting Schiff base can be used directly or further functionalized.
Causality: The condensation reaction between an amine and an aldehyde to form a Schiff base is a robust and high-yielding reaction. Refluxing in ethanol with a catalytic amount of acid drives the reaction to completion by removing the water byproduct.
Caption: General workflow for Schiff base condensation synthesis.
Materials:
-
2-Aminobenzothiazole (or a substituted variant) (1.1 mmol)
-
2-Hydroxybenzaldehyde (Salicylaldehyde) (or a substituted variant) (1.0 mmol)
-
Anhydrous Ethanol (20 mL)
-
Formic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (1.0 mmol) and 2-aminobenzothiazole (1.1 mmol).
-
Add 20 mL of anhydrous ethanol to dissolve the reactants.
-
Add 2-3 drops of formic acid to the solution to act as a catalyst.[7]
-
Equip the flask with a reflux condenser and place it on a stirring hotplate.
-
Heat the mixture to reflux (approximately 90°C) and maintain for 2-4 hours.[7]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The formation of the product will be indicated by a new, often brightly colored or fluorescent spot.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product often forms upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting Schiff base probe can be purified further by recrystallization if necessary.
-
Validation: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry.[5]
Protocol 2.2: Photophysical Characterization
Causality: Understanding the photophysical properties is essential to validate the probe's potential for fluorescence-based applications. This protocol establishes the key optical characteristics.
Materials:
-
Synthesized probe
-
Spectroscopic grade solvents (e.g., DMSO, Methanol, Acetonitrile)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 10 µM) in the desired solvent for analysis.
-
UV-Vis Absorption Spectrum:
-
Record the absorption spectrum of the working solution using the spectrophotometer, typically from 250 nm to 700 nm.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Spectrum:
-
Using the fluorometer, excite the working solution at its λ_abs.
-
Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to ~800 nm.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em - λ_abs. A larger Stokes shift is generally desirable.[8]
-
Quantum Yield (Φ_F) Determination:
-
The relative quantum yield can be determined using a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the absorbance and the integrated fluorescence intensity of both the probe and the standard at the same excitation wavelength. Ensure the absorbance is low (<0.1) to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: Φ_probe = Φ_std * (I_probe / I_std) * (A_std / A_probe) * (η_probe² / η_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Data Summary: Summarize the photophysical data in a table for clarity and comparison.
| Probe Name | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Probe X | DMSO | 370 | 510 | 140 | 0.25 |
| Probe Y | Methanol | 410 | 560 | 150 | 0.40 |
Part III: Application in Analyte Detection & Bioimaging
Protocol 3.1: Selectivity and Sensitivity Assessment for a Metal Ion
Causality: This protocol validates the probe's effectiveness by confirming its selective response to a target analyte over other potentially interfering species. The titration experiment quantifies the probe's sensitivity and detection limit.
Caption: Workflow for assessing probe selectivity and sensitivity.
Materials:
-
Probe stock solution (1 mM in DMSO)
-
HEPES buffer (or other appropriate biological buffer, pH 7.4)
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) (10 mM in deionized water)
-
Target analyte stock solution (e.g., 1 mM ZnCl₂)
-
Fluorometer and cuvettes
Procedure:
-
Selectivity Test:
-
In a series of cuvettes, add the probe to the buffer to a final concentration of 10 µM.
-
To each cuvette, add a different metal ion to a final concentration of 100 µM (a 10-fold excess). Include a control cuvette with only the probe.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Measure the fluorescence emission spectrum for each sample, exciting at λ_abs.
-
Plot the fluorescence intensity at λ_em for each condition to visualize the selectivity. A significant increase only for the target analyte demonstrates high selectivity.[9]
-
-
Sensitivity Test (Titration):
-
Prepare a solution of the probe (10 µM) in the buffer.
-
Sequentially add small aliquots of the target analyte stock solution to the cuvette to achieve a range of final concentrations (e.g., from 0 to 100 µM).
-
After each addition, mix and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at λ_em against the concentration of the added analyte.
-
-
Detection Limit (LOD) Calculation:
-
The LOD can be calculated from the titration data using the formula: LOD = 3σ / k Where: σ is the standard deviation of the blank measurements (probe without analyte), and k is the slope of the linear portion of the intensity vs. concentration plot.[9]
-
Protocol 3.2: Live Cell Imaging
Causality: This protocol applies the validated probe to visualize a target analyte or structure within a cellular environment, demonstrating its utility in a biological context.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Confocal laser scanning microscope
-
Glass-bottom imaging dishes
-
Phosphate-buffered saline (PBS)
-
Probe stock solution (1 mM in DMSO)
Procedure:
-
Cell Culture: Seed HeLa cells onto glass-bottom imaging dishes and culture overnight in a 37°C, 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Prepare a loading solution by diluting the probe stock solution in serum-free media to a final concentration of 5-10 µM.
-
Incubate the cells with the probe loading solution for 15-30 minutes at 37°C.[10]
-
-
Analyte Treatment (Optional):
-
To image an exogenous analyte, remove the probe solution, wash with PBS, and then incubate the cells with the analyte (e.g., 50 µM ZnCl₂) in media for 30 minutes.
-
To image endogenous analytes, proceed directly to imaging after a final wash.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh media or PBS to the dish for imaging.
-
Place the dish on the stage of the confocal microscope.
-
Set the excitation and emission wavelengths appropriate for the probe (e.g., Ex: 405 nm, Em: 500-550 nm).
-
Acquire bright-field and fluorescence images. A significant increase in intracellular fluorescence upon analyte treatment indicates successful detection.[5][11]
-
References
- A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging. New Journal of Chemistry (RSC Publishing).
- Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Deriv
- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
- Thiadiazole Functionalized Salicylaldehyde-Schiff Base as a pH-responsive and chemo-reversible "Turn-Off" fluorescent probe for selective cu (II) detection. PubMed.
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PubMed Central (PMC).
- Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole.
- Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggreg
- Phenylthiadiazole-Based Schiff Base Fluorescent Chemosensor for the Detection of Al3+ and Zn2+ Ions. MDPI.
- Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
- A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn 2+ ions, DFT studies and its application in live cell imaging.
- Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed.
- On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes.
- Benzothiazole applications as fluorescent probes for analyte detection.
- A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. New Journal of Chemistry (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of the 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde Scaffold
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. The this compound moiety has emerged as a highly versatile and strategically valuable building block in medicinal chemistry. This assertion is rooted in the unique confluence of physicochemical and biological properties conferred by its constituent parts: the thiazole ring and the benzaldehyde functional group.
The thiazole ring is a privileged heterocyclic motif found in a multitude of natural products and FDA-approved drugs, including the anticancer agent Dabrafenib and the antiretroviral Ritonavir.[1][2] Its aromatic nature, coupled with the presence of nitrogen and sulfur heteroatoms, allows for a diverse range of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The thiazole nucleus is known to contribute to the metabolic stability and bioavailability of drug candidates.[3] The 2-methyl and 4-phenyl substituents on the thiazole ring of the title compound provide specific steric and electronic features that can be exploited for targeted drug design.
The benzaldehyde functional group serves as a versatile chemical handle for a wide array of synthetic transformations. It can be readily converted into a diverse set of functional groups, enabling the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR). This adaptability makes this compound an ideal starting point for the synthesis of compound libraries targeting various disease areas. This application note will provide a detailed overview of the synthesis of this key building block and its application in the development of potent and selective kinase inhibitors, a therapeutic class of immense importance in oncology and inflammatory diseases.[4]
Synthetic Accessibility: A Foundational Protocol
The practical utility of a chemical scaffold in medicinal chemistry is intrinsically linked to its synthetic accessibility. A robust and scalable synthesis is essential for the generation of analogs for SAR studies and, ultimately, for the production of a clinical candidate. This compound can be efficiently prepared via the well-established Hantzsch thiazole synthesis. This classical condensation reaction provides a reliable route to the thiazole core.
Caption: Hantzsch synthesis of the target benzaldehyde.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Formylphenacyl bromide
-
Thioacetamide
-
Ethanol, absolute
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-formylphenacyl bromide (1.0 eq) in absolute ethanol (0.2 M), add thioacetamide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The this compound scaffold is an excellent starting point for the synthesis of kinase inhibitors. The aldehyde can be readily converted to an amine via reductive amination, which can then be acylated or reacted with isocyanates to form amides and ureas, respectively. These functional groups are commonly found in kinase inhibitors and are known to form key hydrogen bond interactions with the hinge region of the kinase active site.
Caption: General workflow for kinase inhibitor synthesis.
Exemplified Biological Activity of Analogous Thiazole-Based Kinase Inhibitors
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| Phenylthiazole amides | c-Met | 5 - 50 | Fictionalized data based on known c-Met inhibitors |
| Thiazole ureas | VEGFR2 | 10 - 100 | Fictionalized data based on known VEGFR2 inhibitors |
| Aminothiazoles | Src Family Kinases | 1 - 20 | [5] |
Detailed Protocol: Reductive Amination of this compound
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (0.1 M), add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Broader Therapeutic Potential: Beyond Kinase Inhibition
The versatility of the this compound scaffold extends beyond kinase inhibition. Thiazole-containing compounds have shown promise in a variety of other therapeutic areas:
-
Neurodegenerative Diseases: Thiazole derivatives have been investigated as potential treatments for Alzheimer's disease by targeting enzymes such as cholinesterases.[6]
-
Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial agents, and derivatives of this scaffold could be explored for their antibacterial and antifungal properties.[2]
-
Anti-inflammatory Agents: Given the role of kinases in inflammatory signaling, inhibitors derived from this scaffold could also have applications in treating inflammatory conditions.
Caption: Inhibition of the TAK1 signaling pathway.
Conclusion
This compound represents a strategically important and synthetically accessible building block for medicinal chemistry. Its inherent structural features, combined with the versatility of the benzaldehyde functional group, provide a robust platform for the design and synthesis of novel therapeutic agents. The exemplified application in kinase inhibitor discovery highlights the potential of this scaffold to generate potent and selective modulators of key biological targets. Further exploration of derivatives of this compound is warranted to fully realize its therapeutic potential across a spectrum of diseases.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
A review on thiazole based compounds and it's pharmacological activities. World Journal of Advanced Research and Reviews. Available at: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. Available at: [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. Available at: [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidin-4-ones from 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde: Synthesis, antiglioma activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Thiazole-Containing Chalcones for Drug Discovery
Topic: Synthesis of Novel Chalcones using 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde as a Key Precursor
Abstract
Chalcones, belonging to the flavonoid family, are recognized as a "privileged scaffold" in medicinal chemistry due to their straightforward synthesis and a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of heterocyclic rings, such as thiazole, into the chalcone framework has been shown to enhance or modulate these biological activities, making thiazole-chalcone hybrids attractive targets for drug discovery.[2][3][4][5] This document provides a comprehensive guide for the synthesis of novel chalcones via a base-catalyzed Claisen-Schmidt condensation, utilizing this compound as the aldehyde precursor. We present detailed, field-proven protocols for synthesis, purification, and characterization, explain the rationale behind key experimental steps, and offer troubleshooting insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiazole-Chalcone Scaffold
Chalcones are α,β-unsaturated ketones that serve as biosynthetic precursors for all flavonoids in plants.[1][6][7] Their core structure, consisting of two aromatic rings joined by a three-carbon enone system, is a versatile template for synthetic modification.[8] The thiazole ring, a five-membered heterocycle, is a crucial pharmacophore found in numerous clinically approved drugs, such as the anticancer agents Dasatinib and Ixabepilone.[4][5] Its presence can improve pharmacokinetic properties, including water solubility and target binding affinity.[4]
The molecular hybridization of the chalcone and thiazole moieties creates a synergistic pharmacophore with enhanced biological potential.[2][9] These hybrid molecules have demonstrated potent activities as tubulin polymerization inhibitors, anticancer agents, and anti-inflammatory compounds.[4][5] The synthesis protocol detailed herein focuses on the Claisen-Schmidt condensation, a reliable and highly adaptable reaction for creating the core chalcone structure, providing a robust platform for generating diverse libraries of thiazole-chalcones for structure-activity relationship (SAR) studies.[1][10]
Reaction Principle: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[1][10] It involves the base-catalyzed reaction between an aromatic aldehyde (which cannot form an enolate) and a ketone that has at least one α-hydrogen.[1][10] The reaction proceeds through an aldol condensation followed by a spontaneous dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.
Mechanism Rationale:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (e.g., an acetophenone derivative) to form a resonance-stabilized enolate anion.[10] This is the critical nucleophile-generating step.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (this compound).
-
Aldol Addition: This attack forms a tetrahedral intermediate which, upon protonation by the solvent (e.g., ethanol), yields a β-hydroxy ketone (aldol adduct).
-
Dehydration: The aldol adduct is readily dehydrated under the basic reaction conditions. The base abstracts the now more acidic α-proton, and the resulting carbanion eliminates a hydroxide ion, forming the conjugated enone system of the chalcone.
// Nodes Reactants [label="Reactants\n(Thiazole Aldehyde + Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent System\n(Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Base Catalyst\n(Aqueous NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Mixture\n(Stirring at RT)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Workup [label="Quench & Precipitate\n(Ice-Cold Water)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2]; Isolation [label="Isolation\n(Vacuum Filtration)", fillcolor="#FBBC05", fontcolor="#202124", width=2]; Purification [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; Product [label="Pure Chalcone\n(Characterization)", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,dashed", width=2];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0];
// Edges {Reactants, Solvent, Catalyst} -> Reaction [arrowhead=vee]; Reaction -> Workup [label="Completion\n(TLC Monitoring)"]; Workup -> Isolation [label="Crude Product"]; Isolation -> Purification [label="Washing"]; Purification -> Product [label="Pure Crystals"]; }
Caption: A high-level overview of the chalcone synthesis workflow.
Detailed Experimental Protocols
This protocol describes the synthesis of a representative thiazole-chalcone from this compound and acetophenone. This can be adapted for various substituted acetophenones.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (1 mmol scale) | Molar Eq. | Notes |
| This compound | C₁₁H₉NOS | 203.26 | 203 mg | 1.0 | The key aldehyde precursor. |
| Acetophenone | C₈H₈O | 120.15 | 120 mg (118 µL) | 1.0 | Can be substituted. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~1 mL of 10% aq. soln. | Catalyst | A strong base is essential.[1] |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~10-15 mL | Solvent | Dissolves reactants well. |
| Deionized Water | H₂O | 18.02 | As needed | For work-up and washing. | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Dilute soln. (e.g., 1M) | Neutralization | For work-up step. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying Agent |
Protocol 1: Synthesis and Isolation
Rationale: This procedure uses a classic, robust base-catalyzed method in an alcohol solvent, which is widely applicable for chalcone synthesis.[1] Vigorous stirring is crucial to ensure proper mixing of the reactants and catalyst.
-
Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound and 1.0 mmol of the selected acetophenone in ~10 mL of 95% ethanol. Stir at room temperature until all solids are fully dissolved.
-
Reaction Initiation: While stirring vigorously, slowly add ~1.0 mL of a 10% aqueous sodium hydroxide solution drop-wise to the flask.[1] A color change (typically to yellow or orange) and the formation of a precipitate may be observed as the reaction proceeds.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the substrates.[10] Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde is a good indicator of completion.
-
Work-up and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing ~40-50 mL of ice-cold water.[11] This step quenches the reaction and causes the water-insoluble crude chalcone to precipitate.
-
Neutralization: While stirring the aqueous suspension, add dilute HCl drop-wise until the mixture is neutralized (pH ~7). This step removes the excess base catalyst.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts and residual base.[12]
-
Drying: Allow the crude product to air-dry on the filter paper for at least 30 minutes, then transfer it to a watch glass to dry completely. Record the crude weight and calculate the crude yield.
Protocol 2: Purification by Recrystallization
Rationale: Recrystallization is a critical step to obtain high-purity chalcones suitable for biological testing and accurate characterization.[13][14] Unreacted starting materials or by-products can interfere with subsequent applications.[15] Ethanol is an excellent solvent for recrystallizing many chalcones as it dissolves them well when hot but poorly when cold.[13][15]
-
Solvent Selection: Place the crude chalcone product into a suitably sized Erlenmeyer flask. Add a minimal amount of 95% ethanol (the recrystallization solvent).
-
Dissolution: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the chalcone just completely dissolves. Avoid adding excessive solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation and product recovery.
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent. Determine the final weight, calculate the percentage yield, and proceed with characterization.
// Nodes Crude [label="Crude Chalcone\n(in Flask)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nMinimal Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Slow Cooling\nto Room Temp", fillcolor="#FBBC05", fontcolor="#202124"]; Ice [label="Ice Bath\n(Maximize Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Vacuum Filtration\n& Cold Solvent Wash", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Crystals\n(Dry & Weigh)", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,dashed"];
// Edges Crude -> Dissolve [label="1. Add Solvent"]; Dissolve -> Cool [label="2. Induce Crystallization"]; Cool -> Ice [label="3. Enhance Yield"]; Ice -> Filter [label="4. Isolate Product"]; Filter -> Pure [label="5. Final Product"]; }
Caption: Step-by-step logic for the recrystallization process.
Characterization of the Final Product
To confirm the synthesis of the desired thiazole-chalcone and assess its purity, the following analytical techniques are recommended.
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity and identity. | A sharp, narrow melting point range indicates high purity. |
| TLC | Confirm purity and calculate Rf value. | A single spot on the TLC plate indicates a pure compound. |
| FT-IR Spectroscopy | Identify key functional groups. | Presence of a strong C=O stretch (~1650-1700 cm⁻¹), C=C alkene stretch (~1600 cm⁻¹), and aromatic C-H stretches.[7][16] |
| ¹H NMR Spectroscopy | Confirm the molecular structure. | Characteristic signals for vinyl protons (doublets, ~7-8 ppm), aromatic protons, and the thiazole methyl group.[6][17] |
| ¹³C NMR Spectroscopy | Confirm the carbon framework. | Signal for the carbonyl carbon (~190 ppm) and other aromatic/vinyl carbons.[17] |
| Mass Spectrometry | Determine the molecular weight. | The molecular ion peak should correspond to the calculated mass of the target chalcone. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Insufficient base catalyst; Inactive starting materials; Reaction time too short. | Ensure the correct concentration and amount of base is used. Check the purity of aldehyde and ketone. Monitor the reaction by TLC until the starting material is consumed. |
| Product Oiling Out During Recrystallization | Solvent boiling point is higher than the product's melting point; Product is impure. | Choose a solvent with a lower boiling point or use a mixed-solvent system.[13] Perform an initial purification (e.g., column chromatography) before recrystallization. |
| Difficulty in Inducing Crystallization | Too much solvent used; Solution cooled too quickly. | Reduce the solvent volume by gentle heating. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available. |
| Multiple Spots on TLC of Final Product | Incomplete reaction; Impure product. | Ensure the reaction has gone to completion. Repeat the recrystallization process carefully. |
Conclusion
The Claisen-Schmidt condensation is an efficient and versatile method for synthesizing thiazole-containing chalcones from this compound. The protocols provided herein offer a reliable pathway to generate these high-value compounds. Careful execution of the reaction, work-up, and purification steps is essential for obtaining pure materials, which is a prerequisite for meaningful biological evaluation in drug discovery and development programs.
References
-
Thiazole chalcones: Promising agents with diverse pharmacological properties. Vels Institute of Science, Technology & Advanced Studies (VISTAS). Available from: [Link]
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Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. Available from: [Link]
-
Thiazole chalcones: Promising agents with diverse pharmacological properties. Ukaaz Publications. Available from: [Link]
-
Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. National Institutes of Health (NIH). Available from: [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Available from: [Link]
-
Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. National Institutes of Health (NIH). Available from: [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available from: [Link]
-
Why is it important to recrystallize the Chalcone before proceeding with the hydrogenation reactions?. Homework.Study.com. Available from: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available from: [Link]
-
Chemical Synthesis of Chalcones by Claisen - Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science and Engineering Technology. Available from: [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. National Institutes of Health (NIH). Available from: [Link]
-
A Study on the Synthesis, Characterisation of Chalcone moiety. Jetir.org. Available from: [Link]
-
Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. Available from: [Link]
-
Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. Available from: [Link]
-
4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. Available from: [Link]
-
Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. ResearchGate. Available from: [Link]
-
Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis chalcone linked thiazole-imidazopyridine derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available from: [Link]
-
SYNTHESIS OF CHALCONES. Jetir.org. Available from: [Link]
-
Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Ibn AL-Haitham Journal For Pure and Applied Science. Available from: [Link]
-
Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Available from: [Link]
-
Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Chalcone and their Heterocyclic Analogue. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde in the Synthesis of Thiazole-Based Agrochemicals
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde as a pivotal intermediate in the synthesis of advanced agrochemicals. The thiazole moiety is a well-established pharmacophore in a variety of commercial agrochemicals, including fungicides and insecticides, valued for its metabolic stability and contribution to biological activity.[1][2][3] This guide will detail the synthetic pathway, experimental protocols, and the chemical rationale for converting this compound into a potent fungicide, structurally analogous to the commercial product, Thifluzamide.
Introduction: The Significance of the Thiazole Moiety in Agrochemicals
The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural feature imparts unique electronic properties and the ability to engage in various biological interactions, making it a privileged structure in medicinal and agrochemical research.[4][5] Compounds incorporating a thiazole ring often exhibit a broad spectrum of biological activities. In the context of agriculture, thiazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides.[6] Their efficacy often stems from their ability to inhibit crucial enzymes in pathogenic fungi or insects.[4][6]
This compound is a versatile starting material for the synthesis of a range of agrochemical candidates. Its aldehyde functionality provides a reactive handle for various chemical transformations, most notably oxidation to a carboxylic acid, which can then be coupled with various amines to generate a library of bioactive amides.
Synthetic Strategy: From Benzaldehyde to a Thifluzamide Analogue
The primary application detailed in this guide is the conversion of this compound to an N-(substituted phenyl)thiazole-5-carboxamide, a class of compounds known for their fungicidal properties. This will be achieved through a two-step synthetic sequence:
-
Oxidation: The aldehyde group of the starting material is oxidized to a carboxylic acid. This transformation is a critical step in preparing the molecule for the subsequent amide bond formation.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a substituted aniline to form the final amide product. The choice of aniline is crucial for tuning the biological activity of the final compound.
This synthetic approach is exemplified by the synthesis of a close analogue of the commercial fungicide Thifluzamide. Thifluzamide is an anilide fungicide that functions as a succinate dehydrogenase inhibitor, effective against a range of fungal pathogens.[7][8]
Diagram of the Overall Synthetic Pathway
Caption: A two-step synthesis of a Thifluzamide analogue.
Part 1: Oxidation of this compound
Scientific Rationale
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For this specific substrate, a mild and selective oxidizing agent is required to avoid unwanted side reactions on the thiazole ring. While numerous reagents can effect this transformation, potassium permanganate (KMnO4) under basic conditions is a cost-effective and efficient choice. The reaction proceeds via the formation of a hydrated aldehyde intermediate, which is then oxidized by the permanganate ion.
Experimental Protocol
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO3)
-
Acetone
-
Water (deionized)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of acetone.
-
In a separate beaker, prepare a solution of 1.0 g of sodium hydroxide in 20 mL of water. Add this aqueous solution to the flask containing the aldehyde.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 8.5 g of potassium permanganate in 75 mL of water to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. A brown precipitate of manganese dioxide will form.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves, and the solution becomes colorless.
-
Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid.
Data Summary: Expected Product
| Property | Value |
| Product Name | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid |
| Molecular Formula | C11H9NO2S |
| Molecular Weight | 219.26 g/mol [9] |
| Appearance | White to off-white solid |
| Expected Yield | 85-95% |
| Melting Point | 225-230 °C (literature value may vary) |
Part 2: Amide Coupling to Synthesize a Thifluzamide Analogue
Scientific Rationale
The formation of an amide bond between the synthesized carboxylic acid and an appropriate aniline is the final step in constructing the agrochemical. This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the aniline. A common and effective method for this is the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl2). The resulting highly reactive acid chloride readily reacts with the aniline to form the desired amide.
Experimental Protocol
Materials:
-
4-(2-methyl-1,3-thiazol-4-yl)benzoic acid
-
Thionyl chloride (SOCl2)
-
2,6-dibromo-4-(trifluoromethoxy)aniline
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5.0 g of 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid in 50 mL of anhydrous toluene.
-
Add 5 mL of thionyl chloride to the suspension, followed by a catalytic amount (2-3 drops) of anhydrous pyridine.
-
Heat the reaction mixture to reflux for 2 hours. The solid should dissolve as the acid chloride is formed.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in 50 mL of anhydrous toluene.
-
In a separate flask, dissolve 7.8 g of 2,6-dibromo-4-(trifluoromethoxy)aniline in 50 mL of anhydrous toluene and add 2 mL of anhydrous pyridine.
-
Slowly add the acid chloride solution to the aniline solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Data Summary: Expected Final Product
| Property | Value |
| Product Name | N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide (Thifluzamide Analogue) |
| Molecular Formula | C18H11Br2F3N2O2S |
| Molecular Weight | 564.16 g/mol |
| Appearance | White to light tan solid |
| Expected Yield | 70-85% |
| Purity (Post-purification) | >95% |
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations. The progress of each reaction should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure completion. The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex agrochemicals. The straightforward two-step conversion to a Thifluzamide analogue, as detailed in these application notes, highlights its potential in the rapid generation of novel fungicidal candidates. The inherent biological activity of the thiazole scaffold, combined with the ability to introduce diverse functionalities through amide coupling, makes this a compelling synthetic strategy for researchers in the field of agrochemical discovery.
References
-
Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Thiazole antifungals. (n.d.). EBSCO. Retrieved January 14, 2026, from [Link]
-
Thiazole and Isothiazole Chemistry in Crop Protection. (2024). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). MDPI. Retrieved January 14, 2026, from [Link]
-
The Science Behind Crop Protection: Thiazoles in Action. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Thiazole and Isothiazole Chemistry in Crop Protection. (2025). PubMed. Retrieved January 14, 2026, from [Link]
-
Thifluzamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- Preparation method of thifluzamide. (n.d.). Google Patents.
-
Thifluzamide TC. (n.d.). Heben Pesticide. Retrieved January 14, 2026, from [Link]
-
Thifluzamide (Ref: MON 24000). (n.d.). AERU. Retrieved January 14, 2026, from [Link]
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- 9. scbt.com [scbt.com]
Application Notes and Protocol for Knoevenagel Condensation with 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Abstract
This document provides a comprehensive guide for performing the Knoevenagel condensation reaction using 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde as the aldehydic substrate. The Knoevenagel condensation is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, yielding α,β-unsaturated compounds that are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an exploration of the reaction mechanism, and insights into catalyst and solvent selection. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base, such as an amine or its salt.[4] A key feature of this reaction is the use of active methylene compounds, which have a CH₂ group flanked by two electron-withdrawing groups (e.g., malonic esters, ethyl cyanoacetate, malononitrile), enhancing the acidity of the methylene protons.[3]
The substrate of interest, this compound, incorporates a thiazole moiety, a heterocyclic ring system prevalent in many biologically active compounds. The products derived from its condensation are of significant interest in medicinal chemistry and materials science. This guide provides a framework for the successful synthesis of these valuable derivatives.
Reaction Mechanism and Key Parameters
The Knoevenagel condensation proceeds through a series of equilibrium steps. Understanding this mechanism is crucial for optimizing reaction conditions.
-
Enolate Formation: A basic catalyst abstracts an acidic α-hydrogen from the active methylene compound to form a resonance-stabilized enolate.[5]
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This step forms a tetrahedral alkoxide intermediate.[5]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy compound (an aldol-type adduct).
-
Dehydration: The β-hydroxy compound undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[5] The removal of water can drive the equilibrium towards the product.[3]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various active methylene compounds.
Materials and Reagents
-
Aldehyde: this compound (CAS: 127406-11-5)
-
Active Methylene Compounds:
-
Malononitrile (CAS: 109-77-3)
-
Ethyl cyanoacetate (CAS: 105-56-6)
-
Diethyl malonate (CAS: 105-53-3)
-
-
Catalysts:
-
Piperidine (CAS: 110-89-4)
-
Ammonium acetate (CAS: 631-61-8)
-
Diisopropylethylamine (DIPEA)
-
-
Solvents:
-
Ethanol (anhydrous)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Solvent-free conditions can also be explored.[5]
-
-
Standard laboratory glassware: Round-bottom flasks, reflux condenser, magnetic stirrer, etc.
-
Purification: Silica gel for column chromatography, recrystallization solvents (e.g., ethanol, ethyl acetate/hexane).
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a classical and effective method for the Knoevenagel condensation.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.).
-
Reaction: Heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane).
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation
This "green chemistry" approach minimizes solvent waste and can be highly efficient.[6]
-
Reaction Setup: In a beaker or mortar, mix this compound (1.0 eq.), the active methylene compound (1.0 eq.), and a catalytic amount of ammonium acetate (a pinch).[6]
-
Reaction: Stir the mixture vigorously with a glass rod or grind with a pestle at room temperature. For less reactive substrates, gentle heating or sonication can be applied.[6] Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, add water to the solid mixture to dissolve the catalyst.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.
-
Purification: If necessary, the product can be purified by recrystallization.
Caption: General experimental workflow for the Knoevenagel condensation.
Data Presentation: Expected Outcomes
The choice of active methylene compound significantly influences the reaction rate and yield. The following table summarizes expected outcomes for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds, providing a baseline for the reaction with this compound.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Typical Yield (%) | Reference |
| Malononitrile | Ammonium Acetate | Solvent-free (Sonication) | 5-7 min | >90 | [6] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 2-4 h | 85-95 | [7] |
| Diethyl Malonate | Piperidine/Benzoic Acid | Toluene | 11-18 h | 89-91 | [8] |
| Malononitrile | Triphenylphosphine | Solvent-free (Microwave) | 2-5 min | >95 | [5] |
| Ethyl Cyanoacetate | DIPEAc | Dichloromethane | 3-6 h | 88-96 | [9] |
Note: Reaction times and yields are indicative and may vary depending on the specific substrate and reaction scale. Optimization may be required.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or increase the temperature.
-
Catalyst deactivation: Use a fresh catalyst. For reactions catalyzed by piperidine with benzaldehyde containing benzoic acid, the piperidinium salt is the active catalyst.[8]
-
Water removal: For reactions with diethyl malonate, azeotropic removal of water using a Dean-Stark apparatus can improve the yield.[3]
-
-
Side Product Formation:
-
Michael Addition: Use a 1:1 stoichiometry of the reactants to minimize the Michael addition of a second molecule of the active methylene compound to the product.
-
Self-condensation of aldehyde: Use a weaker base or an amine salt to suppress this side reaction.
-
-
Purification Difficulties:
-
Catalyst removal: Consider using a heterogeneous catalyst which can be easily filtered off.
-
Recrystallization issues: Screen a variety of solvents or solvent mixtures to find suitable conditions for recrystallization.
-
Conclusion
The Knoevenagel condensation is a robust and versatile method for the synthesis of α,β-unsaturated compounds from this compound. By carefully selecting the active methylene compound, catalyst, and reaction conditions, high yields of the desired products can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform this important transformation and to develop novel compounds for a range of applications.
References
-
Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]
-
SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México, 16(2). [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]
-
ResearchGate. (n.d.). Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i. [Link]
-
Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. [Link]
-
Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. [Link]
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- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
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- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde Analogs
Introduction: The Therapeutic Potential of Thiazole-Based Compounds
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1] Thiazole derivatives, in particular, have garnered significant attention in oncology for their ability to interact with various biological targets and modulate pathways critical to cancer cell proliferation and survival.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro cytotoxicity assays for a specific class of these compounds: 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde analogs. These analogs are of interest for their potential as anticancer agents, and rigorous, reproducible cytotoxicity screening is the foundational step in their preclinical evaluation.[4]
This guide is designed to be a practical resource, moving beyond a simple recitation of steps to explain the underlying principles and rationale behind experimental choices. By understanding the "why," researchers can better troubleshoot and adapt these protocols to their specific needs.
Mechanistic Landscape of Thiazole Analogs in Oncology
Thiazole-containing compounds exert their anticancer effects through a variety of mechanisms.[1] A comprehensive literature review indicates that these derivatives can induce apoptosis, disrupt tubulin assembly, and inhibit critical signaling pathways such as PI3K/Akt/mTOR and NF-κB.[2][3] Some have also been identified as inhibitors of key enzymes like topoisomerase and histone deacetylase (HDAC).[2][3] For the this compound analogs, it is plausible that their cytotoxic activity stems from one or a combination of these mechanisms, underscoring the importance of initial cytotoxicity screening to identify promising candidates for further mechanistic studies.
Choosing the Right Cytotoxicity Assay: A Comparative Overview
The initial assessment of a compound's anticancer potential hinges on quantifying its ability to reduce cancer cell viability. Two of the most common and well-validated methods for this are the MTT assay and the LDH assay.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5] | Colorimetric measurement of formazan concentration, correlating with the number of metabolically active cells. | Well-established, cost-effective, suitable for high-throughput screening.[6] | Requires a solubilization step, potential for interference from colored or reducing compounds. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7] | Colorimetric or fluorometric measurement of LDH activity, indicating loss of cell membrane integrity.[8] | Does not require cell lysis, can distinguish between cytostatic and cytotoxic effects.[9] | Less sensitive for compounds that induce apoptosis without immediate membrane rupture.[9] |
For the initial screening of this compound analogs, the MTT assay is recommended due to its robustness, sensitivity, and amenability to high-throughput formats, which is ideal for screening a library of analogs.[6][10] The LDH assay can be a valuable secondary assay to confirm cytotoxicity and investigate the mode of cell death.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of the thiazole analogs.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay for this compound Analogs
This protocol is a self-validating system, incorporating essential controls to ensure data integrity.
I. Materials and Reagents
-
Cell Lines: Select a panel of relevant human cancer cell lines. It is advisable to choose lines from different tissue origins to assess the spectrum of activity.[11] Examples include:
-
Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thiazole Analogs: Prepare a 10 mM stock solution in sterile DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL solution in sterile PBS. Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
II. Experimental Procedure
Step 1: Cell Seeding
-
Rationale: Achieving a consistent cell number per well is critical for reproducible results. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of treatment and do not become confluent by the end of the assay.[15]
-
Protocol:
-
Harvest cells that are in the exponential growth phase (typically 70-80% confluency).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to the predetermined optimal seeding density (see table below for starting recommendations).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.[15]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10][16]
-
| Cell Line | Recommended Seeding Density (cells/well) |
| MCF-7 | 5,000 - 10,000 |
| HepG2 | 8,000 - 15,000 |
| A549 | 4,000 - 8,000 |
| MDA-MB-231 | 5,000 - 10,000 |
| SaOS-2 | 6,000 - 12,000 |
Step 2: Compound Treatment
-
Rationale: A serial dilution of the test compounds is necessary to generate a dose-response curve and determine the IC₅₀ value.[17]
-
Protocol:
-
Prepare serial dilutions of the this compound analogs from the 10 mM stock solution in culture medium. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs.
-
Essential Controls:
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This control is crucial to ensure the solvent itself is not cytotoxic.
-
Untreated Control: Wells with cells in fresh medium only. This represents 100% cell viability.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[10]
-
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time can be varied (e.g., 24, 48, 72 hours) depending on the expected mechanism of action of the compounds.[6]
-
Step 3: MTT Addition and Incubation
-
Rationale: Living, metabolically active cells will convert the yellow MTT into purple formazan crystals. The incubation time should be sufficient for formazan crystal formation but not so long that the MTT itself becomes toxic to the cells.
-
Protocol:
Step 4: Formazan Solubilization and Absorbance Measurement
-
Rationale: The insoluble formazan crystals must be fully dissolved to allow for accurate spectrophotometric quantification.
-
Protocol:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
III. Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Determine the IC₅₀ Value:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell growth by 50%.[17][18]
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[17] A lower IC₅₀ value indicates greater potency.[19]
-
Caption: Principle of the MTT cytotoxicity assay.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination; phenol red or serum interference.[15] | Use fresh, sterile reagents; consider using serum-free and phenol red-free medium during MTT incubation. |
| Low Absorbance Signal | Suboptimal cell density; short MTT incubation time; incomplete formazan solubilization.[15] | Optimize cell seeding density; increase MTT incubation time; ensure thorough mixing after adding solubilization solution.[15] |
| High Variability Between Replicates | Uneven cell seeding; pipetting errors; "edge effect".[10] | Ensure a homogenous cell suspension before seeding; use a multichannel pipette; avoid using outer wells or fill them with PBS.[10][15] |
| Increased Absorbance with Higher Compound Concentration | The compound may be colored or have reducing properties that interfere with the assay.[20] | Run a control with the compound in cell-free medium to check for direct MTT reduction. If interference is significant, consider an alternative assay like the LDH assay.[20] |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vitro cytotoxicity screening of this compound analogs. By adhering to these detailed procedures and understanding the principles behind them, researchers can generate reliable and reproducible data, which is essential for identifying lead compounds for further development in the quest for novel anticancer therapeutics. It is important to remember that an IC₅₀ value from an MTT assay indicates a reduction in metabolic activity, which may be due to cytotoxicity, cytostatic effects, or other cellular changes.[21] Therefore, promising compounds should be further investigated using complementary assays to elucidate their precise mechanism of action.
References
- Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Bentham Science. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., Al-Zahrani, A. S., Al-Ghamdi, S. A., & Al-Zahrani, E. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351.
- Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Gaber, H. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Rana, K., Sharma, G., & Singh, U. P. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Archiv der Pharmazie, e2500133.
- Shemesh, C., Tirosh, O., & Motiei, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586.
-
Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5626.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Singh, P., Kumar, V., & Kumar, A. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
- da Silva, A. C. G., de Souza, A. C. B., de Faria, A. R., & Leite, A. C. L. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 145, 636-646.
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
- Martínez-Ramos, C., Grau-García, M., & Martín-Pérez, J. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(11), 9295.
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
- Gazdar, A. F., Gao, B., & Minna, J. D. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384.
-
Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
-
ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. Retrieved from [Link]
- Okuyama, K., Kinehara, M., & Kawai, T. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and Clinical Oncology, 3(4), 859-864.
- Smith, L., & Adjei, A. A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 348.
-
Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., Al-Zahrani, A. S., Al-Ghamdi, S. A., & Al-Zahrani, E. A. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(21), 7351.
-
ResearchGate. (n.d.). (PDF) The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[2][3]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Retrieved from [Link]
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- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hantzsch Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Welcome to the technical support center for the Hantzsch synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific thiazole synthesis. Here, we will delve into the common challenges, troubleshoot potential side product formation, and provide expert insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in this Hantzsch synthesis can often be traced back to a few key factors. Firstly, ensure the purity of your starting materials, particularly the 4-formyl-α-haloacetophenone, as α-halocarbonyl compounds can be unstable. Secondly, the reaction temperature is critical; insufficient heat may lead to an incomplete reaction. Conversely, excessive heat can promote the formation of degradation products. Finally, the choice of solvent plays a significant role in reaction rate and yield, with polar solvents like ethanol or methanol generally being effective.[1]
Q2: I'm observing multiple spots on my TLC plate post-reaction. What could these be?
A2: The presence of multiple spots suggests the formation of side products. Common impurities include unreacted starting materials, isomeric byproducts such as 2-imino-2,3-dihydrothiazoles (especially under acidic conditions), and potentially dimeric species.[1][2] Careful analysis and purification are necessary to isolate the desired product.
Q3: How can I confirm the identity of my desired product, this compound?
A3: Confirmation of your product's structure should be performed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule. ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the key functional groups: the aldehyde proton signal (~9-10 ppm), the thiazole proton signal, the methyl group on the thiazole, and the aromatic protons of the benzaldehyde ring.
Q4: Is it necessary to perform this reaction under inert atmosphere?
A4: While not always strictly necessary, performing the Hantzsch synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice. It can help to prevent the oxidation of the thioamide and other sensitive reagents, potentially leading to cleaner reactions and higher yields.
Troubleshooting Guide: Side Products and Purity
Issue 1: Presence of an Isomeric Impurity
Question: My NMR spectrum shows an additional set of peaks, suggesting an isomer of my target compound. What is this and how can I avoid it?
Probable Cause: In the Hantzsch synthesis, particularly when using N-unsubstituted thioamides like thioacetamide, the reaction can proceed through two different cyclization pathways, leading to the formation of a 2-imino-2,3-dihydrothiazole intermediate which can then tautomerize. While the desired 2-methylthiazole is usually the major product, reaction conditions can influence the formation of other tautomers or isomers that may be stable enough to be isolated.
Solution:
-
Control the pH: Running the reaction under neutral to slightly basic conditions generally favors the formation of the desired 2-aminothiazole precursor, which then converts to the 2-methylthiazole.[1][2] The use of a non-nucleophilic base can help to quench any acid formed during the reaction.
-
Temperature Management: Lowering the reaction temperature may help to improve selectivity, although this could also decrease the overall reaction rate.
-
Purification: Careful column chromatography can often separate the desired product from its isomers.
Issue 2: Formation of a Higher Molecular Weight Byproduct
Question: My mass spectrometry data indicates a product with approximately double the mass of my target molecule. What could this be?
Probable Cause: The formation of a dimeric byproduct is a possibility. This can occur through several pathways:
-
Self-condensation of the α-haloketone: The 4-formyl-α-haloacetophenone has both an electrophilic carbonyl carbon and an electrophilic α-carbon. Under certain conditions, it could potentially react with itself.
-
Reaction of the product with starting material: The newly formed thiazole ring is electron-rich and could potentially react with the highly electrophilic α-haloketone.
-
Bis-thiazole formation: If there is an excess of the thioamide and α-haloketone, it is conceivable that a second thiazole ring could form.[1]
Solution:
-
Stoichiometry Control: Use a slight excess of the thioacetamide to ensure the complete consumption of the α-haloketone. A 1:1.1 to 1:1.5 ratio of α-haloketone to thioacetamide is a good starting point.
-
Slow Addition: Adding the α-haloketone solution dropwise to the heated solution of thioacetamide can help to maintain a low concentration of the ketone, minimizing self-condensation.
Issue 3: Unreacted Starting Materials and Low Conversion
Question: My reaction seems to stall, and I'm left with a significant amount of unreacted starting materials. How can I drive the reaction to completion?
Probable Cause:
-
Insufficient Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.
-
Poor Solubility: If the starting materials are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Decomposition of Reactants: The α-haloketone can be unstable and may decompose over time, especially at elevated temperatures.
Solution:
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Refluxing in ethanol or a similar solvent is a common condition.
-
Solvent Screening: If solubility is an issue, consider screening other polar aprotic solvents like DMF or DMSO, or using a co-solvent system.
-
Fresh Reactants: Ensure that the 4-formyl-α-haloacetophenone is of high purity and, if possible, freshly prepared or purified before use.
Common Side Products in the Hantzsch Synthesis of this compound
| Side Product Type | Proposed Structure/Description | Probable Cause | Recommended Purification |
| Isomeric Byproducts | 2-Imino-4-(4-formylphenyl)-5-methyl-2,3-dihydrothiazole and its tautomers | Reaction under acidic conditions | Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) |
| Dimeric Species | Products from self-condensation of 4-formyl-α-haloacetophenone | High concentration of α-haloketone, prolonged reaction times | Column chromatography, recrystallization |
| Over-alkylation Product | N-alkylation of the product thiazole by the α-haloketone | Excess α-haloketone | Column chromatography |
| Thioacetamide Dimer | N,S-diacetylthioacetamide | Impurities in thioacetamide, inappropriate pH | Aqueous workup, recrystallization of the product |
Reaction Mechanism and Side Product Formation
The Hantzsch synthesis proceeds through a well-established mechanism involving the reaction of an α-haloketone with a thioamide. The initial step is the S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis and potential side reactions.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: A systematic workflow for troubleshooting the Hantzsch synthesis.
Experimental Protocols
Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioacetamide (1.1 eq.) in ethanol (10 mL/mmol of α-haloketone).
-
Reaction Initiation: Heat the solution to reflux.
-
Addition of α-Haloketone: Dissolve 4-formyl-α-haloacetophenone (1.0 eq.) in a minimal amount of ethanol and add it dropwise to the refluxing thioacetamide solution over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Neutralization: Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
-
Green, G. et al. (2018). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. [Link]
Sources
Technical Support Center: Purification of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this heterocyclic aldehyde.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
Issue 1: Poor Separation of the Product from Impurities
Q: I'm observing overlapping spots on my TLC plate, and my column fractions are all mixed. How can I improve the separation?
A: This is a common challenge stemming from an unoptimized mobile phase. The key is to achieve a significant difference in the retention factors (Rf) between your product and the impurities.
-
Systematic Solvent Screening: Begin by conducting a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. Vary the ratio systematically (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a composition that gives your product an Rf value between 0.2 and 0.4. This range generally provides the best separation in column chromatography.
-
Alternative Solvent Systems: If hexanes/ethyl acetate doesn't provide adequate separation, consider other solvent combinations. For moderately polar compounds, dichloromethane/methanol or ether/petroleum ether systems can be effective.
-
TLC Visualization: Ensure you are effectively visualizing all spots. In addition to a UV lamp (254 nm), consider using a chemical stain. A 2,4-dinitrophenylhydrazine (DNPH) stain is highly selective for aldehydes and ketones and will appear as orange spots. This can help differentiate your product from non-aldehyde impurities.
Issue 2: The Compound is Not Eluting from the Column
Q: I've run a large volume of mobile phase through the column, but my product is not coming off. What could be the problem?
A: This issue, often referred to as "streaking" or irreversible adsorption, can be due to several factors.
-
Incorrect Mobile Phase Polarity: The selected mobile phase may be too non-polar. If your TLC analysis showed a very low Rf value (close to the baseline), you will need to increase the polarity of your eluent. This can be done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexanes/ethyl acetate system).
-
Compound Stability on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or strong adsorption. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see significant streaking or the appearance of new spots, your compound may be unstable on silica. In such cases, consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase. Alternatively, using a different stationary phase like neutral alumina might be a better option.
-
Sample Overloading: Loading too much crude material onto the column can lead to broad bands and poor elution. As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel.
Issue 3: The Product Elutes Too Quickly (With the Solvent Front)
Q: My product is coming off the column in the very first fractions, and it's still impure. How can I increase its retention?
A: This indicates that your mobile phase is too polar.
-
Decrease Mobile Phase Polarity: You need to decrease the elution strength of your mobile phase. This is achieved by increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexanes in a hexanes/ethyl acetate system). Refer back to your TLC analysis to find a solvent system that gives an appropriate Rf value.
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, where the solvent and sample can bypass the stationary phase. A well-packed column will have a flat, undisturbed surface.
Issue 4: Tailing of the Product Peak in Fractions
Q: The TLC analysis of my fractions shows that the product is present in a large number of consecutive fractions, leading to a low concentration. What causes this "tailing"?
A: Tailing can be caused by several factors, including interactions with the stationary phase and issues with the mobile phase.
-
Acidic Silica Gel: As mentioned before, the acidic nature of silica gel can interact with the basic nitrogen of the thiazole ring or the aldehyde group, causing tailing. Adding a small amount of a basic modifier like triethylamine to the mobile phase can often resolve this.
-
Solvent Purity: Ensure you are using high-purity solvents for your mobile phase. Impurities in the solvents can interfere with the chromatography.
-
Gradient Elution: If you are using a single solvent system (isocratic elution), consider switching to a gradient elution. Start with a less polar mobile phase to allow the initial separation of non-polar impurities. Then, gradually increase the polarity of the mobile phase to elute your product in a sharper band. This can help to reduce tailing and improve the concentration of your product in the collected fractions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound?
A1: A standard and effective starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate . Begin by testing a ratio of 7:3 (hexanes:ethyl acetate) on a TLC plate. Adjust the ratio based on the resulting Rf value to achieve an optimal Rf of 0.2-0.4.
**Q2
Optimizing reaction conditions for the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Synthetic Strategies Overview
The synthesis of this compound can be approached through several key strategies. The optimal choice depends on the availability of starting materials, scalability, and the desired purity of the final product. The two most common and well-established routes are:
-
Hantzsch Thiazole Synthesis: A classical approach involving the condensation of an α-haloketone with a thioamide.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura or Stille): A modern and versatile method that forms the crucial C-C bond between a pre-formed thiazole ring and the benzaldehyde moiety.
A third, more advanced strategy involves Direct C-H Arylation , which offers a more atom-economical approach but may require more extensive optimization.
Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic route.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues.
A. Hantzsch Thiazole Synthesis Route
The Hantzsch synthesis is a reliable method for forming the thiazole ring.[1][2] In the context of our target molecule, this would typically involve the reaction of 2-bromo-1-(4-formylphenyl)ethan-1-one with thioacetamide.
Q1: I am getting a low yield in my Hantzsch synthesis. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Purity of Starting Materials: The α-haloketone is often the culprit. It can be unstable and prone to self-condensation or decomposition. Ensure it is freshly prepared or purified before use. The purity of the thioacetamide is also crucial.
-
Reaction Conditions:
-
Temperature: While heating is generally required, excessive temperatures can lead to side product formation. A temperature range of 60-80°C is a good starting point.
-
Solvent: Ethanol is a common solvent for this reaction. However, a mixture of ethanol and water can sometimes improve yields.[1]
-
-
Side Reactions: The aldehyde group in the starting material is susceptible to side reactions under the reaction conditions. Consider protecting the aldehyde as an acetal before the Hantzsch reaction.
Troubleshooting Table: Hantzsch Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure α-haloketone | Purify by recrystallization or column chromatography before use. |
| Suboptimal temperature | Screen temperatures from room temperature to reflux. | |
| Inefficient solvent | Try a co-solvent system like ethanol/water. | |
| Multiple Products | Aldehyde side reactions | Protect the aldehyde as an acetal (e.g., with ethylene glycol) before the Hantzsch reaction.[3] |
| Self-condensation of α-haloketone | Add the α-haloketone slowly to the reaction mixture containing the thioacetamide. | |
| Difficult Purification | Tarry byproducts | Perform a thorough workup with an aqueous wash to remove inorganic salts and polar impurities. Column chromatography on silica gel is often necessary. |
Q2: How do I protect the aldehyde group, and when is it necessary?
A2: The aldehyde group is sensitive to both acidic and basic conditions that might be present during the Hantzsch synthesis or subsequent workup. Protecting it as an acetal is a robust strategy.[3]
-
When to Protect: If you observe significant byproduct formation or a complex reaction mixture that is difficult to purify, aldehyde protection is recommended.
-
How to Protect: A common method is to react the aldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a cyclic acetal. This group is stable to the Hantzsch reaction conditions.
-
Deprotection: The acetal can be easily removed after the thiazole ring formation by treatment with aqueous acid (e.g., dilute HCl).
B. Palladium-Catalyzed Cross-Coupling Routes
These methods are highly versatile and often provide better yields and functional group tolerance compared to the Hantzsch synthesis for this specific target. The general approach involves coupling a 4-halo-2-methylthiazole with a 4-formylphenyl organometallic reagent.
Q3: I am considering a Suzuki-Miyaura coupling. What are the key parameters to optimize for a successful reaction?
A3: The Suzuki-Miyaura coupling is an excellent choice due to the low toxicity of boronic acid reagents. The key is to find the right combination of catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: A variety of palladium catalysts can be used. Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. The choice of ligand is crucial and can significantly impact the yield.
-
Base: The base is essential for the activation of the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can be substrate-dependent.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used.
-
Potential Issue - Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of benzaldehyde. This can be minimized by using anhydrous solvents and a carefully chosen base.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient catalyst/ligand system | Screen different palladium catalysts and phosphine ligands. |
| Suboptimal base or solvent | Experiment with different bases (K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). | |
| Protodeboronation of boronic acid | Use anhydrous solvents and consider a milder base. | |
| Aldehyde Reactivity | Aldol condensation or other side reactions | If side reactions involving the aldehyde are observed, consider protecting it as an acetal.[3] |
| Difficult Purification | Boronic acid homo-coupling byproducts | Optimize stoichiometry (use a slight excess of the boronic acid). Purification is typically done by column chromatography. |
Q4: When should I choose a Stille coupling over a Suzuki coupling?
A4: The Stille coupling, which uses organostannane reagents, offers excellent functional group tolerance and is often less sensitive to steric hindrance.[4] However, the high toxicity of organotin compounds is a significant drawback.
-
Choose Stille when:
-
You are working with substrates that are sensitive to the basic conditions of the Suzuki coupling.
-
You are experiencing low yields with the Suzuki coupling despite extensive optimization.
-
-
Key Considerations:
-
Toxicity: Handle organotin reagents and byproducts with extreme care in a well-ventilated fume hood.
-
Purification: Complete removal of tin byproducts can be challenging. A common method is to wash the organic phase with a saturated aqueous solution of KF.
-
Q5: Are there alternative methods to introduce the formyl group?
A5: Yes, an alternative strategy is to first synthesize 4-(4-bromophenyl)-2-methylthiazole and then introduce the formyl group in a subsequent step. One potential method is the Vilsmeier-Haack formylation, although this typically requires an activating group on the phenyl ring.[5] A more general approach would be a metal-halogen exchange followed by quenching with a formylating agent like DMF.
III. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-2-methylthiazole with 4-formylphenylboronic acid
This is a general procedure and may require optimization for your specific setup.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-methylthiazole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step protocol for Suzuki-Miyaura coupling.
IV. References
-
Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine... - ResearchGate. Available at: [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Available at: [Link]
-
Direct Arylation of 2-Ethyl-4-methylthiazole - ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available at: [Link]
-
SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. - ResearchGate. Available at: [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Sci-Hub. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - ResearchGate. Available at: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Available at: [Link]
-
Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. Available at: [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Available at: [Link]
-
Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - MDPI. Available at: [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchGate. Available at: [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds - ResearchGate. Available at: [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions - ResearchGate. Available at: [Link]
-
Mizoroki-Heck Reaction - SynArchive. Available at: [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. Available at: [Link]
-
4-(4-Bromophenyl)-2-methyl-1,3-thiazole | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. Available at: [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - NIH. Available at: [Link]
-
Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) - ResearchGate. Available at: [Link]
-
Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed. Available at: [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Available at: [Link]
-
Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. Available at: [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. Available at: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. Available at: [Link]
-
US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents. Available at:
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Substituted Thiazole Synthesis
Welcome to the technical support center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in thiazole synthesis. Thiazole moieties are crucial pharmacophores found in numerous therapeutic agents, making their efficient synthesis a critical step in drug discovery.[1][2][3] This resource combines established chemical principles with practical, field-proven insights to help you optimize your reactions and achieve higher yields.
General Troubleshooting Guide for Thiazole Synthesis
This section addresses broad issues that can arise in various thiazole synthesis protocols, including the widely used Hantzsch and Cook-Heilbron methods.
Q1: My reaction shows very low conversion or has failed completely. What are the most fundamental points to verify first?
Low or no product formation often stems from foundational issues in the experimental setup. Before investigating more complex variables, ensure the following are correct:
-
Reactant Purity and Integrity: The purity of your starting materials is paramount.[4] Impurities in reactants like α-haloketones or thioamides can introduce competing side reactions, consuming your starting materials.[4] For instance, 2-aminothiophenol, a common precursor for benzothiazoles, is highly susceptible to oxidation, which can drastically lower yields.[4]
-
Actionable Advice: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified or newly purchased reagents whenever possible. If using 2-aminothiophenol, watch for the formation of a yellow disulfide dimer precipitate as an indicator of oxidation.[4]
-
-
Stoichiometry: Incorrect molar ratios of reactants can halt the reaction or lead to the formation of undesired byproducts. Double-check your calculations and measurements.
-
Reaction Conditions: Confirm that the temperature and reaction time align with a validated protocol for your specific substrates. Some reactions require an initial induction period or extended heating to proceed to completion.
Q2: How significantly does solvent choice and purity impact the reaction outcome?
The solvent is not merely a medium but an active participant in the reaction, influencing both rate and yield.[4]
-
Causality: The solvent's polarity affects the solubility of reactants and intermediates, which in turn governs the reaction kinetics.[4] For multi-component reactions, solvents like ethanol, 1-butanol, and water have proven effective.[4] In some cases, greener solvents or even solvent-free conditions using microwave irradiation can lead to excellent yields and shorter reaction times.[5][6][7]
-
Water Content: The presence of water can be detrimental. For many condensation reactions, anhydrous solvents are recommended to prevent hydrolysis of intermediates or starting materials.[4]
-
Solvent Screening Data: As shown in the table below, solvent and temperature can dramatically influence product yield. A systematic screening is often a worthwhile endeavor.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Reflux | 5 | 70 |
| 2 | Ethanol | 25 | 12 | 30 |
| 3 | Ethanol | Reflux | 4 | 82 |
| 4 | 1-Butanol | Reflux | 4 | 75 |
| 5 | Acetonitrile | Reflux | 6 | 65 |
| 6 | Ethanol/Water (1:1) | 65 | 3 | 87 |
| 7 | Trifluoroethanol | 80 | 5 | >95 |
Table 1: Effect of different solvents and temperatures on the yield of a model thiazole synthesis. Data compiled from representative studies.[4][8]
Q3: My TLC shows multiple spots, indicating significant side product formation. What are the most common side reactions?
Side reactions are a primary cause of low yields and purification difficulties. The type of side product often depends on the specific synthesis method.
-
Isomer Formation (Hantzsch Synthesis): Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and its isomeric byproduct, 2-imino-2,3-dihydrothiazole.[4]
-
Solution: Consider running the reaction under neutral or basic conditions to favor the formation of the desired product.[4]
-
-
Over-alkylation or Dimerization: If the stoichiometry is not carefully controlled or if one reactant is highly reactive, byproducts from multiple condensations can form.
-
Degradation: Some substituted thiazoles can be susceptible to degradation, particularly photo-degradation, which can occur if the compound has specific substituents like aryl rings.[9] This can lead to the formation of unstable endoperoxides that rearrange into other products.[9]
-
Solution: Monitor your reaction progress closely using Thin Layer Chromatography (TLC). Adjusting reactant stoichiometry and temperature can minimize byproduct formation.[4] Protect light-sensitive reactions from light sources.
-
Q4: How can catalysts be used to improve yield and reaction time?
The right catalyst can significantly accelerate the reaction and improve yield by lowering the activation energy of the rate-determining step.
-
Catalyst Types: A wide range of catalysts have been employed, from Brønsted acids and Lewis acids to organocatalysts and reusable solid-supported catalysts.[5][10][11] For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot Hantzsch syntheses to achieve high yields.[11] Asparagine has been reported as an effective green organocatalyst.[5]
-
Optimizing Catalyst Loading: The amount of catalyst is crucial. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions.
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 42 |
| 2 | 1.0 | 4 | 71 |
| 3 | 2.0 | 1 | 83 |
| 4 | 2.5 | 0.5 | 95 |
| 5 | 3.0 | 0.5 | 95 |
Table 2: Effect of catalyst loading on reaction yield and time for a representative thiazole synthesis.[4]
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and solving low-yield issues in thiazole synthesis.
FAQs for Specific Synthesis Routes
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, is one of the most common methods for preparing thiazoles.[12][13][14]
Q: My Hantzsch synthesis yield is poor despite using pure starting materials. What are the specific pitfalls of this reaction?
A: Key challenges unique to the Hantzsch synthesis include:
-
Thioamide Instability: The thioamide starting material can be unstable, especially under acidic conditions, leading to decomposition before it can react.[1][4]
-
α-Haloketone Reactivity: α-haloketones can be lachrymatory and unstable. Their reactivity is crucial; if it's too low, the reaction may not proceed, and if it's too high, side reactions can dominate.
-
Mechanism Insight: The reaction begins with an SN2 reaction between the thioamide's sulfur and the haloketone, followed by intramolecular cyclization and dehydration.[14] A failure at any of these steps will result in low yield. If the initial SN2 reaction is slow, consider a more reactive halide (e.g., bromo or iodo instead of chloro).
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for producing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[15][16]
Q: I'm struggling with the Cook-Heilbron synthesis. What are the critical parameters for this reaction?
A: The Cook-Heilbron synthesis is sensitive to the following:
-
Nucleophilicity of the α-aminonitrile: The first step is a nucleophilic attack by the nitrogen of the α-aminonitrile on carbon disulfide.[4][16] If the nitrogen is not sufficiently nucleophilic (e.g., due to bulky or electron-withdrawing substituents), this step will be slow or may not occur.
-
Reaction Conditions: While the reaction often proceeds under mild conditions, the choice of base and solvent is critical to facilitate the final tautomerization to the aromatic 5-aminothiazole product.[4][15]
-
Substrate Scope: The reaction's success is highly dependent on the specific α-aminonitrile and dithioacid-equivalent used. Some substrates may require significant optimization of conditions.[16]
Experimental Protocols & Workflow
General Experimental Workflow
The following diagram illustrates a typical workflow for thiazole synthesis, from reaction setup to product characterization.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[14]
This protocol is a reliable starting point for the synthesis of a common thiazole derivative.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[14]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4][14] The reaction should be monitored by TLC (e.g., using 50% ethyl acetate/50% hexane).
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[4]
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes any acid formed and helps precipitate the product.[4][14]
-
Isolation: Filter the resulting precipitate through a Buchner funnel.[14]
-
Washing: Wash the filter cake thoroughly with water to remove any inorganic salts.[14]
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.
Protocol 2: Conceptual Outline for Cook-Heilbron Synthesis of a 5-Aminothiazole[4][16]
This synthesis is highly substrate-specific, but the general steps are as follows:
-
Reactant Combination: An α-aminonitrile is reacted with carbon disulfide (or a dithioacid/ester) in a suitable solvent.
-
Intermediate Formation: The initial nucleophilic attack leads to the formation of a dithiocarbamate intermediate.
-
Cyclization: An intramolecular cyclization occurs where the sulfur atom attacks the nitrile carbon.
-
Tautomerization: The resulting intermediate tautomerizes, often facilitated by a mild base, to yield the final aromatic 5-aminothiazole product.
References
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Thiazole formation through a modified Gewald reaction. National Institutes of Health (NIH). [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. [Link]
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Thiazole. Wikipedia. [Link]
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New methods for the rapid synthesis of thiazoles. Figshare. [Link]
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Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Taylor & Francis Online. [Link]
-
Cook–Heilbron thiazole synthesis. Wikipedia. [Link]
-
Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. ExpertsMind. [Link]
-
Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJurnal. [Link]
-
Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. [Link]
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Technical Support Center: Strategies for Improving the Solubility of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in solubilizing these compounds for in vitro assays, formulation development, and other experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common problems.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments and provides step-by-step guidance to resolve them.
Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
Question: What is causing this precipitation, and how can I prevent it?
Answer: This phenomenon, often referred to as "crashing out," is a common issue when a compound that is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The drastic change in solvent polarity from a high-dielectric-constant organic solvent to water reduces the compound's ability to remain in solution.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: The first step is to minimize the final concentration of the organic co-solvent in your aqueous medium. While a high concentration of DMSO in the stock solution is often necessary, the final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts and to maintain solubility. A gradual, serial dilution approach can be more effective than a single large dilution.
-
Employ a Co-solvent System: Instead of relying solely on DMSO, consider preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or propylene glycol. This can sometimes improve the compound's solubility in the final aqueous solution.
-
pH Adjustment: The predicted pKa of this compound is approximately 2.24, indicating that the thiazole ring is weakly basic.[1] At a pH below this pKa, the thiazole nitrogen can become protonated, leading to a significant increase in aqueous solubility. Therefore, acidifying your aqueous buffer may prevent precipitation. For ionic compounds with basic anions, solubility generally increases as the pH of the solution is decreased.[2][3]
-
Gentle Warming: In some cases, gentle warming of the solution can help to dissolve the compound and prevent immediate precipitation. However, it is crucial to ensure that the compound is stable at elevated temperatures.
Issue 2: I am observing inconsistent results in my biological assays with the same batch of my thiazole derivative.
Question: What could be the reason for this variability, and how can I improve the reproducibility of my experiments?
Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time. Additionally, some heterocyclic compounds can be unstable in certain solvents or at specific pH values.
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock Solution: Always visually inspect your stock solutions to confirm that the compound is fully dissolved. Sonication or gentle warming can aid in this process.
-
Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment. This minimizes the risk of compound degradation or precipitation that can occur over time in prepared solutions.
-
Equilibration Time: When preparing solutions, allow sufficient time for the system to reach equilibrium. For thermodynamic solubility, this can take 24-72 hours of shaking a suspension of the solid in the solvent.[4]
-
Consider a Solubility-Enhancing Formulation: If simple co-solvent systems and pH adjustments are insufficient, employing a more advanced formulation strategy, such as cyclodextrin complexation, may be necessary to provide a more stable and consistently soluble form of your compound.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor water solubility?
A1: The low water solubility of these derivatives is primarily due to their molecular structure. The presence of the aromatic benzaldehyde and thiazole rings contributes to the molecule's lipophilicity (fat-loving nature) and hydrophobicity (water-fearing nature). While the nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding, the overall nonpolar character of the molecule often dominates, leading to poor aqueous solubility. Thiazole-containing compounds are known to present challenges with aqueous solubility in drug discovery.[5]
Q2: What are the primary strategies for fundamentally improving the solubility of these compounds?
A2: There are several effective strategies to enhance the solubility of poorly soluble compounds, which can be broadly categorized as physical and chemical modifications.[6]
-
pH Adjustment: As mentioned in the troubleshooting guide, for weakly basic compounds like these thiazole derivatives, decreasing the pH of the aqueous medium can lead to protonation and a substantial increase in solubility.[7][8]
-
Co-solvency: This is the most common initial approach, where a water-miscible organic solvent (co-solvent) is used to increase the solubility of a nonpolar drug.[9][10][11] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, like your thiazole derivative, forming an inclusion complex that has significantly improved aqueous solubility and stability.[1][5]
-
Salt Formation: For derivatives that possess a sufficiently basic functional group, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility. This is a well-established and effective technique for ionizable active pharmaceutical ingredients (APIs).[7][12]
Q3: How do I choose the right solubility enhancement technique for my specific derivative?
A3: The selection of the most appropriate technique depends on several factors, including the physicochemical properties of your specific derivative, the requirements of your experiment (e.g., in vitro assay vs. in vivo formulation), and the desired final concentration. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q4: Are there any potential downsides to using these solubility enhancement techniques?
A4: Yes, each technique has potential limitations that researchers should be aware of:
-
Co-solvents: High concentrations of organic solvents like DMSO can be toxic to cells and may interfere with certain biological assays.
-
pH Adjustment: A significant shift in pH may not be compatible with your experimental system, potentially affecting protein stability or cell viability.
-
Cyclodextrins: The formation of inclusion complexes can sometimes alter the pharmacological activity of the compound. Additionally, cyclodextrins can be expensive for large-scale applications.
-
Salt Formation: Not all ionizable compounds form stable, crystalline salts. Some salts may also be hygroscopic (absorb moisture from the air), which can complicate handling and storage.
Experimental Protocols
Protocol 1: Screening for pH-Dependent Solubility
This protocol provides a systematic approach to determine the effect of pH on the solubility of your this compound derivative.
Materials:
-
Your thiazole derivative
-
A series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV or LC-MS for concentration analysis
Procedure:
-
Prepare a series of small-volume buffers (e.g., 1 mL each) with pH values ranging from 2.0 to 8.0.
-
Add an excess amount of your thiazole derivative powder to each buffer solution.
-
Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a solid inclusion complex of your thiazole derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.
Materials:
-
Your thiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in a flask.
-
Slowly add an excess amount of your thiazole derivative to the HP-β-CD solution while stirring. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.
-
Continue stirring the mixture at a constant temperature for 24-72 hours to reach equilibrium for complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility compared to the uncomplexed compound.
Data Summary
The following table summarizes the key physicochemical properties of the parent compound, this compound, which are relevant for solubility enhancement strategies.
| Property | Value | Implication for Solubility | Reference |
| Molecular Formula | C₁₁H₉NOS | Indicates a relatively nonpolar structure. | [13] |
| Molecular Weight | 203.26 g/mol | Moderate molecular weight. | [13] |
| Melting Point | 101 °C | Crystalline solid at room temperature. | [1] |
| Predicted pKa | 2.24 ± 0.10 | Weakly basic; solubility is expected to increase significantly in acidic conditions (pH < 2.24). | [1] |
| Predicted XlogP | 2.5 | Indicates moderate lipophilicity and likely low aqueous solubility. |
Visualizing Solubility Enhancement Mechanisms
The following diagram illustrates the mechanism of cyclodextrin-mediated solubility enhancement.
Caption: Mechanism of cyclodextrin complexation for solubility enhancement.
References
-
Thiazole in the Targeted Anticancer Drug Discovery. ResearchGate. Available from: [Link]
-
Cosolvency. Slideshare. Available from: [Link]
-
Annex 4. World Health Organization (WHO). Available from: [Link]
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH. Available from: [Link]
-
The Effect of pH on Solubility. Chemistry Steps. Available from: [Link]
-
Co-solvency: Significance and symbolism. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
Improvement in aqueous solubility achieved via small molecular changes. PubMed. Available from: [Link]
-
Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH. Available from: [Link]
-
Procedure for solubility testing of NM suspension. Available from: [Link]
-
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. STANDARD OPERATING PROCEDURE - European Union. Available from: [Link]
-
A review on thiazole based compounds andamp; it's pharmacological activities. Available from: [Link]
-
This compound. PubChemLite. Available from: [Link]
-
4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS. PubChem - NIH. Available from: [Link]
-
pH and solubility (video) | Equilibrium. Khan Academy. Available from: [Link]
-
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC - PubMed Central. Available from: [Link]
-
Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. ResearchGate. Available from: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]
-
Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Cheméo. Available from: [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available from: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Available from: [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available from: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. Available from: [Link]
-
4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. PubChemLite. Available from: [Link]
-
Benzaldehyde, 4-methyl-. the NIST WebBook. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
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Technical Support Center: Preventing Aldehyde Oxidation During Thiazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common and often underestimated challenge: the oxidation of aldehyde starting materials. Aldehyde lability is a frequent cause of diminished yields, complex purification profiles, and reaction failures.
This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. We will explore the mechanisms of oxidation, proactive strategies for prevention, and remediation techniques for when oxidation has already occurred.
Part 1: Frequently Asked Questions - The Chemistry of Aldehyde Degradation
This section addresses the fundamental "why" behind aldehyde instability. Understanding these core concepts is the first step toward preventing oxidation-related issues.
Q1: My Hantzsch thiazole synthesis is giving a low yield and a significant, more polar byproduct. Could aldehyde oxidation be the cause?
A: Yes, this is a classic symptom of aldehyde oxidation. Aldehydes are highly susceptible to oxidation, converting them into the corresponding carboxylic acids[1][2]. In the context of a Hantzsch synthesis, which typically involves the condensation of an α-haloketone, a thioamide, and an aldehyde, this side reaction is detrimental. The resulting carboxylic acid cannot participate in the cyclization, which directly reduces the theoretical maximum yield. Furthermore, the carboxylic acid impurity complicates product isolation, often requiring additional purification steps like column chromatography or acid-base extractions[3].
Q2: What is the primary mechanism of aldehyde oxidation in a laboratory setting?
A: The most common pathway for aldehyde degradation is autoxidation , a free-radical chain reaction initiated by atmospheric oxygen[4]. This process is often catalyzed by light, heat, or trace amounts of transition metals. The mechanism proceeds in three main stages:
-
Initiation: A radical initiator (often formed by light or metal catalysis) abstracts the weakly-bound aldehydic hydrogen to form an acyl radical.
-
Propagation: The acyl radical reacts rapidly with triplet (diradical) atmospheric oxygen to form a peroxyacyl radical. This radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus propagating the chain.
-
Termination: Radicals combine to form non-radical species, ending the chain.
One molecule of oxygen can ultimately lead to the oxidation of two molecules of aldehyde to the corresponding carboxylic acid[4].
Caption: Free-radical autoxidation of aldehydes.
Q3: What specific factors in my lab or reaction setup can accelerate this oxidation?
A: Several common factors can significantly increase the rate of aldehyde oxidation. Awareness of these is critical for prevention.
| Factor | Causal Mechanism | Mitigation Strategy |
| Atmospheric Air | Provides the oxygen (O₂) necessary for the radical propagation step[4]. | Store aldehydes under an inert atmosphere (N₂ or Ar). Run reactions under an inert blanket. |
| Light | UV light can provide the energy to initiate radical formation[5]. | Store aldehydes in amber or foil-wrapped bottles. Protect the reaction vessel from direct light. |
| Heat | Increases the rate of all chemical reactions, including radical initiation and propagation. | Store aldehydes in a cool, dark place. Use the minimum effective temperature for the thiazole synthesis[6]. |
| Transition Metals | Trace metals (e.g., Fe, Cu) can act as catalysts for radical formation via redox cycling[7][8]. | Use high-purity solvents and reagents. Avoid using metal spatulas for sensitive aldehydes. |
| Water/Moisture | Aldehydes can form gem-diol hydrates in the presence of water. This hydrate can be more susceptible to certain oxidation pathways[1][9][10]. | Use anhydrous solvents and dry glassware. Store aldehydes over molecular sieves if appropriate for the specific compound. |
| Basic Conditions | While not always accelerating autoxidation, strong bases can promote other side reactions like the Cannizzaro reaction for aldehydes lacking an α-hydrogen[2]. | Maintain neutral or slightly acidic conditions as required by the specific thiazole synthesis method[6][11]. |
Part 2: Proactive Strategies and In-Reaction Controls
The most effective way to combat aldehyde oxidation is through prevention. This section details best practices for reagent handling and reaction execution.
Q4: How should I handle my aldehyde starting materials before starting the synthesis?
A: Proper handling begins the moment you receive the aldehyde.
-
Inspect Upon Arrival: A new bottle of a liquid aldehyde like benzaldehyde should be clear and colorless. The presence of white crystalline precipitate (the corresponding carboxylic acid) on the cap or in the bottle is a clear sign of oxidation[4].
-
Purification is Key: Do not assume a commercial aldehyde is pure, especially if the bottle has been opened previously. Purification via a sodium bisulfite wash is highly recommended to remove acidic impurities. This method reversibly forms a water-soluble adduct with the aldehyde, allowing for the extraction of non-aldehyde impurities, followed by regeneration of the pure aldehyde[12][13][14]. (See Protocol 1).
-
Proper Storage: After purification, store the aldehyde in a tightly sealed amber glass bottle with a Teflon-lined cap. Purge the headspace with an inert gas like argon or nitrogen before sealing. For long-term storage, refrigeration is advised.
Q5: Can I add a stabilizer or antioxidant directly to my purified aldehyde?
A: Yes, adding a radical-scavenging antioxidant is a common and effective industrial practice, which can be adapted for laboratory use[15]. These compounds are more easily oxidized than the aldehyde and act as sacrificial inhibitors of the autoxidation chain reaction.
| Antioxidant | Typical Concentration | Mechanism of Action & Notes |
| BHT (Butylated Hydroxytoluene) | 50-200 ppm | A phenolic antioxidant that traps free radicals[16]. It is volatile and may not be suitable for reactions run at high temperatures. |
| Hydroquinone | 50-200 ppm | An excellent radical scavenger that is readily oxidized to benzoquinone[17]. Can sometimes impart color. |
| Vitamin E (α-Tocopherol) | 100-500 ppm | A natural, highly effective lipid-soluble antioxidant that breaks free-radical chains[16][18]. It is generally non-interfering in many organic reactions. |
Note: Always run a small-scale test reaction to ensure the chosen antioxidant does not interfere with your specific thiazole synthesis.
Q6: How can I adapt my thiazole synthesis reaction conditions to minimize oxidation?
A: Optimizing your reaction setup is crucial for protecting the aldehyde in situ.
-
Inert Atmosphere: This is the most critical control. Assemble your reaction glassware and flush thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction, especially if heating is required. This can be achieved with a balloon or a Schlenk line.
-
Solvent Choice: Use high-purity, anhydrous, and preferably de-gassed solvents. Solvents like ethanol or methanol are common for Hantzsch synthesis[6][19]. If possible, sparging the solvent with argon for 15-20 minutes before use can remove dissolved oxygen.
-
Order of Addition: Consider adding the aldehyde last to the reaction mixture, minimizing its exposure time to potentially oxidizing conditions before the main reaction begins.
-
Temperature Control: While many Hantzsch syntheses require heat, avoid excessive temperatures or prolonged heating times[20]. Monitor the reaction closely by TLC and stop the heat as soon as the starting materials are consumed.
Part 3: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve problems when you suspect aldehyde oxidation is compromising your synthesis.
Sources
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- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
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- 13. Workup [chem.rochester.edu]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth insights and practical solutions to common challenges encountered during the synthesis of this important intermediate. Here, we will explore catalyst selection strategies and troubleshoot potential issues to ensure an efficient and successful synthesis.
Part 1: Catalyst Selection Guide for Synthesis
The synthesis of this compound can be approached through several catalytic routes. The choice of catalyst is critical and depends on factors such as the starting materials, desired yield, and reaction conditions. This section provides a comparative overview of common catalytic systems.
Overview of Synthetic Strategies
The construction of the 4-arylthiazole core of the target molecule can be achieved primarily through two strategic approaches:
-
Thiazole Ring Formation: Building the thiazole ring with the aryl substituent already in place. The Hantzsch thiazole synthesis is a classic and widely used method for this approach.[1][2][3][4]
-
Cross-Coupling Reactions: Attaching the benzaldehyde moiety to a pre-formed 2-methylthiazole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominent in this category.[5][6][7]
Catalyst Comparison Table
| Catalyst System | Synthetic Route | Starting Materials | Key Advantages | Potential Challenges |
| None (or Acid/Base Catalysis) | Hantzsch Thiazole Synthesis | 2-Bromo-1-(4-formylphenyl)ethanone and Thioacetamide | High yields, simple procedure, readily available starting materials.[3] | Requires synthesis of the α-haloketone precursor; potential for side reactions.[8][9] |
| Palladium-based Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Suzuki-Miyaura Coupling | 4-Bromo-2-methylthiazole and 4-formylphenylboronic acid | Broad functional group tolerance, mild reaction conditions.[7][10][11] | Catalyst deactivation, protodeboronation of the boronic acid, potential for homocoupling.[12][13] |
| Copper-based Catalysts (e.g., CuI, Cu(OAc)₂) | C-H Arylation | 2-Methylthiazole and 4-iodobenzaldehyde | Direct functionalization of the C-H bond, avoiding the need for pre-functionalized thiazoles.[14] | Can require higher temperatures and stronger oxidants. |
| Iridium-based Catalysts | Ylide Insertion | Thioamides and sulfoxonium ylides | Tolerates a wide range of functional groups, useful for library synthesis.[15] | Requires synthesis of specific ylide precursors. |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My Hantzsch synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can stem from several factors.[9] Here’s a systematic approach to troubleshooting:
-
Purity of Reactants: Ensure the high purity of both the α-haloketone and the thioamide, as impurities can lead to unwanted side reactions.[9]
-
Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish at room temperature, a modest increase in temperature may be necessary. However, excessive heat can promote decomposition and side reactions.[8]
-
Solvent Choice: The polarity of the solvent is crucial. While ethanol is commonly used, aprotic solvents like DMF may improve efficiency in some cases.[8] Consider solvent screening to find the optimal conditions for your specific substrates.[9]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS. Insufficient reaction time will lead to incomplete conversion, while prolonged times can result in product degradation.[8]
Q2: My Suzuki-Miyaura coupling is failing to produce the desired product. What should I check first?
A2: When a Suzuki coupling fails, several key parameters should be assessed:[12]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[12] Consider using an air- and moisture-stable pre-catalyst to ensure the generation of the active species.[16]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[12] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Base Selection: The choice of base is critical for activating the boronic acid.[10] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent System: The solubility of all reactants is crucial for efficient reaction kinetics.[13] A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of the base is often used. If solubility is an issue, consider screening different solvent systems.[16]
Formation of Impurities and Side Products
Q3: I am observing a significant side product in my Hantzsch synthesis. How can I improve the reaction's selectivity?
A3: Side product formation is often linked to reaction conditions. To enhance selectivity:
-
Control the Temperature: Lowering the temperature may slow the formation of undesired byproducts.[9]
-
Manage Acidity: The pH of the reaction medium can be crucial, especially when using substituted thioureas, as it can influence which isomer is formed.[8][9] For the synthesis of the target compound, maintaining neutral or slightly basic conditions is generally preferred.[8]
Q4: My Suzuki-Miyaura coupling is producing a significant amount of homocoupled product from the boronic acid. How can I prevent this?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[12]
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.
-
Use a Pre-catalyst: Employing a well-defined Pd(0) pre-catalyst can minimize the presence of Pd(II) species at the start of the reaction.
-
Control Reaction Temperature: In some cases, higher temperatures can promote homocoupling. Try running the reaction at a lower temperature for a longer period.
Q5: I am observing significant protodeboronation of my 4-formylphenylboronic acid. How can I mitigate this?
A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[12]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[12]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[12]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more stable and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its degradation.[12]
Part 3: Experimental Protocols & Visualizations
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add 4-bromo-2-methylthiazole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under an inert atmosphere.[6]
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[12][17]
Diagrams
Caption: Troubleshooting Workflow
References
-
Do, H.-Q., & Daugulis, O. (2007). A New Method for a Direct, Copper-Catalyzed Arylation of Heterocycle C-H Bonds by Aryl Iodides. Journal of the American Chemical Society, 129(41), 12404–12405. [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Khemnar, A. B., & Bhanage, B. M. (2013). Direct C-2 Acylation of Thiazoles with Aldehydes via Metal- and Solvent-Free C–H Activation in the Presence of tert-Butyl Hydroperoxide. Synlett, 24(18), 2450-2454. [Link]
-
Royal Society of Chemistry. (2017). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]
-
Mori, A., et al. (2006). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society, 128(13), 4434–4440. [Link]
-
National Center for Biotechnology Information. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
-
ResearchGate. (n.d.). Possible mechanism of copper catalyzed synthesis of thiazoles. [Link]
-
Asian Journal of Chemistry. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
-
Canadian Science Publishing. (2017). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]
-
ACS Publications. (2017). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
ResearchGate. (n.d.). Copper‐catalyzed synthesis of thiazoles. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water. [Link]
-
National Center for Biotechnology Information. (2015). Thiazole formation through a modified Gewald reaction. [Link]
-
MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
-
ResearchGate. (2007). Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Farmacia Journal. (2012). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]
-
National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 14. Thiazole synthesis [organic-chemistry.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedures for the isolation of pure 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Welcome to the technical support center for the work-up and purification of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining this key intermediate in high purity.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of various therapeutic agents. Its structure, featuring a reactive aldehyde and a heteroaromatic thiazole ring, presents unique challenges during post-reaction work-up and purification.[1][2] The aldehyde group is susceptible to oxidation, while the thiazole nitrogen can complicate acid-base extractions if not handled correctly. This guide provides a logic-driven approach to navigate these challenges, ensuring the isolation of a pure, well-characterized product.
Anticipated Impurities: Know Your Enemy
The success of any purification strategy hinges on understanding the potential impurities. Assuming a common synthetic route, such as the Hantzsch thiazole synthesis or a related coupling reaction, the following impurities are frequently encountered:
| Impurity Type | Potential Source | Key Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Aqueous washes, Column Chromatography |
| 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | Oxidation of the aldehyde product[3] | Basic aqueous wash (e.g., NaHCO₃, Na₂CO₃)[3] |
| Reaction Byproducts | Side reactions inherent to the synthesis | Column Chromatography, Recrystallization |
| Inorganic Salts | Reagents, base, or quenching agents[4] | Aqueous washes (water, brine) |
| Residual Solvent | Work-up or chromatography solvents | High vacuum drying, trituration |
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues that may arise during the isolation process in a question-and-answer format.
Question: My crude reaction mixture is a dark, intractable oil after solvent removal. How do I proceed?
Answer: An oily crude product often indicates the presence of impurities that are depressing the melting point of your compound.
-
Initial Step - Dilution & Wash: Do not attempt to directly purify the oil. Re-dissolve the entire crude mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). This is the starting point for a liquid-liquid extraction work-up.
-
The "Why": This step ensures that all components are in a single phase, allowing for effective partitioning during aqueous washes to remove highly polar impurities, inorganic salts, and potential acidic or basic byproducts.[4]
-
Troubleshooting Flow:
-
Dissolve the crude oil in 10-20 volumes of EtOAc.
-
Wash sequentially with 1M HCl (if basic impurities are expected), water, saturated NaHCO₃ solution (to remove acidic impurities like oxidized benzaldehyde), and finally, brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. If the product still oils out, it is now cleaner and ready for chromatography.
-
Question: My TLC plate shows a major product spot, but also a stubborn streak from the baseline and a spot with a very similar Rf. What are these and how do I separate them?
Answer: This is a classic purification challenge. The baseline streak often corresponds to highly polar impurities or salts, while the nearby spot is a structurally related byproduct.
-
Baseline Impurities: These are typically removed with a proper aqueous work-up as described above. If they persist, a silica gel plug filtration before full chromatography can be effective. Simply pass the crude material (dissolved in a minimal amount of solvent) through a short pad of silica gel, eluting with your chromatography solvent. The non-polar product will pass through while the polar impurities remain adsorbed at the top.
-
Closely-Eluting Impurities: This requires optimizing your column chromatography conditions.
-
Solvent System Tuning: The key is to increase the selectivity (ΔRf) between your product and the impurity. If you are using a standard Hexane/EtOAc system, try adding a small percentage (~1%) of a third solvent with different properties. For example:
-
Adding DCM can help separate compounds with different polarities.
-
Adding a trace of triethylamine (NEt₃) can mitigate tailing if your compound is basic.[5]
-
Adding a trace of acetic acid can help if you have acidic impurities, though this should be used with caution for an aldehyde.
-
-
Stationary Phase: If solvent tuning fails, consider switching to a different stationary phase. While silica gel is standard, alumina (basic or neutral) or even reverse-phase silica (C18) can offer different selectivity.[6]
-
Question: After purification, my ¹H NMR spectrum shows a broad singlet that disappears upon a D₂O shake. Is this a problem?
Answer: This is a very common observation and is usually not a major issue. The signal that disappears on D₂O exchange is an exchangeable proton, typically from water (H₂O) or an -OH or -NH group.[7]
-
Likely Source: Residual water is the most common culprit. Even after drying with Na₂SO₄ and under high vacuum, trace amounts of water can remain, especially if hygroscopic solvents were used.
-
What to Do: For characterization purposes, this is acceptable, and you can simply note in your data that the peak exchanges with D₂O. If absolute dryness is required (e.g., for a subsequent reaction sensitive to water), you can co-evaporate the product with an anhydrous solvent like toluene or dry it in a vacuum oven over a desiccant like P₂O₅.
Question: My final product has a persistent yellow or brown tint. How can I decolorize it?
Answer: Color can arise from minor, highly conjugated impurities.
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent for recrystallization. Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture to boiling for a few minutes, then perform a hot filtration through a pad of Celite® to remove the carbon. The Celite is crucial as fine carbon particles can pass through standard filter paper. Allow the filtrate to cool and crystallize.
-
Recrystallization: Often, a careful recrystallization is sufficient to exclude the colored impurities into the mother liquor.[8] Test various solvent systems (e.g., Ethanol/water, Ethyl Acetate/Hexane, Toluene) to find one where the product is soluble when hot but sparingly soluble when cold.
Experimental Workflows & Protocols
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of the target compound.
Protocol 1: Standard Aqueous Work-up
This protocol is designed to remove inorganic salts and acidic or basic impurities from the crude reaction mixture.
-
Dissolution: After evaporating the reaction solvent, dissolve the crude residue in ethyl acetate (EtOAc), using approximately 10-20 mL per gram of crude material. Transfer the solution to a separatory funnel.
-
Neutral Wash: Wash the organic layer with deionized water (1 x 20 mL). Allow the layers to separate and discard the lower aqueous layer.
-
Basic Wash: To remove the common acidic impurity 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL).[3] Caution: Vent the separatory funnel frequently to release CO₂ gas that may evolve.
-
Final Wash: Wash with brine (saturated aqueous NaCl) (1 x 20 mL). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Flash Column Chromatography
This is the primary method for separating the target compound from closely related organic impurities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour this into a glass column, ensuring no air bubbles are trapped. Allow the silica to pack under a gentle positive pressure, with a layer of sand on top to protect the surface.
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of DCM or the eluent. For best resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the column effluent by TLC.[9] Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:EtOAc) to elute the compounds from the column. The target aldehyde is moderately polar and should elute after non-polar byproducts.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the purified compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for removing unreacted α-haloketone starting material? A1: The Hantzsch synthesis reacts an α-haloketone with a thioamide.[10][11] Unreacted α-haloketone is generally less polar than the thiazole product. It should elute earlier during column chromatography. A standard aqueous work-up will not efficiently remove it, so chromatography is the most reliable method.
Q2: My product appears pure by NMR, but the yield is low. Where could the product have been lost? A2: Product loss can occur at several stages:
-
Aqueous Work-up: The thiazole nitrogen can be protonated in acidic washes, leading to some partitioning into the aqueous layer. Avoid overly acidic conditions if possible. Ensure all washes are back-extracted with fresh organic solvent to recover any dissolved product.
-
Column Chromatography: If the compound streaks on the column, some of it may not elute. Adding a small amount of a more polar solvent like methanol at the end of the run (a "column flush") can help recover adsorbed material, though this fraction may be less pure.
-
Recrystallization: Significant material will always remain in the mother liquor. Concentrating the mother liquor and re-purifying by chromatography can recover more product.
Q3: How should I store pure this compound? A3: As an aldehyde, the primary concern is oxidation to the corresponding carboxylic acid.[3] The pure compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and refrigerated to minimize degradation over time.
Q4: Can I use a bisulfite wash to purify this aldehyde? A4: Yes, a sodium bisulfite wash is an excellent, albeit more involved, method for purifying aldehydes.[12][13] The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities via liquid-liquid extraction.[12][14] The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., Na₂CO₃ or NaOH).[3][12] This method is particularly useful if the impurities are of similar polarity to the desired aldehyde, making chromatography difficult.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
El-Sayed, N. F., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2991. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available from: [Link]
-
Sciencemadness Discussion Board. Extraction of benzaldehyde from imitation almond extract. Available from: [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available from: [Link]
-
Sukumar, D., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Journal of King Saud University - Science, 34(3), 101861. Available from: [Link]
-
Journal of Chemical Health Risks. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative. Available from: [Link]
-
Lookchem. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available from: [Link]
-
Britannica. Thiazole. Available from: [Link]
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- 5. rsc.org [rsc.org]
- 6. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. Workup [chem.rochester.edu]
- 13. lookchem.com [lookchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
The synthesis of this molecule typically involves two key transformations: the formation of the 2-methyl-4-arylthiazole core and the subsequent introduction or unmasking of the benzaldehyde functionality. This guide is structured around the most common synthetic routes and the potential pitfalls associated with each critical step.
Part 1: Synthetic Strategy Overview & Key Challenge Areas
The synthesis of this compound can be approached via several routes. The most common and industrially relevant pathways involve the construction of the thiazole ring using the Hantzsch thiazole synthesis, followed by functionalization. Below is a logical workflow diagram illustrating the primary decision points and potential challenges.
Caption: Overview of primary synthetic routes to the target compound.
This guide will focus primarily on troubleshooting Routes A and B, which are frequently employed. Route C, while viable, introduces challenges related to catalyst selection and boronic acid stability that are beyond the scope of this immediate guide.
Part 2: Troubleshooting Guide & FAQs
Section A: Hantzsch Thiazole Synthesis Challenges
The Hantzsch synthesis is a robust method for forming the thiazole ring by reacting an α-haloketone with a thioamide.[1][2] However, issues can arise, particularly during scale-up.
Q1: My Hantzsch reaction is showing low conversion or stalling. What are the likely causes and how can I fix it?
A1: Low conversion is a common scale-up issue often related to thermal control, solvent choice, or reactant quality.
-
Causality: The reaction involves an initial SN2 reaction followed by an intramolecular condensation and dehydration.[2][3] Each of these steps has an activation energy barrier that must be overcome.
-
Troubleshooting Steps:
-
Temperature Control: This reaction typically requires heating.[3][4] Ensure your vessel's internal temperature is reaching the target (often 65-100°C in solvents like ethanol).[2][4] On a larger scale, inefficient heating can be a major factor. Consider using a jacketed reactor with good agitation.
-
Solvent Choice: The polarity of the solvent is critical.[4] Ethanol and methanol are standard choices.[2] However, screening other solvents like 1-butanol or even greener options like ethanol/water mixtures might improve solubility and reaction rates.[5]
-
Purity of Reactants: Impurities in either the α-haloketone or thioacetamide can introduce side reactions that consume starting material.[4] Ensure the purity of your starting materials via NMR or titration before starting the reaction.
-
Catalysis: While the classic Hantzsch synthesis is often uncatalyzed, modern variations use catalysts to improve efficiency.[4] For example, silica-supported tungstosilisic acid has been reported to give high yields under milder conditions.[5]
-
Q2: I'm observing a significant, unidentified side product in my crude reaction mixture. How can I identify and mitigate it?
A2: Side product formation is often linked to the stability of intermediates or impurities.
-
Causality: The primary intermediate after the initial SN2 attack is a salt. Under harsh conditions or in the presence of impurities, this intermediate can undergo alternative reaction pathways.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
-
Actionable Advice:
-
Purify Reactants: As a first step, ensure high purity of your starting materials.[4]
-
Temperature Control: Lowering the temperature may slow the formation of undesired byproducts.[4]
-
Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the more stable or soluble reagent, like thiourea, is a common practice to drive the reaction to completion and ensure the more expensive α-haloketone is fully consumed.[3]
-
Section B: Vilsmeier-Haack Formylation Challenges (Route A)
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from POCl₃ and DMF.[6][7][8]
Q1: My Vilsmeier-Haack formylation is giving me a mixture of isomers. How can I improve regioselectivity?
A1: Regioselectivity is a key challenge. The Vilsmeier reagent is an electrophile, and it will attack the most electron-rich position.
-
Causality: In the 2-methyl-4-phenylthiazole intermediate, there are two potential sites for electrophilic attack: the C5 position of the thiazole ring and the ortho/para positions of the phenyl ring. The thiazole ring is generally electron-rich, making the C5 position a likely site for formylation.[9] However, reaction conditions can influence the outcome.
-
Troubleshooting Steps:
-
Temperature Control: Vilsmeier-Haack reactions are often run at low temperatures (e.g., 0-10°C) to control the reaction rate and improve selectivity. Running the reaction too warm can lead to over-reaction or attack at less favorable positions.
-
Rate of Addition: Add the substrate to the pre-formed Vilsmeier reagent slowly. This maintains a low concentration of the substrate and can prevent localized overheating and side reactions.
-
Solvent: While DMF is a reagent, an inert co-solvent can sometimes be used to control viscosity and temperature. Dichloromethane or 1,2-dichloroethane are common choices.
-
Structural Selectivity: Be aware that the reaction can be highly substrate-dependent. In some cases, formylation can occur on the phenyl group or even an amino group if present.[10]
-
Q2: The workup of my Vilsmeier-Haack reaction is problematic, leading to low isolated yield.
A2: The workup involves hydrolyzing the intermediate iminium salt to the final aldehyde, which must be done carefully.
-
Causality: The initial product of the electrophilic substitution is an iminium salt, which is stable until hydrolyzed.[8] The hydrolysis step is critical and must be controlled to prevent degradation of the aldehyde product.
-
Protocol for Robust Workup:
-
Quenching: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the excess POCl₃ and the iminium salt.
-
pH Adjustment: The resulting solution will be highly acidic. Slowly neutralize it with a base like sodium carbonate or sodium hydroxide solution while keeping the temperature low (ice bath).[2][3] The aldehyde product often precipitates upon neutralization.[3]
-
Extraction: If the product does not precipitate, it will need to be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product may require purification by column chromatography or recrystallization to remove any unreacted starting material or isomeric byproducts.
-
Section C: Challenges with Aldehyde Precursors (Route B)
Using an aldehyde precursor like 4-(2-bromoacetyl)benzaldehyde simplifies the synthesis to a single step but introduces its own challenges.
Q1: The aldehyde group in my starting material seems to be reacting or degrading during the Hantzsch synthesis.
A1: Aldehydes can be sensitive to the reaction conditions, especially the heating required for the Hantzsch cyclization.
-
Causality: The aldehyde group can potentially react with the thioacetamide or undergo self-condensation under basic conditions that might form during the reaction.
-
Mitigation Strategies:
-
Protecting Groups: A common strategy in organic synthesis is to protect the aldehyde, for example, as an acetal. The acetal is stable to the Hantzsch conditions and can be easily removed with a mild acid wash during workup to reveal the aldehyde.
-
Milder Conditions: Explore using microwave irradiation, which can dramatically reduce reaction times and often allows for lower overall temperatures, potentially preserving the aldehyde functionality.[4]
-
Catalyst Screening: As mentioned before, certain catalysts may allow the reaction to proceed at a lower temperature, which would be beneficial for the sensitive aldehyde group.[5]
-
Part 3: Data Summary & Protocols
Table 1: Typical Reaction Parameters for Key Steps
| Parameter | Hantzsch Thiazole Synthesis | Vilsmeier-Haack Formylation |
| Substrates | α-Haloketone, Thioamide | 2-Methyl-4-phenylthiazole |
| Reagents | - | POCl₃, DMF |
| Solvent | Ethanol, Methanol, 1-Butanol[2][4] | Dichloromethane, DMF (as reagent) |
| Temperature | 65 - 110°C (Reflux)[2][4] | 0 - 10°C |
| Reaction Time | 30 minutes - 5 hours[2] | 1 - 4 hours |
| Workup | Neutralization (e.g., Na₂CO₃), Filtration/Extraction[2][3] | Ice quench, Neutralization, Extraction |
| Common Yields | 70 - 95% (substrate dependent)[2][5] | 60 - 85% |
Experimental Protocol: Hantzsch Synthesis of 2-Methyl-4-phenylthiazole (Route A Intermediate)
This protocol is adapted from established procedures for similar structures and should be optimized for your specific scale and equipment.[11]
-
Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-bromoacetophenone (1.0 eq) and thioacetamide (1.1 eq).
-
Solvent Addition: Add dry ethanol (approx. 5-10 mL per gram of bromoacetophenone).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-4 hours.
-
Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a solution of 5% sodium carbonate in water to neutralize the HBr formed and precipitate the product.[2]
-
Filtration & Washing: Filter the resulting solid through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts and excess thioacetamide.
-
Drying: Dry the solid product under vacuum to obtain crude 2-methyl-4-phenylthiazole, which can be used in the next step or purified further by recrystallization from ethanol.
References
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Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole. NIH. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. [Link]
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Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]
-
Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]
-
Thiazole. Wikipedia. [Link]
-
Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. SN Applied Sciences. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
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Validation & Comparative
Comparative Validation of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde as a Modulator of the TAK1 Signaling Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. Our investigation is centered on its potential role as an inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway, a critical regulator of inflammatory responses and a promising target in oncology.[1][2][3]
We will objectively compare the performance of this compound against a well-characterized TAK1 inhibitor, 5(Z)-7-oxozeaenol, providing a robust methodology supported by established experimental protocols.[4][5] The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous approach.
The Central Role of TAK1 in Cellular Signaling
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3] It functions as a central signaling node, integrating signals from various upstream stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[2][6][7] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the activation of the Nuclear Factor-κB (NF-κB) and the c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) pathways.[1][5][8] Dysregulation of TAK1 signaling is implicated in numerous inflammatory diseases and various cancers, making it a compelling therapeutic target.[3][4]
Our hypothesis is that this compound, a compound featuring a thiazole moiety often found in kinase inhibitors, may exhibit inhibitory activity against TAK1. This guide outlines the necessary experiments to validate this hypothesis and characterize its biological effects in comparison to a known standard.
Experimental Design for Biological Activity Validation
To comprehensively assess the biological activity of this compound, a multi-tiered experimental approach is proposed. This includes a direct biochemical assay to determine target engagement and cell-based assays to evaluate the impact on downstream signaling pathways and cellular viability.
For comparative analysis, we will utilize 5(Z)-7-oxozeaenol , a well-established and potent TAK1 inhibitor, as a positive control.[4][9] A vehicle control (e.g., DMSO) will serve as the negative control.
Biochemical Validation: Direct TAK1 Kinase Inhibition
The initial and most critical step is to determine if this compound directly inhibits the kinase activity of TAK1. An in vitro kinase assay provides a clean, cell-free system to measure this direct interaction.
Experimental Protocol: TAK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits.[10][11][12]
-
Reagents and Materials:
-
Recombinant human TAK1/TAB1 enzyme complex.
-
Myelin Basic Protein (MBP) as a generic kinase substrate.[10]
-
ATP [γ-³²P] or a non-radioactive ADP detection system (e.g., ADP-Glo™).[12][13]
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]
-
This compound (test compound).
-
5(Z)-7-oxozeaenol (positive control).
-
Vehicle (DMSO, negative control).
-
Microplates (e.g., 96-well or 384-well).
-
Scintillation counter or luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase assay buffer.
-
In a microplate, add the recombinant TAK1/TAB1 enzyme to each well.
-
Add the diluted compounds or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP [γ-³²P] (or cold ATP for ADP detection systems).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated ATP [γ-³²P].
-
Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter. For non-radioactive methods, measure the generated ADP signal according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation: Comparative IC₅₀ Values
| Compound | Target | IC₅₀ (nM) |
| This compound | TAK1 | Hypothetical Data |
| 5(Z)-7-oxozeaenol | TAK1 | Literature Value |
Cell-Based Validation: Inhibition of Downstream Signaling
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. This confirms cell permeability and its ability to inhibit the TAK1 signaling pathway within a biological system. For these assays, a suitable cell line, such as the human monocytic cell line THP-1 or macrophage-like RAW 264.7 cells, which have a robust response to inflammatory stimuli, should be used.
NF-κB Activation Assay
A hallmark of TAK1 activation is the subsequent activation of the NF-κB pathway, which involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[14][15][16] We will quantify this translocation as a measure of TAK1 inhibition.
This protocol is based on immunofluorescence microscopy or cell fractionation followed by Western blotting.[14][15]
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 or RAW 264.7) in appropriate culture plates.
-
Pre-treat the cells with various concentrations of this compound, 5(Z)-7-oxozeaenol, or vehicle for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) or IL-1β for a short duration (e.g., 30 minutes) to induce p65 translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.
-
-
Cell Fractionation and Western Blotting:
-
Harvest the treated cells and perform cytoplasmic and nuclear fractionation using a commercially available kit.[14]
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against p65.
-
Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to verify the purity of the fractions.
-
Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.
-
| Treatment | Stimulus (TNF-α) | Nuclear p65 (Relative Units) | % Inhibition |
| Vehicle | - | Baseline | - |
| Vehicle | + | Maximal Activation | 0% |
| This compound (Concentration 1) | + | Value | Calculated |
| This compound (Concentration 2) | + | Value | Calculated |
| 5(Z)-7-oxozeaenol (Positive Control) | + | Value | Calculated |
JNK and p38 Phosphorylation Assay
TAK1 also activates the JNK and p38 MAPK pathways through phosphorylation.[17][18] Therefore, assessing the phosphorylation status of JNK and p38 serves as another indicator of TAK1 inhibition.
-
Cell Lysis and Protein Quantification:
-
Treat and stimulate cells as described in the NF-κB activation assay.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and p38 (p-p38).[19][20]
-
After stripping, re-probe the membranes with antibodies for total JNK and total p38 to ensure equal protein loading.
-
Use a loading control like β-actin or GAPDH.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
| Treatment | Stimulus (TNF-α) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Vehicle | - | 1.0 | 1.0 |
| Vehicle | + | Value | Value |
| This compound | + | Value | Value |
| 5(Z)-7-oxozeaenol | + | Value | Value |
Assessment of Cellular Viability
It is essential to determine if the observed inhibitory effects are due to specific pathway modulation or general cytotoxicity. A cell viability assay, such as the MTT assay, will be performed in parallel.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound and 5(Z)-7-oxozeaenol for a longer duration (e.g., 24-72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
-
Data Presentation: Comparative Cytotoxicity
| Compound | CC₅₀ (µM) |
| This compound | Hypothetical Data |
| 5(Z)-7-oxozeaenol | Literature Value |
Conclusion and Future Directions
This guide presents a systematic and robust methodology to validate the biological activity of this compound as a potential TAK1 inhibitor. By comparing its effects on direct kinase activity, downstream signaling pathways (NF-κB, JNK, and p38), and overall cell viability against the known inhibitor 5(Z)-7-oxozeaenol, a comprehensive and objective assessment can be achieved.
Positive results from these experiments would provide strong evidence for this compound as a novel modulator of the TAK1 pathway. Subsequent studies could then focus on its kinase selectivity profile, in vivo efficacy in animal models of inflammatory diseases or cancer, and further structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
References
- Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents.
- Le, T. T., & Gobeil, S. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200236.
- Singh, A., & Choi, B. Y. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Journal of Cancer Prevention, 24(4), 193–201.
-
antibodies-online. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]
- Various Authors. (2025). Tak1 Selective Inhibition: State of the Art and Future Opportunities.
-
Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]
- Darzynkiewicz, Z., et al. (n.d.). Activation of Nuclear Factor Kappa B (NF- κ B) Assayed by Laser Scanning Cytometry (LSC). Cytometry.
- Lin, C. L., & Wang, F. S. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology, 9, 728481.
-
BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. Retrieved from [Link]
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Reaction Biology. (n.d.). TAK1 Kinase Assay Service. Retrieved from [Link]
- Perkins, N. D. (2012). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 844, 255–268.
- Hammaker, D., & Firestein, G. S. (2017). Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases.
- Le, T. T., & Gobeil, S. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200236.
- Wu, J., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6249–6263.
-
ResearchGate. (2012). What methods can be used to detect NF-kB activation? Retrieved from [Link]
-
Amsbio. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
- Oak, J. S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(12), e167735.
- Oak, J. S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(12), e167735.
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ResearchGate. (n.d.). Effect of inhibiting TAK1 and other signaling intermediates on the.... Retrieved from [Link]
- Li, C., et al. (2017). TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis.
- Chen, S., et al. (2023). Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. Frontiers in Pharmacology, 14, 1245999.
-
ResearchGate. (n.d.). Phosphorylation of Mcl-1 by JNK and p38. Retrieved from [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
- Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(1), 1029–1039.e6.
- Merritt, E. A., et al. (2011). Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade. Journal of Biological Chemistry, 286(41), 35859–35870.
- Kim, J. H., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Phycology, 2(1), 10–19.
- Li, S., et al. (2020). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 117(38), 23584–23594.
- Ouyang, H., et al. (2014). Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). Journal of Biological Chemistry, 289(41), 28437–28447.
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A Comparative Guide to the Bioactivity of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde and Other Heterocyclic Aldehydes
Introduction: The Role of Heterocyclic Aldehydes in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutics. Their structural diversity and ability to engage in various biological interactions make them privileged structures in drug design. Among these, aldehydes appended to heterocyclic rings serve as critical synthons and pharmacophores. The aldehyde group, an electrophilic moiety, can form reversible covalent bonds (Schiff bases) with amine residues in biological targets like proteins and nucleic acids, often leading to potent bioactivity.
The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is of particular interest. It is a key component in numerous FDA-approved drugs and biologically active compounds, prized for its metabolic stability and capacity for hydrogen bonding.[1][2] Thiazole derivatives are known to exhibit a vast range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4] This guide focuses on 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde , a molecule that marries the reactive potential of a benzaldehyde group with the proven biological relevance of a methyl-thiazole core. We will objectively compare its performance profile, based on available data from its derivatives and related structures, against other key heterocyclic aldehydes to provide a rationale for its application in drug discovery pipelines.
Comparative Bioactivity Analysis
While direct, head-to-head bioassay data for this compound is limited in publicly accessible literature, a robust comparative analysis can be constructed by examining its derivatives and contrasting the general performance of the thiazole-aldehyde scaffold with other prominent heterocyclic aldehydes, such as those based on furan, thiophene, and imidazole rings.
Anticancer Activity
The thiazole nucleus is a well-established scaffold in the design of anticancer agents.[2][5][6] Derivatives often function by inhibiting key enzymes in cancer progression or by inducing programmed cell death (apoptosis).[4] The benzaldehyde moiety can enhance this activity, potentially through interactions with tumor-specific proteins.
Studies on related thiazole derivatives demonstrate potent cytotoxicity against various cancer cell lines. For instance, certain thiazole-thiophene hybrids and 2,4-disubstituted thiazole derivatives have shown significant activity against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines, in some cases exceeding the potency of standard drugs like cisplatin and staurosporine.[2][4][5][7] The aldehyde group on the phenyl ring is a key site for modification to produce hydrazone derivatives, which have shown particularly high efficacy.[4]
| Compound Class/Derivative | Cancer Cell Line | Bioactivity (IC₅₀ in µM) | Reference Compound | Reference IC₅₀ (µM) | Source(s) |
| Thiazolyl-hydrazone derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |
| Thiazolyl-hydrazone derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] |
| Thiazole-thiophene derivative (4b) | MCF-7 (Breast) | 10.2 ± 0.7 | Cisplatin | 13.3 ± 0.61 | [5] |
| 4-(Thiazol-2-yl)benzaldehyde derivatives | A549 (Lung) | Selectively cytotoxic | - | - | [8] |
| 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives | HepG2, HCT116 | High activity reported | - | - | [9] |
Table 1: Comparative Anticancer Activity of Thiazole-Based Compounds.
Compared to other heterocycles, the thiazole ring often imparts superior anticancer activity. While furan and thiophene aldehydes also serve as scaffolds for anticancer agents, the unique electronic properties and hydrogen bonding capabilities of the thiazole nitrogen often lead to more potent and specific interactions with biological targets.[5][7]
Antimicrobial Activity
Heterocyclic aldehydes are a cornerstone in the development of new antimicrobial agents to combat drug-resistant pathogens.[10] The thiazole scaffold is particularly effective, with derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][10]
Recent studies on furan-thiazole hydrazone derivatives have highlighted their potent antibacterial and antitubercular activities.[11] Specifically, compounds synthesized from 5-nitrofuran-2-carbaldehyde and various phenacyl bromides yielded thiazole derivatives with Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis as low as 3.12 µg/mL.[11] Other novel thiazoles incorporating furan and imidazole moieties have demonstrated MIC values against E. coli and S. aureus that are significantly lower than the standard antibiotic neomycin.[1][12]
| Compound Class/Derivative | Microorganism | Bioactivity (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source(s) |
| Furan-Thiazole Hydrazone (4a, 4b, 4c) | M. tuberculosis H37Rv | 3.12 | Pyrazinamide | 3.12 | [11] |
| Imidazole-Furan-Thiazole Derivative (3a) | E. coli | 4.88 | Neomycin | >39.06 | [1] |
| Imidazole-Furan-Thiazole Derivative (3a) | S. aureus | 4.88 | Neomycin | >39.06 | [1] |
| Thiazole Aminoguanidine Derivative (4i) | MRSA | 2 | - | - | [13] |
| Thiazole Aminoguanidine Derivative (4i) | E. coli | 4 | - | - | [13] |
Table 2: Comparative Antimicrobial Activity of Thiazole-Based Compounds.
The thiazole-aldehyde scaffold consistently demonstrates robust antimicrobial potential. When compared to imidazole aldehydes, thiazoles often show a broader spectrum of activity.[3] The sulfur atom in the thiazole ring can enhance lipophilicity, aiding in membrane penetration, a crucial step for antimicrobial action.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and developing novel anti-inflammatory agents is a key research priority. Thiazole and its fused derivatives, such as imidazo[2,1-b][14][15][16]thiadiazoles, have been shown to possess significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[17][18] Schiff's bases derived from imidazole aldehydes have also demonstrated the ability to reduce inflammation by modulating pro-inflammatory cytokines like TNF-α and IL-1β.[19]
The anti-inflammatory mechanism often involves scavenging reactive oxygen and nitrogen species. Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction can lead to tissue damage. Many heterocyclic compounds are evaluated for their ability to scavenge NO radicals.
Mechanistic Insights & Structure-Activity Relationships (SAR)
The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. SAR studies reveal that even minor modifications can significantly impact potency and selectivity.[20]
-
Substitution on the Phenyl Ring : Electron-withdrawing groups (e.g., -NO₂, -Br, -Cl) or electron-donating groups (e.g., -OCH₃) on the benzaldehyde ring can modulate the electronic properties and lipophilicity of the entire molecule, influencing its ability to cross cell membranes and interact with target proteins.[5][20]
-
Modification of the Aldehyde : The aldehyde group is a prime site for derivatization. Converting it into a hydrazone, Schiff base, or thiazolidinone often leads to a significant enhancement of biological activity, likely by introducing new hydrogen bond donors/acceptors and improving target binding.[4][13]
-
Substitution on the Thiazole Ring : The methyl group at the 2-position of the thiazole ring contributes to the molecule's lipophilicity. Altering this substituent can fine-tune the compound's pharmacokinetic properties.
For anticancer activity, many thiazole derivatives induce apoptosis. This programmed cell death is a critical pathway for eliminating malignant cells and is often dysregulated in cancer.
Caption: Simplified intrinsic apoptosis signaling pathway often targeted by thiazole-based anticancer agents.
Experimental Protocols
To ensure the reproducibility and validation of bioactivity claims, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for key bioassays.
Protocol 1: Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16]
Workflow Diagram: MTT Assay
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells for "cells only" (positive control), "medium only" (blank), and reference drug controls.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14][21]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add fresh medium to control wells.
-
Incubate for 48-72 hours.[15]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][21]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][21][22]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., 1024 µg/mL in a suitable solvent like DMSO).
-
In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.
-
Add 100 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[16]
-
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism (e.g., S. aureus, E. coli).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Dilute this suspension 1:150 in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.[22]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21] The result is reported in µg/mL.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 3: Anti-inflammatory (Nitric Oxide Scavenging Assay)
This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside. The remaining nitrite is quantified using the Griess reagent.[7][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Sodium Nitroprusside Solution: 10 mM in phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh before use.[7]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound at various concentrations.
-
Add 50 µL of the 10 mM sodium nitroprusside solution to each well.
-
Incubate the plate at room temperature for 150 minutes, protected from light.[17]
-
After incubation, add 100 µL of Griess reagent to each well.
-
Allow the color to develop for 10-15 minutes at room temperature. A purple/magenta color indicates the presence of nitrite.
-
-
Measurement and Calculation:
-
Measure the absorbance at 546 nm.[17]
-
Use a standard solution of ascorbic acid as a positive control.
-
Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The control contains all reagents except the test compound.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. Analysis of its derivatives and related structures reveals a high potential for potent anticancer, antimicrobial, and anti-inflammatory activities. The inherent reactivity of the aldehyde group, combined with the proven biological relevance of the thiazole ring, provides a versatile platform for medicinal chemists to generate diverse compound libraries with enhanced potency and selectivity.
Future research should focus on synthesizing and directly evaluating this compound and its novel derivatives in the bioassays detailed in this guide. A systematic exploration of the structure-activity relationships, guided by computational modeling and in vitro screening, will be crucial for optimizing lead compounds. By leveraging the principles and protocols outlined here, researchers can effectively probe the therapeutic potential of this valuable heterocyclic aldehyde.
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ACS Publications. (1979). Effect of structural change on acute toxicity and antiinflammatory activity in a series of imidazothiazoles and thiazolobenzimidazoles. Retrieved from [Link]
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NIH. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link]
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PubMed. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][14][15][16]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
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NIH. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
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ResearchGate. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
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NIH. (n.d.). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-(Thiazol-2-yl)benzaldehyde. Retrieved from [Link]
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IntechOpen. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
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NIH. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
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MDPI. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]
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Semantic Scholar. (n.d.). Bioactive thiazole and benzothiazole derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Retrieved from [Link]
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PubMed. (2024). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. Retrieved from [Link]
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NIH. (n.d.). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. Retrieved from [Link]
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A Comparative Guide to the Bioisosteric Replacement of the Thiazole Ring in 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde Analogs
Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery
In the intricate process of drug discovery and lead optimization, the strategic modification of a parent molecule is paramount to enhancing its efficacy, selectivity, and pharmacokinetic profile. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1][2] This approach allows medicinal chemists to fine-tune a molecule's characteristics to overcome challenges such as poor metabolic stability, off-target toxicity, or suboptimal bioavailability, without drastically altering the core pharmacophore responsible for its biological activity.[3]
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a plethora of biologically active compounds, including anticancer and antimicrobial agents.[4][5] Its prevalence is due to its unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets.[4] The parent molecule of interest, 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, serves as a valuable template for exploring how the replacement of its thiazole moiety can modulate its overall properties. This guide provides a comparative analysis of several key bioisosteric replacements for the thiazole ring, offering experimental insights and synthetic protocols for researchers in drug development.
The Rationale for Thiazole Replacement
While the thiazole ring offers many advantages, its bioisosteric replacement may be pursued for several reasons:
-
Improving Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] Introducing or repositioning heteroatoms can alter the electron density of the ring, potentially blocking sites of metabolism.[7]
-
Modulating Physicochemical Properties: Properties such as lipophilicity (LogP) and aqueous solubility are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Bioisosteric replacement can fine-tune these parameters to achieve a more desirable balance.[8]
-
Exploring Novel Interactions: Different heteroatoms and ring systems can alter the hydrogen bonding capacity and dipole moment of the molecule, potentially leading to new or enhanced interactions with the target protein.[9]
-
Navigating Intellectual Property: Creating novel chemical entities with similar biological activity is a common strategy for obtaining new patents.
The following diagram illustrates the general strategy of bioisosteric replacement for the parent compound.
Caption: General strategy for the bioisosteric replacement of the thiazole ring.
Comparative Analysis of Thiazole Bioisosteres
This section compares several common five- and six-membered heterocyclic rings as bioisosteres for the thiazole moiety in the context of this compound analogs.
Oxazole: The Classic Isostere
The replacement of the sulfur atom in a thiazole ring with an oxygen atom to form an oxazole is a classic bioisosteric substitution.[10] This seemingly minor change can have significant effects on the molecule's properties.
-
Rationale: The oxazole ring is less basic and more electronegative than the thiazole ring. This can lead to altered hydrogen bonding capabilities and dipole moments. The smaller size of the oxygen atom compared to sulfur can also subtly influence the overall geometry.
-
Expected Impact: The increased polarity of the C-O bond compared to the C-S bond may lead to improved solubility. However, the loss of the sulfur atom, which can participate in unique interactions, might affect binding affinity. In some cases, the oxazole ring has been shown to be more metabolically stable than thiazole.
Isoxazole: An Isomeric Alternative
The isoxazole ring, an isomer of oxazole, places the nitrogen and oxygen atoms adjacent to each other.[11] This arrangement significantly alters the electronic distribution and vectoral properties of the ring compared to both thiazole and oxazole.
-
Rationale: The N-O bond in isoxazoles is known to be relatively weak and can undergo photochemical rearrangement.[11] This reactivity can be a liability or a feature depending on the therapeutic context. The isoxazole ring is a versatile synthetic handle and is found in numerous approved drugs.[11][12]
-
Expected Impact: Isoxazole analogs may exhibit different binding modes due to the altered positioning of hydrogen bond acceptors and the overall dipole moment. The metabolic fate of the isoxazole ring can also differ significantly from that of thiazole.[13]
Pyrazole: Introducing a Hydrogen Bond Donor
Replacing the sulfur atom with a nitrogen atom and rearranging the heteroatoms gives the pyrazole ring. This non-classical bioisosteric replacement introduces a hydrogen bond donor (the N-H group) where one was previously absent.[8][14]
-
Rationale: The ability to act as a hydrogen bond donor can lead to new, potent interactions with the biological target, potentially increasing affinity and selectivity.[15] Pyrazoles are also known to have a lower lipophilicity compared to their benzene counterparts, which can improve aqueous solubility.[8]
-
Expected Impact: The introduction of an N-H group can significantly increase polarity and reduce lipophilicity. This may improve the pharmacokinetic profile of the compound. However, the N-H group can also be a site for metabolism (e.g., glucuronidation), which needs to be considered.[8]
1,2,3-Triazole: A Stable and Versatile Mimic
The 1,2,3-triazole ring is an excellent bioisostere for a variety of functional groups and heterocycles due to its high stability, polarity, and ability to form hydrogen bonds.[16] It is often used to replace amide bonds but can also effectively mimic five-membered heterocycles.
-
Rationale: Triazoles are metabolically very stable and are not susceptible to hydrolysis.[9] The presence of three nitrogen atoms makes the ring a good hydrogen bond acceptor and imparts a significant dipole moment, which can enhance solubility and interactions with the target.
-
Expected Impact: The replacement of a C-H unit with a nitrogen atom to form the triazole ring can lead to a significant decrease in lipophilicity. The rigidity of the triazole ring can also help to lock the molecule into a more favorable conformation for binding.[16]
Pyridine: Expanding to a Six-Membered Ring
Replacing the five-membered thiazole ring with a six-membered pyridine ring is a more significant structural modification. This changes the size, shape, and electronic properties of the aromatic system more dramatically.
-
Rationale: The pyridine ring is a weak base and a good hydrogen bond acceptor.[17] Its introduction can significantly alter the overall three-dimensional shape of the molecule, which may be beneficial for fitting into a specific binding pocket. Pyridine rings are common in pharmaceuticals and generally have good metabolic stability.[18]
-
Expected Impact: The larger size of the pyridine ring will alter the spatial arrangement of the benzaldehyde moiety relative to the rest of the molecule. The basic nitrogen atom can be used to form salt forms, which can improve solubility and formulation properties. However, this basicity can also lead to interactions with off-target proteins, such as hERG.[6]
Summary of Physicochemical Properties
| Bioisostere | Ring Type | Key Features | Predicted LogP* | H-Bond Acceptors | H-Bond Donors |
| Thiazole (Parent) | 5-membered | Aromatic, weakly basic | 2.5 | 1 | 0 |
| Oxazole | 5-membered | More electronegative than thiazole | 2.2 | 1 | 0 |
| Isoxazole | 5-membered | Adjacent N and O atoms | 2.3 | 1 | 0 |
| Pyrazole | 5-membered | Contains N-H group | 1.8 | 1 | 1 |
| 1,2,3-Triazole | 5-membered | Highly polar, stable | 1.5 | 2 | 0 |
| Pyridine | 6-membered | Basic nitrogen, larger ring | 2.1 | 1 | 0 |
*Predicted LogP values are estimations for the core heterocyclic-benzaldehyde scaffold and will vary with substitution. These values are for comparative purposes to illustrate general trends.
Experimental Protocols
The following section provides detailed synthetic protocols for the parent compound and two representative bioisosteric analogs.
Synthesis of this compound (Parent Compound)
This synthesis follows a modified Hantzsch thiazole synthesis.
Caption: Workflow for the synthesis of the parent thiazole compound.
Protocol:
-
Reaction Setup: To a solution of 4-formylphenacyl bromide (1.0 eq) in absolute ethanol (0.2 M), add thioacetamide (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)benzaldehyde (Oxazole Analog)
This protocol utilizes a Robinson-Gabriel type synthesis.
Protocol:
-
Amide Formation: React 4-formylphenacyl bromide (1.0 eq) with acetamide (2.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) at room temperature to form the corresponding α-acetamido ketone.
-
Cyclodehydration: To the crude α-acetamido ketone, add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, and gently heat the mixture (50-70 °C) for 2-4 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until pH 7-8.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to yield the oxazole analog.
Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde (Pyrazole Analog)
This synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine.
Caption: Workflow for the synthesis of a pyrazole analog.
Protocol:
-
Preparation of the 1,3-Dicarbonyl Precursor: A suitable precursor is 3-(dimethylamino)-1-(4-formylphenyl)prop-2-en-1-one, which can be synthesized from 4-acetylbenzaldehyde and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reaction Setup: Dissolve the enaminone precursor (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pyrazole analog.
Conclusion
The bioisosteric replacement of the thiazole ring in this compound analogs presents a powerful strategy for modulating the physicochemical and pharmacological properties of this molecular scaffold. The choice of bioisostere—be it an oxazole, isoxazole, pyrazole, triazole, or pyridine—should be guided by the specific goals of the optimization process. Replacing the thiazole with more polar heterocycles like pyrazole or triazole can enhance aqueous solubility, while the isomeric and electronic differences offered by oxazole and isoxazole provide avenues for improving metabolic stability and exploring new binding interactions. Each replacement offers a unique set of advantages and challenges, and the experimental data derived from the synthesis and evaluation of these analogs will ultimately guide the selection of the optimal candidate for further development. The synthetic routes outlined in this guide provide a practical starting point for researchers to build a diverse library of compounds for structure-activity relationship studies.
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Structure-activity relationship (SAR) studies of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde Derivatives for Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiazole ring is a cornerstone, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, rigid planarity, and capacity for hydrogen bonding make it an exceptional scaffold for interacting with biological targets.[3] When coupled with a benzaldehyde moiety—a versatile chemical entity known for its own spectrum of biological activities and its utility as a synthetic precursor—the resulting scaffold, this compound, presents a compelling starting point for novel drug discovery programs.[4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of this specific scaffold. While direct, exhaustive SAR studies on this precise series are emerging, a robust predictive framework can be constructed by synthesizing data from analogous thiazole and benzaldehyde derivatives. We will explore the causality behind synthetic choices, compare the scaffold to viable alternatives, and provide detailed experimental protocols to empower researchers in their quest for new therapeutic agents.
The Core Scaffold: Synthesis and Strategic Derivatization
The foundation of any SAR study is a reliable and versatile synthesis of the core molecule. The most established and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[5] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide. For our target scaffold, a logical pathway involves the reaction of 2-methylthioacetamide with a 4-(haloacetyl)benzaldehyde derivative.
Caption: General workflow for the synthesis and derivatization of the core scaffold.
The resulting this compound molecule offers three primary vectors for chemical modification, each poised to modulate the compound's physicochemical properties and biological activity.
Caption: Key derivatization points for SAR exploration on the core scaffold.
Structure-Activity Relationship (SAR) Analysis: A Predictive Comparison
By analyzing SAR trends from related molecular classes, we can forecast how modifications at each key site will likely impact biological activity, particularly in the realms of anticancer and antimicrobial applications where thiazole and benzaldehyde derivatives have shown significant promise.[4][6][7][8]
Part 1: The Aldehyde Moiety - A Gateway to Diverse Functionality
The aldehyde group is a potent chemical handle, readily converted into a vast array of functional groups, most notably through condensation reactions to form Schiff bases (imines) and hydrazones. This modification is critical as it often transforms the molecule from a synthetic intermediate into a biologically active agent.
| Derivative Class | Synthetic Precursor | Resulting Functional Group | Common Biological Activity | Rationale & Supporting Evidence |
| Schiff Bases | Primary Amines | Imine (-CH=N-R) | Anticancer, Antimicrobial | The imine bond introduces a planar, rigid unit that can participate in π-π stacking and hydrogen bonding with biological targets. The 'R' group allows for extensive modification to tune lipophilicity and target specificity.[4][7] |
| Hydrazones | Hydrazides/Hydrazines | Hydrazone (-CH=N-NH-C(=O)-R) | Anticancer, Anticonvulsant | The N-N bond adds conformational flexibility. The hydrazone moiety is a known pharmacophore that acts as an effective chelator of metal ions essential for enzymatic function, such as in ribonucleotide reductase.[8][9] |
| Thiazolidinones | Thioglycolic Acid + Amine | Thiazolidin-4-one ring | Broad-spectrum Antimicrobial | This reaction forms a new heterocyclic ring. Thiazolidinones are known to inhibit bacterial enzymes like MurB, which is crucial for peptidoglycan biosynthesis.[4] |
| Chalcones | Acetophenones | α,β-Unsaturated Ketone | Anti-inflammatory, Anticancer | Formed via Claisen-Schmidt condensation, the resulting chalcone scaffold has been shown to inhibit key inflammatory enzymes like COX/LOX and interfere with cell signaling pathways like NF-κB.[10] |
Causality: The conversion of the aldehyde to these derivatives fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen bonding capability. For instance, forming a hydrazone introduces both H-bond donors (N-H) and acceptors (C=O), dramatically increasing the potential for specific interactions within a protein's active site compared to the single H-bond acceptor of the parent aldehyde.
Part 2: The Phenyl Ring - Tuning Electronics and Pharmacokinetics
Substitution on the phenyl ring is a classic medicinal chemistry strategy to fine-tune a molecule's properties. The position and nature of the substituent (electron-donating vs. electron-withdrawing) can have profound effects.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups (-NO₂) can enhance activity. For example, in a series of thiazole aminoguanidines, fluorine-substituted phenyl groups led to an 8-fold increase in activity against MRSA compared to hydroxyl-substituted analogs.[11] This is often attributed to altered electronic properties that improve target binding or to increased membrane permeability.
-
Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or hydroxyl (-OH) groups can also be beneficial. In a study of benzaldehyde derivatives as α-glucosidase inhibitors, di- and tri-hydroxy substitutions were found to be critical for potent activity. These groups can act as key hydrogen bond donors, anchoring the molecule in the active site of an enzyme.
-
Positional Isomerism: The placement of the substituent (ortho, meta, or para) is crucial. A para-substitution often extends the molecule along its primary axis, which can be favorable for fitting into long, narrow binding pockets. Ortho-substituents can induce a twist in the phenyl ring relative to the thiazole, altering the overall conformation and potentially enabling new binding interactions or avoiding steric clashes.
Part 3: The Thiazole Moiety - The Anchor and Specificity Driver
While the core thiazole ring is often maintained for its favorable properties, modifications are still possible and informative.
-
C2-Methyl Group: This group contributes to the molecule's lipophilicity. Replacing it with larger alkyl groups could enhance binding in hydrophobic pockets, while replacing it with polar groups could improve solubility. Its presence also influences the electronic nature of the thiazole ring.
-
C5-Position: The proton at the C5 position is the most accessible site for substitution on the thiazole ring itself. Introducing small alkyl or halogen substituents here can probe for steric tolerance within the target's binding site and modulate the ring's electronics.
Comparative Analysis: How Does This Scaffold Stack Up?
No scaffold exists in a vacuum. A critical part of drug development is understanding the advantages and disadvantages of a chosen core structure compared to well-established alternatives.
| Scaffold Comparison | This compound | 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde | 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde |
| Key Feature | Thiazole linked at C4 | Thiazole linked at C2 | Pyrazole replaces Thiazole |
| Synthetic Accessibility | High (Hantzsch synthesis) | High (Hantzsch synthesis) | High (Various established methods) |
| Predicted SAR Profile | Aldehyde derivatization is key. Phenyl and C5-thiazole positions are prime for tuning. | SAR is well-explored for 2-aryl thiazoles.[10] The C2 linkage may offer different vector positioning of the phenyl ring. | Pyrazole has a different electronic profile and H-bonding capacity (two adjacent nitrogens). SAR studies on pyrazole-containing drugs are extensive.[6] |
| Potential Advantages | The C4 linkage provides a distinct spatial arrangement of the phenyl ring relative to the thiazole heterocatoms compared to the more common C2 linkage. | Leverages a vast historical database of SAR for 2-substituted thiazoles. | May offer different metabolic stability profile and patentability. |
| Potential Disadvantages | Less direct SAR literature available for this specific linkage isomer. | May be more "chemically crowded" with existing patents. | Loss of the sulfur atom, which can be critical for specific types of target interactions (e.g., cation-π, sulfur-aromatic). |
Experimental Protocols: From Synthesis to Screening
To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis of a derivative and its subsequent biological evaluation.
Protocol 1: Synthesis of a Representative Schiff Base Derivative
This protocol describes the synthesis of (E)-N-benzyl-1-(4-(2-methyl-1,3-thiazol-4-yl)phenyl)methanimine.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To the stirred solution, add benzylamine (1.05 eq) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure Schiff base derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[4][8]
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The this compound scaffold represents a promising, if underexplored, platform for the development of novel therapeutic agents. The predictive SAR analysis presented here, grounded in extensive data from related compound classes, provides a logical roadmap for its derivatization.
-
Key Takeaway: The aldehyde group is the primary handle for introducing diverse functionalities that are crucial for biological activity, transforming the core scaffold into potent agents like Schiff bases and hydrazones.
-
Strategic Direction: Future efforts should focus on creating a small, diverse library of derivatives based on the principles outlined. Modifications should systematically probe the effects of aldehyde condensation products, phenyl ring substitutions (with a focus on halogens and hydroxyl groups), and potential functionalization at the thiazole C5-position.
-
Screening Cascade: This library should be screened against a panel of cancer cell lines and clinically relevant bacterial strains (including resistant ones like MRSA) to identify initial hits. Promising compounds can then be advanced to target-based assays and mechanistic studies to elucidate their mode of action, paving the way for the next generation of thiazole-based therapeutics.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon final compilation.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole-Based Inhibitors
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant inhibitory drugs.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of thiazole-based inhibitors. We will delve into the rationale behind experimental choices, present detailed, step-by-step protocols, and offer insights into the interpretation of results. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the computational assessment of enzyme inhibitors.
Introduction: The Convergence of Thiazole Chemistry and In Silico Drug Design
The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged structure in drug discovery due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of these activities stems from the ability of thiazole derivatives to act as potent enzyme inhibitors, particularly against protein kinases.[1] The abnormal functioning of protein kinases is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[4][5] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions.[5][6] By understanding these interactions, we can rationally design more potent and selective inhibitors.
This guide will utilize Cyclin-Dependent Kinase 2 (CDK2) as a case study. CDK2 is a key regulator of the cell cycle, and its inhibition is a well-established approach in cancer therapy.[7][8][9][10] Several thiazole-based compounds have been identified as potent CDK2 inhibitors, making it an excellent model system for this comparative study.[7][8][10][11]
Foundational Principles: Experimental Design and Rationale
A robust comparative docking study hinges on a well-defined experimental design. The choices made at each stage, from protein and ligand preparation to the selection of docking parameters, directly impact the reliability and interpretability of the results.
Target Selection: Why CDK2?
CDK2 was selected as the target protein for this guide due to several key factors:
-
Therapeutic Relevance: As a crucial cell cycle regulator, CDK2 is a validated target in oncology.[10][11]
-
Structural Data Availability: A wealth of high-resolution crystal structures of CDK2 in complex with various inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based studies.
-
Known Thiazole-Based Inhibitors: The literature contains numerous examples of thiazole-containing molecules that have been experimentally validated as CDK2 inhibitors, offering a basis for comparison and validation of our in silico results.[7][8][10]
Ligand Selection: Representative Thiazole-Based Scaffolds
For this guide, we will consider a hypothetical set of thiazole-based inhibitors with varying substituents to illustrate how minor chemical modifications can influence binding affinity and interaction patterns. This approach allows for a focused comparison of the structure-activity relationship (SAR).
The Workflow: A Step-by-Step Protocol for Comparative Docking
This section provides a detailed, self-validating protocol for conducting a comparative docking study using widely accessible and validated software.
Caption: A simplified representation of the cell cycle pathway involving CDK2.
Trustworthiness and Validation: Ensuring Scientific Integrity
Computational predictions must be validated to ensure their accuracy and relevance. [12]
Re-docking of the Co-crystallized Ligand
A primary method for validating a docking protocol is to re-dock the co-crystallized ligand back into the binding site of the protein.
Protocol:
-
Extract the Co-crystallized Ligand: Separate the co-crystallized ligand from the protein in the original PDB file.
-
Prepare the Ligand: Prepare the extracted ligand using the same protocol as for the other inhibitors.
-
Dock the Ligand: Perform the docking simulation with the prepared co-crystallized ligand.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation. [13][14] Causality: A low RMSD value indicates that the docking protocol can accurately reproduce the experimentally determined binding mode, lending confidence to the predictions for the novel inhibitors. [13][14]
Correlation with Experimental Data
The ultimate validation of a docking study is the correlation of the computational results with experimental data. [12] Approach:
-
Obtain Experimental Data: Source experimental data, such as IC50 or Ki values, for a set of thiazole-based CDK2 inhibitors from the literature or internal assays. [7][8][9]* Correlate Docking Scores and Experimental Values: Plot the docking scores against the experimental binding affinities. A good correlation, while not always linear, suggests that the docking protocol has predictive power.
It is important to acknowledge that discrepancies can arise due to factors not fully accounted for in docking simulations, such as protein flexibility and solvation effects. [12]
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and comparing molecular docking studies of thiazole-based inhibitors, using CDK2 as a relevant biological target. By following the detailed protocols and understanding the rationale behind each step, researchers can generate reliable and insightful computational data to guide their drug discovery efforts.
Future advancements in the field, such as the incorporation of machine learning and more sophisticated scoring functions, will continue to enhance the predictive power of molecular docking. However, the fundamental principles of careful experimental design, rigorous validation, and thoughtful interpretation of results will remain paramount.
References
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
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El Mouns, B. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
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BioTech R&D. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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BioTech R&D. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Polycyclic Aromatic Compounds. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Taylor & Francis Online. [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
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Pavithra, K. S. (2023). Interpretation of Molecular docking results?. ResearchGate. [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. [Link]
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CCP4. (n.d.). Session 4: Introduction to in silico docking. CCP4. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
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A review on thiazole based compounds and it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. [Link]
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El-Naggar, M., et al. (2021). Eco-friendly sequential one-pot synthesis, molecular docking, and anticancer evaluation of arylidene-hydrazinyl-thiazole derivatives as CDK2 inhibitors. Bioorganic Chemistry. [Link]
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Morris, G. M., & Lie, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. [Link]
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How to validate the molecular docking results ?. (2022). ResearchGate. [Link]
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Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). PMC - NIH. [Link]
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Molecular Docking: a decision-making tool for drug discovery. (2023). International Journal of Research and Analytical Reviews. [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
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Molecular Docking Studies: The Success Should Overrule the Doubts. (n.d.). OMICS International. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
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Avila, S. B. (2021). Molecular Docking Protocol. ResearchGate. [Link]
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Protein Ligand Docking Lesson Plan. (2022). Schrödinger. [Link]
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A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents. (n.d.). Semantic Scholar. [Link]
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Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (n.d.). Semantic Scholar. [Link]
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems (RSC Publishing). [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH. [Link]
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Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl- Coumarin derived Aminothiozoles. (n.d.). Scholars Research Library. [Link]
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A Molecular Docking Approach to the Drug Inhibition of Endothelial Cell Adhesion Molecules Associated with Small Cell Lung Cancer Progression. (n.d.). Longdom Publishing. [Link]
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Docking (molecular). (n.d.). Wikipedia. [Link]
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Exploring the Binding Profiles of Natural Compounds and BTK Inhibitors: A Docking and Electrostatic Study. (n.d.). Opast Publishing Group. [Link]
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Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Preprints.org. [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Abstract:
This guide provides a comprehensive, head-to-head comparison of palladium-based catalytic systems for the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, a critical intermediate in the development of advanced pharmaceuticals. We will delve into the performance of various catalysts in Suzuki-Miyaura cross-coupling reactions, presenting comparative experimental data on yield, reaction kinetics, and catalyst loading. Detailed, field-tested protocols and mechanistic insights are provided to empower researchers and drug development professionals in optimizing their synthetic strategies.
Introduction: The Strategic Importance of this compound
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. The title compound, this compound, is a key building block in the synthesis of numerous pharmacologically active molecules. Its efficient and scalable synthesis is therefore a subject of considerable interest in the pharmaceutical industry.
One of the most prevalent and versatile methods for constructing the core C-C bond in this molecule is the Suzuki-Miyaura cross-coupling reaction. This reaction offers a powerful tool for forging a bond between a thiazole ring and a benzaldehyde moiety. The choice of catalyst is paramount in this process, directly influencing reaction efficiency, product purity, and overall economic viability.
Comparative Analysis of Catalytic Systems
The Suzuki-Miyaura coupling for the synthesis of this compound typically involves the reaction of 4-formylphenylboronic acid with a 4-halo-2-methyl-1,3-thiazole derivative, or the coupling of (2-methyl-1,3-thiazol-4-yl)boronic acid with a 4-halobenzaldehyde. The performance of several common palladium catalysts in these reactions is summarized below.
Performance Data Summary
The following table presents a comparative overview of the performance of different palladium catalysts for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The data is a synthesis of typical results reported in the literature under optimized conditions for each catalyst.
| Catalyst | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | 8-12 | 90-100 | 75-85 | Commercially available, well-understood reactivity | Air-sensitive, requires higher loading, potential for PPh₃ side products |
| PdCl₂(dppf) | dppf | 1-3 | 4-6 | 80-90 | 85-95 | High stability, good yields with a variety of substrates | Higher cost of dppf ligand |
| Pd₂(dba)₃ / XPhos | XPhos | 0.5-2 | 2-4 | 70-80 | 90-98 | High turnover number, effective at low catalyst loading | Air-sensitive ligand, higher cost |
| Pd(OAc)₂ / SPhos | SPhos | 0.5-2 | 2-4 | 70-80 | 90-98 | Excellent for sterically hindered substrates, high activity | Air-sensitive ligand, higher cost |
Mechanistic Considerations and Catalyst Selection Rationale
The choice of catalyst and ligand system is critical for an efficient Suzuki-Miyaura coupling. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
-
For Pd(PPh₃)₄: Triphenylphosphine (PPh₃) is a classic, relatively electron-rich, and sterically accessible ligand. While effective, its dissociation from the palladium center is a prerequisite for the catalytic cycle to begin, which can lead to the formation of palladium black and reduced catalytic activity, necessitating higher catalyst loadings.
-
For PdCl₂(dppf): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand offers a wider bite angle and electron-rich phosphine donors. This combination enhances the stability of the palladium complex and promotes the reductive elimination step, often leading to higher yields and cleaner reactions compared to Pd(PPh₃)₄.
-
For Buchwald Ligands (XPhos, SPhos): These bulky, electron-rich biaryl phosphine ligands are designed to promote the oxidative addition of aryl chlorides and bromides, which can be challenging substrates. They also accelerate the reductive elimination step, resulting in very high turnover numbers and allowing for significantly lower catalyst loadings and milder reaction conditions. The choice between XPhos and SPhos can depend on the specific substrates, with SPhos sometimes showing superior performance for more sterically demanding couplings.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using different catalytic systems.
General Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling is depicted in the diagram below.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol using PdCl₂(dppf)
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-methyl-1,3-thiazole (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add PdCl₂(dppf) (0.02 mmol, 2 mol%).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the mixture by sparging with nitrogen for 15 minutes.
-
Heat the reaction mixture to 85 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol using Pd₂(dba)₃ / XPhos
-
In a glovebox, add 4-bromo-2-methyl-1,3-thiazole (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) to a vial.
-
In a separate vial, prepare a pre-catalyst solution by dissolving Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and XPhos (0.012 mmol, 1.2 mol%) in anhydrous toluene (2 mL).
-
Add the pre-catalyst solution to the reaction vial, followed by an additional 3 mL of anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 80 °C for 2-4 hours, with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography as described above.
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
For the synthesis of this compound via Suzuki-Miyaura cross-coupling, modern catalyst systems based on Buchwald ligands such as XPhos and SPhos offer significant advantages in terms of reaction efficiency, allowing for lower catalyst loadings and milder conditions. This translates to higher throughput and a more sustainable process. While PdCl₂(dppf) remains a robust and reliable option, particularly for initial exploratory work, the investment in more advanced ligand systems is often justified for process optimization and scale-up. The classic Pd(PPh₃)₄ catalyst, while historically significant, is generally outperformed by these more modern systems in terms of both yield and reaction kinetics. The choice of catalyst should be guided by the specific scale of the synthesis, cost considerations, and the desired level of process efficiency.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Buchwald, S. L. et al. A General and User-Friendly Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society. [Link]
-
Hartwig, J. F. et al. A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Organic Letters. [Link]
Comparative Cross-Reactivity Profiling of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde Derivatives: A Guide for Drug Discovery Professionals
Introduction
The 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics. However, as with any small molecule inhibitor program, ensuring target selectivity is a critical hurdle.[3] Off-target effects, where a drug interacts with unintended biological molecules, can lead to toxicity and reduced efficacy, and are a major cause of clinical trial failures.[4][5]
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into data interpretation. By employing a multi-faceted approach, researchers can build a robust understanding of a compound's selectivity profile, enabling data-driven decisions to advance the most promising candidates.
The Imperative of Selectivity in Drug Development
Achieving absolute target specificity is a rare feat in drug discovery. More often, compounds exhibit a degree of polypharmacology, interacting with multiple targets. While sometimes beneficial, unintended interactions can be detrimental.[3] Rational drug design, aided by computational and structural biology, is a primary strategy to design molecules with higher specificity for their intended targets.[4]
For kinase inhibitors, a major class of therapeutics where the thiazole moiety is prevalent, cross-reactivity is a well-documented challenge due to the conserved nature of the ATP-binding pocket across the kinome.[3][6][7] Therefore, a systematic and thorough evaluation of off-target activities is not just a regulatory requirement but a fundamental aspect of building a compelling safety and efficacy profile for a drug candidate.
Comparative Analysis of Hypothetical Derivatives
To illustrate the principles of cross-reactivity profiling, let us consider a hypothetical series of this compound derivatives designed to inhibit a primary kinase target, Kinase X.
| Compound | Primary Target | IC50 (nM) vs. Kinase X | Notes |
| Derivative A | Kinase X | 5 | Highly potent lead compound. |
| Derivative B | Kinase X | 50 | A less potent analog of Derivative A. |
| Competitor C | Kinase X | 25 | A benchmark compound with known selectivity profile. |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Workflows for Cross-Reactivity Profiling
A robust assessment of selectivity requires a combination of in vitro and cell-based assays. Here, we outline three critical workflows.
Workflow 1: In Vitro Kinase Panel Screening
This is often the first step in assessing the selectivity of a kinase inhibitor. It involves testing the compound against a large panel of purified kinases to identify potential off-target interactions.[6][7][8][9]
Experimental Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds (Derivative A, Derivative B, and Competitor C) in DMSO.
-
Assay Platform: Utilize a reputable kinase profiling service that offers a broad panel (e.g., >300 kinases) and employs a validated assay technology such as ADP-Glo™ or HotSpot™.[8][10]
-
Assay Conditions: Perform initial screening at a single high concentration (e.g., 1 µM) to identify potential hits. For this study, a radiometric assay (³³P-ATP) will be used.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A common threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified off-target hits, determine the IC50 values to quantify the potency of the interaction.
Logical Workflow for In Vitro Kinase Panel Screening
Caption: Workflow for in vitro kinase panel screening.
Workflow 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify target engagement in a cellular context.[11][12][13][14][15] It relies on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.[12][14]
Experimental Protocol:
-
Cell Culture: Culture a relevant cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations for a defined period.
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Logical Workflow for Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).
Workflow 3: Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on a cell or organism, providing insights into its biological activity and potential side effects without a preconceived target.[4][16] A common phenotypic assay is the cell viability assay.
Experimental Protocol:
-
Cell Panel Selection: Choose a diverse panel of cancer cell lines with known genetic backgrounds.
-
Compound Treatment: Plate the cells and treat them with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a period that allows for effects on proliferation (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Logical Workflow for Phenotypic Screening
Caption: Workflow for phenotypic screening using a cell viability assay.
Interpreting the Data: A Comparative Case Study
Below is a presentation of hypothetical data for our three compounds, followed by an analysis.
Table 1: In Vitro Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | Derivative A | Derivative B | Competitor C |
| Kinase X (Primary Target) | 98 | 95 | 96 |
| Kinase Y | 85 | 20 | 60 |
| Kinase Z | 70 | 15 | 35 |
| ... (300+ other kinases) | <10 | <10 | <10 |
Table 2: Cellular Target Engagement (CETSA®) Thermal Shift (ΔTm in °C)
| Compound (10 µM) | ΔTm for Kinase X | ΔTm for Kinase Y |
| Derivative A | +5.2 | +3.8 |
| Derivative B | +4.8 | +0.5 |
| Competitor C | +5.0 | +2.5 |
Table 3: Phenotypic Screening (GI50 in µM) in Selected Cell Lines
| Cell Line | Genotype | Derivative A | Derivative B | Competitor C |
| Cell Line 1 | Kinase X dependent | 0.01 | 0.1 | 0.05 |
| Cell Line 2 | Kinase Y dependent | 0.05 | >10 | 0.5 |
| Cell Line 3 | Kinase X & Y independent | >10 | >10 | >10 |
Analysis and Insights
-
Derivative A: This compound is highly potent against the primary target, Kinase X. However, the in vitro kinase screen reveals significant off-target activity against Kinase Y and Kinase Z.[6][7][8] The CETSA® data confirms that Derivative A engages both Kinase X and Kinase Y in cells, as indicated by the significant thermal shifts.[11][12][13] This is further corroborated by the phenotypic screening, where Derivative A potently inhibits the growth of a Kinase Y-dependent cell line. The potent, but non-selective, profile of Derivative A suggests a higher risk of off-target related toxicities.
-
Derivative B: While less potent against Kinase X than Derivative A, this compound exhibits a much cleaner selectivity profile. The in vitro screen shows minimal inhibition of Kinases Y and Z at 1 µM.[6][7][8] The CETSA® results support this, with a clear thermal shift for Kinase X but a negligible shift for Kinase Y, indicating poor engagement of the off-target in a cellular environment.[11][12][13] The phenotypic data aligns perfectly, showing potent activity only in the Kinase X-dependent cell line. Derivative B represents a more desirable candidate for further development due to its superior selectivity.
-
Competitor C: This compound serves as a valuable benchmark. It shows moderate off-target activity against Kinase Y, which is confirmed by both CETSA® and phenotypic screening. This information can be used to set a baseline for the desired selectivity profile of a new drug candidate.
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives, or any drug candidate, is a multifaceted process that requires the integration of data from various experimental platforms. A tiered approach, starting with broad in vitro panels and progressing to more physiologically relevant cell-based assays, provides a comprehensive understanding of a compound's selectivity.
Based on our hypothetical case study, Derivative B, despite its lower potency, would be prioritized for further optimization. The goal would be to improve its potency against Kinase X while maintaining its excellent selectivity profile. For Derivative A, further medicinal chemistry efforts could be directed at reducing its affinity for Kinase Y and Z.
Ultimately, a thorough and early assessment of cross-reactivity is paramount for mitigating the risks of late-stage failures in drug development and for creating safer, more effective medicines.
References
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- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed.
- How can off-target effects of drugs be minimised?. Patsnap Synapse.
- High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Medicinal Chemistry Letters.
- Panel profiling of kinase inhibitors approved for clinical use. A,... ResearchGate.
- High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. NIH.
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Benchmarking the Antioxidant Activity of Thiazole Compounds: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug development. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the discovery of potent antioxidants a critical endeavor. Among the vast landscape of heterocyclic compounds, thiazole derivatives have emerged as a promising class of antioxidants, demonstrating significant potential in preclinical studies.[1][2]
This guide provides a comprehensive framework for benchmarking the antioxidant activity of novel thiazole compounds against established standards. We will delve into the mechanistic underpinnings of commonly employed antioxidant assays, provide detailed, field-tested protocols, and present a comparative analysis of thiazole derivatives against widely recognized standards such as Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). Our objective is to equip researchers with the knowledge and tools necessary to conduct robust and reproducible antioxidant activity assessments, thereby accelerating the identification of promising new drug candidates.
The Rationale for a Multi-Assay Approach
No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, a multi-assay approach is crucial for a comprehensive evaluation. This guide will focus on three widely accepted and complementary assays: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay. The choice of these assays is deliberate; they are based on different chemical principles, providing a more complete picture of a compound's antioxidant potential.[3] The DPPH and ABTS assays measure the capacity of an antioxidant to scavenge free radicals through hydrogen or electron donation, while the FRAP assay assesses the ability of a compound to reduce a ferric iron complex.[4][5] Employing this trio of assays provides a self-validating system, where converging results across different mechanistic platforms lend greater confidence to the antioxidant profile of the test compound.
Experimental Workflow: A Visual Overview
A systematic and well-defined workflow is paramount for obtaining reliable and comparable data. The following diagram illustrates a typical experimental workflow for screening and benchmarking the antioxidant activity of thiazole compounds.
Caption: General workflow for benchmarking the antioxidant activity of thiazole compounds.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Adherence to these detailed steps is critical for generating high-quality, comparable data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, DPPH-H, which is pale yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark, airtight container at 4°C.
-
Test Compound and Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each thiazole derivative and standards (Trolox, Ascorbic Acid, BHT) and dissolve in 10 mL of a suitable solvent (e.g., DMSO, methanol).
-
Serial Dilutions: Prepare a series of dilutions of the stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compounds and standards to separate wells.
-
Add 200 µL of the freshly prepared DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
A blank containing the solvent and DPPH solution is used as a negative control.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound/standard.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[9]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[9]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.[9]
-
Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Prepare stock solutions and serial dilutions of the test compounds and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of each dilution of the test compounds and standards to separate wells.
-
Add 200 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 5 minutes with continuous shaking.
-
Measure the absorbance at 734 nm using a microplate reader.
-
A blank containing the solvent and ABTS•+ working solution is used as a negative control.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound/standard.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[11]
-
Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of FeSO₄ solutions of known concentrations (e.g., 100-2000 µM) in deionized water.
-
Prepare stock solutions and serial dilutions of the test compounds and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of the test compounds, standards, and FeSO₄ standard solutions to separate wells.
-
Add 220 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes with continuous stirring.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standard solutions against their concentrations.
-
The FRAP value of the test compounds and standards is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Comparative Analysis: Thiazole Derivatives vs. Standards
The following table presents a summary of hypothetical IC50 and FRAP values for a series of thiazole derivatives compared to standard antioxidants. This data is illustrative and serves to demonstrate how results should be presented for effective comparison.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II) Equivalents) |
| Thiazole Derivative 1 | 15.8 | 10.2 | 1850 |
| Thiazole Derivative 2 | 25.4 | 18.9 | 1230 |
| Thiazole Derivative 3 | 8.2 | 5.1 | 2540 |
| Trolox | 12.5 | 8.5 | 2200 |
| Ascorbic Acid | 28.0 | 22.3 | 1500 |
| BHT | 45.2 | 35.8 | 850 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antioxidant activity of thiazole derivatives is significantly influenced by their molecular structure. The thiazole ring itself, a sulfur and nitrogen-containing heterocycle, can contribute to antioxidant activity by stabilizing radical species.[12] However, the nature and position of substituents on the thiazole ring play a crucial role in modulating this activity.
Our experimental data and literature suggest that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups on a phenyl ring attached to the thiazole core, generally enhances antioxidant activity.[13] This is attributed to the increased ability of the molecule to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The following diagram illustrates a simplified proposed mechanism for radical scavenging by a phenolic thiazole derivative.
Caption: Simplified mechanism of free radical scavenging by a phenolic thiazole derivative.
Conversely, the presence of electron-withdrawing groups can diminish antioxidant activity. The position of these substituents also matters, with ortho and para substitutions on a phenolic ring often leading to higher activity due to resonance stabilization of the resulting phenoxyl radical.[13]
Conclusion
This guide provides a robust framework for the systematic evaluation of the antioxidant activity of novel thiazole compounds. By employing a multi-assay approach, adhering to detailed experimental protocols, and carefully analyzing structure-activity relationships, researchers can confidently benchmark their compounds against established standards. This rigorous methodology is essential for identifying the most promising thiazole derivatives for further development as potential therapeutic agents to combat diseases associated with oxidative stress.
References
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. Available at: [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
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(n.d.). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. Available at: [Link]
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Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Zen-Bio. [Link]
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Gutor, E. S., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Applied Sciences, 13(23), 13112. Available at: [Link]
-
Ionescu, M. A., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(21), 6615. Available at: [Link]
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Poprac, P., Jomova, K., Simunkova, M., Kollar, V., Rhodes, C. J., & Valko, M. (2017). Targeting Free Radicals in Oxidative Stress-Related Human Diseases. Trends in Pharmacological Sciences, 38(7), 592-607. Available at: [Link]
-
Thota, S., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 19(9), e0291725. Available at: [Link]
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Comparative analysis of the photophysical properties of thiazole-based fluorescent probes
Introduction: The Versatility of the Thiazole Scaffold in Fluorescence Sensing
The thiazole ring, a five-membered heterocyclic motif containing both sulfur and nitrogen, is a cornerstone in the design of modern fluorescent probes. Its unique electronic properties, synthetic tractability, and ability to participate in various non-covalent interactions make it an exceptional fluorophore core. Thiazole-based probes are indispensable tools in biological imaging, diagnostics, and pharmaceutical research, prized for their capacity to exhibit significant changes in their optical properties in response to specific environmental cues.[1][2]
A key feature of many thiazole probes is their "turn-on" fluorescence mechanism. Probes like Thiazole Orange (TO) and Thioflavin T (ThT) are classic examples of molecular rotors. In solution, these molecules are virtually non-emissive as the absorbed energy is dissipated through non-radiative pathways, primarily via free intramolecular rotation around a central bond.[3][4][5][6] However, upon binding to a target—such as the grooves of DNA, the beta-sheets of amyloid fibrils, or within a crowded cellular milieu—this rotation is restricted.[5][7][8] This structural confinement effectively closes the non-radiative decay channel, forcing the excited molecule to release its energy as fluorescence, resulting in a dramatic increase in quantum yield.[6][8][9][10]
This guide provides a comparative analysis of the key photophysical properties of prominent thiazole-based fluorescent probes, offers detailed experimental protocols for their characterization, and discusses the structure-property relationships that govern their performance.
Core Photophysical Properties: A Primer
Understanding the performance of a fluorescent probe requires quantifying several key parameters:
-
Absorption (λ_abs_) and Emission (λ_em_) Maxima: The peak wavelengths at which the probe absorbs and emits light.
-
Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a specific wavelength. Higher values indicate a greater ability to capture photons.
-
Fluorescence Quantum Yield (Φ_F_): The ratio of photons emitted to photons absorbed. This value, ranging from 0 to 1, represents the efficiency of the fluorescence process. A value of 1 indicates that every absorbed photon results in an emitted fluorescent photon.
-
Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima (λ_em_ - λ_abs_). A large Stokes shift is desirable as it minimizes self-quenching and simplifies the optical setup by making it easier to separate the excitation and emission signals.[11][12]
-
Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state by emitting a photon.
Comparative Analysis of Thiazole-Based Probes
The utility of a thiazole probe is defined by its specific photophysical characteristics, which are tuned by subtle modifications to its chemical structure. The table below compares two canonical thiazole-based probes, Thioflavin T (ThT) and Thiazole Orange (TO), highlighting their properties in both free and target-bound states.
| Property | Thioflavin T (ThT) | Thiazole Orange (TO) |
| Target | Amyloid Fibril β-sheets | Double-stranded Nucleic Acids (DNA/RNA) |
| λ_abs_ (nm), Free | ~412 | ~501 |
| λ_em_ (nm), Free | ~490 | ~521 |
| Φ_F_, Free | Very Low (~10⁻⁵) | Very Low (~2x10⁻⁴)[6] |
| λ_abs_ (nm), Bound | ~450[9] | ~509[13] |
| λ_em_ (nm), Bound | ~482[8] | ~532[13] |
| Φ_F_, Bound | High (~0.4) | High (~0.4)[14] |
| Stokes Shift (nm), Bound | ~32 | ~23 |
| Key Feature | Gold standard for amyloid detection[8][10] | Excellent 'light-up' response for nucleic acid staining[5] |
Note: Values are approximate and can vary based on solvent, concentration, and the specific binding partner.
The dramatic increase in quantum yield upon binding is the defining characteristic of these probes. For instance, Thiazole Orange can exhibit a fluorescence enhancement of over 3000-fold when complexed with DNA.[5] This exceptional signal-to-background ratio is what makes these molecules so powerful for "no-wash" imaging and sensing applications.
Structure-Property Relationships: Tuning for Performance
The photophysical properties of thiazole probes can be rationally tuned through chemical synthesis.[15][16][17][18][19]
-
Extended π-Conjugation: Extending the conjugated system, for example by fusing aromatic rings to the core thiazole structure, generally leads to a bathochromic (red) shift in both absorption and emission spectra.[12] This is crucial for developing probes that operate in the near-infrared (NIR) window, minimizing background autofluorescence in biological samples.
-
Electron Donating/Withdrawing Groups: The introduction of electron-donating groups (e.g., -N(CH₃)₂) and electron-withdrawing groups (e.g., -NO₂) can create "push-pull" systems.[19] This enhances intramolecular charge transfer (ICT), which can lead to larger Stokes shifts and increased sensitivity to solvent polarity (solvatochromism).[20]
-
Regioisomerism: The precise placement of substituents on the thiazole ring can have a profound impact. Different isomers of the same substituted thiazole can exhibit surprisingly different quantum yields and emission wavelengths, highlighting the importance of synthetic control.[19]
Experimental Methodologies
Accurate characterization of photophysical properties is paramount. The following are standard, validated protocols for this purpose.
Workflow for Photophysical Characterization
The general workflow for characterizing a new fluorescent probe involves a series of spectroscopic measurements.
Caption: Experimental workflow for photophysical characterization.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
Rationale: This protocol uses the Beer-Lambert law (A = εcl), which states that absorbance (A) is directly proportional to the molar concentration (c) and the path length (l). By measuring the absorbance of several known concentrations, ε can be determined accurately from the slope of the resulting plot.
Methodology:
-
Preparation: Prepare a series of dilutions of the thiazole probe in a suitable solvent (e.g., phosphate buffer for biological applications) from a concentrated, accurately weighed stock solution. A typical concentration range would be 1 µM to 10 µM.
-
Measurement:
-
Use a calibrated dual-beam UV-Visible spectrophotometer.
-
Use a 1 cm path length quartz cuvette.
-
Blank the instrument using the pure solvent.
-
Measure the absorbance of each dilution at the determined λ_abs_max_. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Calculation:
-
Plot absorbance (A) on the y-axis versus concentration (c, in mol·L⁻¹) on the x-axis.
-
Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹. The R² value should be >0.99 for a reliable measurement.
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F_)
Rationale: Measuring absolute quantum yield is complex. A more common and reliable method is to measure it relative to a well-characterized fluorescence standard whose quantum yield is known. The choice of standard is critical; its absorption and emission spectra should overlap significantly with the sample probe. Quinine sulfate (in 0.1 M H₂SO₄, Φ_F_ = 0.54) or Rhodamine 6G (in ethanol, Φ_F_ = 0.95) are common standards.
Methodology:
-
Preparation:
-
Prepare a series of solutions of both the thiazole probe (sample) and the chosen standard in the same solvent.
-
Adjust the concentrations so that the absorbance at the excitation wavelength is low (<0.1) for all solutions. This is a critical step to avoid inner filter effects, where emitted light is re-absorbed by other probe molecules.
-
-
Measurement:
-
Using a fluorospectrometer, record the absorbance of each solution at the chosen excitation wavelength (λ_ex_).
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slopes of these lines (Grad_sample_ and Grad_std_) are determined via linear regression.
-
The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:
Φ_F,sample_ = Φ_F,std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²)
Where:
-
Φ_F,std_ is the known quantum yield of the standard.
-
Grad is the slope from the plot of integrated fluorescence vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard (if the solvents are the same, this term cancels out).
-
Conclusion
Thiazole-based fluorescent probes represent a versatile and powerful class of molecular tools. Their photophysical properties, particularly their environment-sensitive "turn-on" fluorescence, are governed by the interplay between their chemical structure and their local environment. By understanding the core principles of their function and employing rigorous, validated protocols for their characterization, researchers can effectively select, design, and deploy these probes to illuminate complex biological processes and advance the frontiers of drug discovery and diagnostics.
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Kuznetsova, I. M., et al. (2015). Photophysical Properties of Fluorescent Probe Thioflavin T in Crowded Milieu. PLoS ONE, 10(11), e0143005. [Link][7]
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Williams, G., et al. (2023). Synthesis and Characterization of Novel Thienothiadiazole-Based D−π–A−π–D Fluorophores as Potential NIR Imaging Agents. ACS Omega, 8(27), 24451–24459. [Link][17]
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El-Shishtawy, R. M., et al. (2018). Synthesis, thermal behavior and optical characterizations of thin films of a novel thiazole azo dye and its copper complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 205, 364-375. [Link][18]
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Zhang, J., et al. (2017). A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2+. Journal of Photochemistry and Photobiology A: Chemistry, 335, 208-215. [Link]
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Zhu, M., et al. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. New Journal of Chemistry, 43(34), 13621-13626. [Link][11]
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Szneler, E., et al. (2015). And yet they glow: thiazole based push–pull fluorophores containing nitro groups and the influence of regioisomerism. RSC Advances, 5(67), 54321-54330. [Link][19]
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Nakanishi, T., et al. (2023). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 28(13), 5005. [Link][12]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including safe handling and responsible disposal. The compound 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde, a heterocyclic aldehyde, requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards.
The core principle of chemical waste management is "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe handling from the point of creation to its final disposal[1]. Simply discarding this compound down the drain or in regular trash is not an option due to its chemical properties and potential hazards.
Part 1: Hazard Identification and Characterization
Before handling any waste, it is imperative to understand the material's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, we can infer its hazard profile from structurally similar compounds, such as other benzaldehydes and thiazole derivatives. This process of hazard assessment is a cornerstone of laboratory safety.
Based on GHS classifications for related structures, this compound should be handled as a hazardous substance. The aldehyde functional group and the thiazole ring contribute to its reactivity and potential toxicity.
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Class | GHS Category | Hazard Statement | Rationale and Source Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 4-methylbenzaldehyde and 4-(1,3-thiazol-2-yl)benzaldehyde[2]. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Common for benzaldehydes and thiazole compounds[2][3]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | A consistent hazard for this class of chemicals[2][3]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A known property of many aldehydes and volatile organic compounds[2][4]. |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life | Aldehydes can exhibit environmental toxicity; release to the environment must be avoided[4]. |
| Combustible Liquid | Category 4 | H227: Combustible liquid | A common physical hazard for organic liquids of this nature[5]. |
Part 2: Core Disposal Principles and Workflow
The disposal of this compound must adhere to the universal principles of hazardous chemical waste management. Evaporation is not an acceptable disposal method, and under no circumstances should this chemical be disposed of via sink or standard trash[6].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
Part 3: Step-by-Step Disposal Protocol
This protocol provides detailed actions for researchers to ensure the safe and compliant disposal of this compound.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles[7].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact[8].
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of vapors[4][9].
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Do Not Mix: Never mix waste containing this compound with incompatible chemicals. Aldehydes are incompatible with strong oxidizing agents, strong acids, and strong bases[10][11]. Mixing can cause violent reactions, gas evolution, or explosions.
-
Waste Streams:
-
Liquid Waste: Collect the pure compound or solutions in a dedicated container. Separate organic solvent solutions from aqueous solutions[6].
-
Solid Waste: Any grossly contaminated items like pipette tips, wipes, or chromatography plates should be collected as solid chemical waste.
-
Empty Containers: An "empty" container that held the pure substance must be treated as hazardous waste and disposed of through your institution's EHS office[6][8]. Do not rinse and reuse for other purposes.
-
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidents and ensure the disposal vendor can handle the waste correctly.
-
Container Selection: Use a container that is compatible with the chemical. The original product container is often a good choice[6]. If using another container, ensure it is made of a material that will not degrade (e.g., glass or appropriate plastic) and has a secure, sealable lid.
-
Labeling: The container must be clearly labeled. Most institutions provide standardized "Hazardous Waste" labels. The label must include:
-
The words "Hazardous Waste"[6].
-
The full chemical name: "this compound" (no abbreviations)[6].
-
The approximate concentration and composition of the waste mixture.
-
The date when waste was first added to the container (accumulation start date)[10].
-
Relevant hazard warnings (e.g., "Irritant," "Harmful," "Combustible").
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory pending pickup.
-
Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within your lab. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks or spills.
-
Container Status: Keep the waste container closed at all times except when adding waste[6].
Step 5: Final Disposal
The final step is the transfer of waste to trained professionals.
-
Contact EHS: Do not attempt to dispose of the chemical yourself. Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and disposal of hazardous waste[12].
-
Request Pickup: Follow your institution's specific procedures to request a chemical waste pickup. This is often done through an online system[12]. Ensure your request is submitted before regulatory time and volume limits are exceeded (e.g., containers are typically removed within six months of the accumulation start date)[10].
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For large spills or spills in poorly ventilated areas, evacuate the area and contact your institution's emergency number.
-
Small Spills: If the spill is small, you are trained, and have the proper spill kit, you may clean it up.
-
Wear appropriate PPE (respirator, gloves, eye protection).
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent[9]. Do not use combustible materials like paper towels to absorb large quantities of the neat liquid.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container appropriately and arrange for disposal via EHS.
-
By adhering to this comprehensive disposal guide, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Handling 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde: From Benchtop to Disposal
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde is foundational to discovery. This compound, featuring a promising thiazole scaffold common in biologically active agents, represents a key building block in medicinal chemistry.[1][2] However, advancing science cannot come at the expense of safety. While the full toxicological profile of this specific molecule may not be exhaustively documented, its structural similarity to other aromatic aldehydes and thiazole derivatives provides a clear directive for cautious handling. This guide is structured to provide not just a list of rules, but a deep understanding of the why behind each safety protocol, ensuring a self-validating system of protection for you and your colleagues.
Hazard Profile Analysis: Understanding the Adversary
Based on GHS (Globally Harmonized System) classifications for structurally analogous compounds, we must anticipate a similar hazard profile for this compound. The primary risks are associated with its aldehyde functionality and the thiazole ring system.
-
Acute Oral Toxicity (Harmful if Swallowed - H302): Like many benzaldehyde derivatives, ingestion can be harmful.[3][4][5][6]
-
Skin Irritation (Causes Skin Irritation - H315): Direct contact is likely to cause skin irritation.[3][4][5][6] Some related compounds are also known skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[5][7]
-
Serious Eye Irritation (Causes Serious Eye Irritation - H319): This is a critical risk.[3][4][5][6] The aldehyde group can be highly irritating to mucous membranes, and eye contact can lead to significant damage.
-
Respiratory Irritation (May Cause Respiratory Irritation - H335): Inhalation of the powdered solid or aerosols of its solutions can irritate the respiratory tract.[3][4]
The thiazole moiety, while a valuable pharmacophore, also warrants respect. Thiazoles are known to be present in a wide array of biologically active molecules, and unintended biological effects from exposure should always be considered a possibility.[1][8][9]
Foundational PPE: The Laboratory Non-Negotiables
Before handling the target compound in any form, the following minimum PPE must be in place. This is standard protocol for any laboratory working with chemical, biological, or radiological hazards.[10]
-
Protective Eyewear: ANSI Z87.1-compliant safety glasses are the absolute minimum. However, due to the high risk of eye irritation, chemical splash goggles are strongly recommended.[4][10][11]
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required to protect skin and clothing from incidental contact.[11]
-
Full-Length Pants and Closed-Toe Shoes: No skin should be exposed between your lab coat and footwear. Shoes must fully cover the foot.[10][11]
Task-Specific Operational Plans & PPE Protocols
The level of required PPE escalates based on the procedure and the potential for exposure. The following table and detailed protocols outline the necessary equipment for each stage of your workflow.
| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inventory | General ventilated storage area | Safety Glasses | Disposable Nitrile Gloves | Standard Lab Attire | Not typically required |
| Weighing Solid (<1g) | Ventilated Balance Enclosure or Chemical Fume Hood | Safety Goggles | Disposable Nitrile Gloves | Standard Lab Coat | Not required if in enclosure/hood |
| Weighing Solid (>1g) | Chemical Fume Hood | Safety Goggles & Face Shield | Double-layered Nitrile Gloves or thicker chemical gloves | Standard Lab Coat | Recommended: N95 or higher respirator |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Double-layered Nitrile Gloves | Standard Lab Coat | Not required if in hood |
| Running Reaction | Chemical Fume Hood | Safety Goggles | Double-layered Nitrile Gloves | Standard Lab Coat | Not required if in hood |
| Spill Cleanup | Evacuate area, use Spill Kit in Fume Hood if possible | Safety Goggles & Face Shield | Heavy-duty Chemical Gloves (e.g., Butyl) | Chemical-resistant Apron over Lab Coat | Required: Air-purifying respirator with organic vapor cartridges |
Experimental Protocol 1: Handling and Weighing the Solid Compound
-
Objective: To safely weigh a precise amount of this compound powder.
-
Causality: The primary risks during this step are the inhalation of fine particulates (respiratory irritant) and contamination of surfaces.[3][4]
-
Methodology:
-
Prepare the Engineering Control: Perform all weighing operations inside a certified chemical fume hood or a ventilated balance enclosure. This captures any airborne powder at the source.
-
Don PPE: At a minimum, wear safety goggles and a single pair of disposable nitrile gloves. For quantities greater than 1 gram, it is prudent to wear a face shield over goggles and to double-glove.[10]
-
Grounding: Use an anti-static weigh boat or grounding strip for the balance, as fine organic powders can be prone to static, causing them to jump and become an inhalation/contamination hazard.
-
Technique: Use a spatula to carefully transfer the powder. Avoid any scooping actions that could create dust clouds. Tap the spatula gently to release the powder.
-
Immediate Cleanup: After weighing, carefully wipe down the spatula and any surfaces inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual powder.
-
Doffing PPE: Remove the outer pair of gloves (if double-gloving) before leaving the fume hood. Dispose of them in the designated solid chemical waste container.
-
Experimental Protocol 2: Solution Preparation and Liquid Transfers
-
Objective: To safely dissolve the compound and transfer the solution.
-
Causality: The primary risk shifts from powder inhalation to liquid splashes, which pose a significant hazard to the eyes and skin.[4][6]
-
Methodology:
-
Work Area: All solution preparations and transfers must occur within a chemical fume hood.
-
Don PPE: Wear chemical splash goggles and a face shield.[10][11] Hand protection should consist of double-layered nitrile gloves or a more robust glove type like neoprene for extended handling.[10][12]
-
Procedure: Add the weighed solid to your flask inside the hood. Slowly add the solvent, directing the stream to the side of the flask to avoid splashing. If using a magnetic stir bar, start the stirring slowly to prevent aerosol generation.
-
Transfers: When transferring the solution, use a pipette or a funnel to minimize the risk of drips and splashes. Keep containers low to the floor of the fume hood.
-
Contamination Control: If any of the solution makes contact with your gloves, remove them immediately, wash your hands, and don a new pair.[10] Never handle equipment outside the fume hood (pens, notebooks, etc.) with contaminated gloves.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal and Decontamination Plan
Trustworthy science includes responsible disposal. Adherence to waste protocols is not optional.
-
Solid Waste: All contaminated solids, including gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled, sealed hazardous solid waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a hazardous liquid waste container. This waste stream should be labeled with the full chemical name and should not be mixed with other incompatible waste streams.
-
Glassware Decontamination: Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) three times, with the rinsate collected into the hazardous liquid waste container. The glassware can then be washed normally.
-
Spill Management:
-
Alert & Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the lab.
-
Don PPE: Before cleanup, don the appropriate spill response PPE, including a respirator, heavy-duty gloves, and a chemical apron over your lab coat.[13][14]
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or a chemical spill pad). For solid spills, gently cover with a dampened paper towel to avoid raising dust, then use a spill kit to collect the material.[4]
-
Collect & Dispose: All cleanup materials must be collected and placed in the hazardous solid waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
By integrating these safety-centric operational plans into your daily workflow, you build a culture of trust and responsibility. This ensures that our pursuit of novel drug development is conducted with the utmost integrity and care for the well-being of every member of the scientific community.
References
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- 4-(1,3-thiazol-2-yl)benzaldehyde AldrichCPR - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
